Acetylacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCREAYFQTBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
| Record name | PENTANE-2,4-DIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4169 | |
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| Record name | 2,4-PENTADIONE | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4021979 | |
| Record name | 2,4-Pentanedione | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid. | |
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| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
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Boiling Point |
284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F | |
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| Record name | Acetyl acetone | |
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Flash Point |
93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F | |
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| Record name | Acetyl acetone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16 | |
| Record name | Acetyl acetone | |
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| Record name | 2,4-Pentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |
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Density |
0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.5 (Air = 1), Relative vapor density (air = 1): 3.45 | |
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Vapor Pressure |
2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93 | |
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Impurities |
The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%). | |
| Record name | Acetyl acetone | |
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Color/Form |
Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins. | |
CAS No. |
123-54-6 | |
| Record name | PENTANE-2,4-DIONE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-10.3 °F (USCG, 1999), -23 °C, -10.3 °F | |
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Foundational & Exploratory
An In-depth Technical Guide on the Keto-Enol Tautomerism of Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Acetylacetone (2,4-pentanedione) serves as a classic and fundamental example of keto-enol tautomerism, a form of isomerism involving the migration of a proton and the shifting of bonding electrons. This dynamic equilibrium between the diketo and enol forms is crucial in understanding reaction mechanisms, molecular stability, and solvent interactions in organic chemistry and drug development. The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing the equilibrium dynamics, the influence of solvents, and the experimental protocols for its characterization using spectroscopic methods. Quantitative data are summarized for comparative analysis, and key concepts are visualized to facilitate a deeper understanding.
Introduction to Keto-Enol Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a specific type where the isomers are a keto form (containing a C=O bond) and an enol form (containing a C=C bond with an adjacent hydroxyl group). In the case of this compound, the equilibrium is established between the diketo form and the intramolecularly hydrogen-bonded cis-enol form.[1][2] The enol form benefits from the stability of a conjugated system and a six-membered ring formed by an internal hydrogen bond.[1]
The interconversion between the keto and enol tautomers is a dynamic process, and under most conditions, both forms coexist in a measurable equilibrium.[3] The rate of this interconversion is slow on the NMR timescale, which allows for the distinct observation and quantification of both tautomers.[4]
The Equilibrium of this compound
The equilibrium between the keto and enol tautomers of this compound can be represented as follows:
Caption: The equilibrium between the keto and enol tautomers of this compound.
The position of this equilibrium is described by the equilibrium constant, Keq, defined as:
Keq = [Enol] / [Keto]
A Keq value greater than 1 indicates that the enol form is favored at equilibrium, while a value less than 1 indicates a preference for the keto form.
Factors Influencing the Tautomeric Equilibrium
The keto-enol equilibrium of this compound is significantly influenced by the solvent. This phenomenon is often described by Meyer's Rule, which states that the equilibrium tends to shift toward the keto form in more polar solvents.[2][5] The rationale is that the more polar keto form is better stabilized by polar solvents through dipole-dipole interactions. Conversely, in nonpolar solvents, the intramolecularly hydrogen-bonded enol form, which is less polar, predominates.[6]
Quantitative Analysis of the Tautomeric Equilibrium
The equilibrium constant for the keto-enol tautomerism of this compound has been determined in a variety of solvents, primarily using ¹H NMR spectroscopy. The table below summarizes the percentage of the enol form and the corresponding equilibrium constant in different solvents.
| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) | Reference(s) |
| Gas Phase | 1 | ~92 | 11.5 | [3] |
| Cyclohexane | 2.02 | 97 | 32.3 | [7] |
| Carbon Tetrachloride | 2.24 | 95 | 19.0 | [8] |
| Benzene | 2.28 | 96 | 24.0 | [7] |
| Chloroform-d (CDCl₃) | 4.81 | 81.5 | 4.4 | [7] |
| Acetone-d₆ | 20.7 | 69 | 2.23 | [7] |
| Acetonitrile-d₃ | 37.5 | 58 | 1.38 | [7] |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | 55 | 1.22 | [8] |
| Methanol-d₄ | 32.7 | 67 | 2.03 | [7] |
| Water-d₂ | 78.4 | 15 | 0.18 | [7] |
Note: Values can vary slightly depending on temperature and concentration.
Experimental Protocols for Tautomerism Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for studying the keto-enol tautomerism of this compound due to the slow interconversion rate on the NMR timescale.[4]
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆). A typical concentration is around 0.1 M.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiment is performed on a standard NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to cover all proton signals (typically 0-16 ppm).
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the signals.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.
-
Phase the resulting spectrum and perform a baseline correction.
-
Integrate the characteristic signals for the keto and enol forms.
-
Characteristic ¹H NMR Signals: [9][10]
-
Keto Form:
-
Methylene (B1212753) protons (-CH₂-): Singlet at ~3.5 ppm.
-
Methyl protons (-CH₃): Singlet at ~2.2 ppm.
-
-
Enol Form:
-
Vinylic proton (=CH-): Singlet at ~5.5 ppm.
-
Enolic hydroxyl proton (-OH): Broad singlet at ~15.5 ppm (highly dependent on solvent and concentration).
-
Methyl protons (-CH₃): Singlet at ~2.0 ppm.
-
Calculation of Equilibrium Constant (Keq):
The ratio of the tautomers is determined from the integrated areas of their respective signals. A reliable method is to compare the integrals of the methylene protons of the keto form and the vinylic proton of the enol form.
Keq = [Enol] / [Keto] = (Integral of =CH-) / (Integral of -CH₂- / 2)
The integral of the methylene peak is divided by two because it represents two protons, while the vinylic peak represents one proton.
Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.
UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have different absorption maxima.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the solvent of interest. The concentration should be chosen to give an absorbance in the linear range of the spectrophotometer (typically below 1.0).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Spectrum Acquisition:
-
Scan a wavelength range that includes the absorption maxima of both tautomers (e.g., 200-400 nm).
-
-
Data Analysis:
-
The keto form typically has a weak n → π* transition around 275 nm.
-
The enol form, with its conjugated system, has a strong π → π* transition at a longer wavelength, often around 290-320 nm, depending on the solvent.
-
By knowing the molar absorptivities of the pure keto and enol forms (which can be challenging to determine experimentally), the concentration of each tautomer can be calculated using the Beer-Lambert law.
-
Conclusion
The keto-enol tautomerism of this compound is a cornerstone concept in physical organic chemistry with significant implications for understanding molecular behavior in various environments. The equilibrium is readily influenced by the solvent, with a general trend of favoring the enol form in nonpolar solvents and the keto form in polar solvents. ¹H NMR spectroscopy provides a robust and direct method for quantifying the tautomeric ratio, offering valuable insights for researchers, scientists, and professionals in drug development who need to understand and control molecular properties and reactivity.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. [PDF] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With this compound. An Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. CVI.—The ultraviolet absorption spectra of certain enol-keto-tautomerides. Part I. This compound and ethyl acetoacetate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
Core Principles of Acetylacetone Coordination Chemistry: A Technical Guide for Researchers
Abstract
Acetylacetone, a versatile β-diketone, is a cornerstone of coordination chemistry, forming stable complexes with a vast array of metal ions. Its utility spans from catalysis and materials science to drug development, owing to the unique properties of its coordination compounds. This technical guide provides an in-depth exploration of the fundamental principles governing the coordination chemistry of this compound. It covers the ligand's structure, keto-enol tautomerism, and diverse coordination modes. Detailed experimental protocols for the synthesis of key metal acetylacetonate (B107027) complexes are provided, alongside a compilation of quantitative data, including spectroscopic characteristics, bond lengths and angles, and stability constants, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (IUPAC name: pentane-2,4-dione, commonly abbreviated as Hacac) is an organic compound with the formula C₅H₈O₂.[1] It is a prototypical β-diketone, characterized by two carbonyl groups separated by a methylene (B1212753) group. This structure imparts a rich chemistry, most notably its existence as a mixture of keto and enol tautomers.[1][2] The deprotonated form, the acetylacetonate anion (acac⁻), acts as a potent bidentate ligand, forming highly stable chelate complexes with a majority of metal ions.[3][4] These metal acetylacetonate complexes are often crystalline solids with good solubility in organic solvents, a property that contrasts with the corresponding metal halides and enhances their utility as catalysts and precursors in organic synthesis and materials science.[3][5]
Keto-Enol Tautomerism
This compound exists in a dynamic equilibrium between its keto and enol forms.[1] This tautomerization involves the migration of a proton between the central carbon and one of the oxygen atoms.[6][7] The equilibrium is rapidly established under most conditions, and the ratio of the two tautomers is highly dependent on the solvent polarity.[6][8]
In nonpolar solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond, creating a six-membered ring.[2][9] Conversely, polar, hydrogen-bonding solvents tend to stabilize the keto form by disrupting the intramolecular hydrogen bond and solvating the carbonyl groups.[6][10] This phenomenon is known as Meyer's rule.[8] The tautomeric equilibrium can be quantitatively studied using techniques like NMR spectroscopy by integrating the signals corresponding to each form.[5][10]
Table 1: Keto-Enol Equilibrium Constant (KT = [enol]/[keto]) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | KT ([enol]/[keto]) |
| Gas Phase | 1 | 11.7 |
| Cyclohexane | 2.0 | 42 |
| Toluene | 2.4 | 10 |
| Tetrahydrofuran (THF) | 7.6 | 7.2 |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 2.0 |
| Water | 80 | 0.23 |
Note: Data compiled from various sources.[11] The equilibrium constant is a measure of the relative stability of the enol form.
Caption: Keto-enol tautomerism of this compound.
Coordination Chemistry
The deprotonated enol form of this compound, the acetylacetonate anion (acac⁻), is a versatile ligand in coordination chemistry.[12] Its ability to form stable complexes is attributed to the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more favorable five-membered ring upon coordination to a metal center.[4][13]
Bidentate Chelation
The most prevalent coordination mode of the acetylacetonate ligand is as a bidentate, monoanionic ligand that binds to a metal ion through its two oxygen atoms.[3][14] This forms a stable six-membered chelate ring.[15] The bonding within this ring is often described as having some degree of aromatic character, with delocalized π-electrons over the O-C-C-C-O framework.[3][16] This delocalization results in the two C-O and two C-C bonds within the ring having similar lengths.[16]
Caption: Bidentate chelation of the acetylacetonate ligand.
Other Coordination Modes
While bidentate chelation is dominant, acetylacetonate can exhibit other coordination modes:
-
C-Bonding: In some instances, particularly with heavier transition metals like platinum(II) and iridium(III), the acetylacetonate ligand can coordinate to the metal center through its central carbon atom (C3).[3][11] This bonding mode can be identified by IR spectroscopy, as the C=O stretching frequency in C-bonded acetylacetonates (B15086760) is closer to that of a normal ketone (around 1655 cm⁻¹) compared to the lower frequency observed in O-bonded chelates (around 1535 cm⁻¹).[3][11]
-
Bridging Coordination: The oxygen atoms of the acetylacetonate ligand can also bridge two metal centers, leading to the formation of dimeric, trimeric, or polymeric structures.[8] For example, bis(acetylacetonato)nickel(II), [Ni(acac)₂], exists as a trimer in the solid state, with bridging oxygen atoms.
Synthesis of Metal Acetylacetonate Complexes
A general and widely used method for the synthesis of metal acetylacetonate complexes involves the reaction of a metal salt with this compound in the presence of a base.[3] The base facilitates the deprotonation of this compound to form the acetylacetonate anion, which then coordinates to the metal ion.[17]
Caption: General workflow for the synthesis of metal acetylacetonates.
Experimental Protocols
The following are detailed protocols for the synthesis of several common metal acetylacetonate complexes.
Synthesis of Tris(acetylacetonato)iron(III), [Fe(acac)₃]
-
Dissolution: Dissolve 3.3 g of iron(II) chloride hexahydrate (FeCl₂·6H₂O) in 25 mL of distilled water in a conical flask.[4]
-
Addition of Ligand: With continuous stirring, add a solution of 4 mL of this compound in 10 mL of methanol (B129727) over a period of 15 minutes. The mixture will turn a deep red color.[4]
-
Precipitation: To the resulting red mixture, add a solution of 5.1 g of sodium acetate (B1210297) in 15 mL of distilled water. A red precipitate of [Fe(acac)₃] will form.[4]
-
Heating: Heat the reaction mixture to 80°C for 15 minutes.[4]
-
Isolation: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to complete the precipitation.[4]
-
Filtration and Drying: Collect the product by suction filtration (e.g., using a Büchner funnel), wash it with cold distilled water, and dry it in a vacuum desiccator.[4]
Synthesis of Tris(acetylacetonato)chromium(III), [Cr(acac)₃]
-
Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 5.36 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of distilled water.[11]
-
Addition of Urea (B33335) and Ligand: To this solution, add 20.0 g of urea and 11.8 mL of this compound.[11] Urea will slowly hydrolyze upon heating to produce ammonia, which acts as a base to deprotonate the this compound.[18]
-
Reaction: Heat the mixture in a boiling water bath for approximately 2 hours. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of [Cr(acac)₃] will begin to form.[11][19]
-
Isolation: Cool the reaction flask to room temperature and then in an ice bath.[11]
-
Filtration and Washing: Collect the crystalline product by suction filtration and wash the crystals with several small portions of distilled water.[11]
-
Drying: Air-dry the product.
Synthesis of Tris(acetylacetonato)cobalt(III), [Co(acac)₃]
-
Reaction Setup: In a conical flask, create a mixture of 2.5 g of cobalt(II) carbonate (CoCO₃) and 20 mL of this compound.[4][13]
-
Heating and Oxidation: Heat the mixture to 90°C with stirring. While maintaining the temperature, add 30 mL of a 10% hydrogen peroxide solution dropwise over approximately 30 minutes. Cover the flask with a watch glass between additions. The hydrogen peroxide acts as an oxidizing agent to convert Co(II) to Co(III).[4][13]
-
Completion of Reaction: Continue heating for an additional 15 minutes after the complete addition of the hydrogen peroxide.[4]
-
Isolation: Cool the flask in an ice bath. A dark green precipitate of [Co(acac)₃] will form.[4][13]
-
Filtration and Drying: Collect the product by suction filtration, wash it with cold ethanol (B145695), and dry it in an oven at 100°C.[4][13]
Synthesis of Bis(acetylacetonato)oxovanadium(IV), [VO(acac)₂]
-
Preparation of Vanadyl Sulfate (B86663): A solution of vanadyl sulfate (VOSO₄) is typically prepared first. For example, by dissolving vanadium pentoxide (V₂O₅) in a mixture of ethanol and sulfuric acid with heating. This reduces V(V) to V(IV).[9]
-
Reaction with Ligand: To the vanadyl sulfate solution, add this compound.[3]
-
Basification and Precipitation: Slowly add a solution of sodium carbonate to the reaction mixture with stirring. This will deprotonate the this compound and cause the precipitation of a blue-green solid of [VO(acac)₂].[9]
-
Isolation and Purification: Collect the crude product by vacuum filtration and dry it. For further purification, the product can be recrystallized from a suitable solvent like anhydrous chloroform.[9]
Quantitative Data
Spectroscopic Properties
Metal acetylacetonate complexes exhibit characteristic infrared (IR) and UV-Visible (UV-Vis) spectra that provide valuable information about their structure and bonding.
Table 2: Characteristic IR and UV-Vis Absorption Data for Selected Metal Acetylacetonate Complexes
| Complex | IR ν(C=O) + ν(C=C) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | UV-Vis λmax (nm) | Assignment |
| [Fe(acac)₃] | ~1570, ~1525 | ~435 | ~270, ~350, ~440 | π → π, LMCT |
| [Cr(acac)₃] | 1577, 1522 | ~460 | ~330, ~560 | π → π, d-d |
| [Co(acac)₃] | ~1570, ~1520 | ~465 | ~325, ~590 | π → π, d-d |
| [Cu(acac)₂] | 1576, 1520 | ~453 | ~295, ~660 | π → π, d-d |
| [VO(acac)₂] | ~1580, ~1520 | ~480 | ~260, ~310, ~590 | π → π*, d-d |
Note: Data compiled from various sources.[18][20][21] Peak positions can vary slightly depending on the solvent and measurement conditions. LMCT = Ligand-to-Metal Charge Transfer.
Structural Data
X-ray crystallography has provided precise bond lengths and angles for many metal acetylacetonate complexes. This data confirms the near-planarity of the chelate ring and the delocalization of electron density.
Table 3: Selected Bond Lengths (Å) and Angles (°) for [Fe(acac)₃] and [Mn(acac)₃]
| Complex | Bond | Length (Å) | Angle | Degrees (°) |
| [Fe(acac)₃] | Fe-O | 1.98 - 2.02 | O-Fe-O (bite) | ~88 - 90 |
| C-O | ~1.27 | Fe-O-C | ~125 | |
| C-C (in ring) | ~1.39 | O-C-C | ~125 | |
| [Mn(acac)₃] | Mn-O (axial) | ~2.12 | O-Mn-O (bite) | ~88 - 90 |
| Mn-O (equatorial) | ~1.93 | Mn-O-C | ~125 | |
| C-O | ~1.27 | O-C-C | ~125 | |
| C-C (in ring) | ~1.39 |
Note: Data compiled from crystallographic studies.[14][16] The structure of [Mn(acac)₃] is distorted due to the Jahn-Teller effect.[16]
Stability Constants
The stability of metal acetylacetonate complexes in solution can be quantified by their stability constants (log K). Higher values indicate greater stability.
Table 4: Stepwise Stability Constants (log K) for some First-Row Transition Metal Acetylacetonate Complexes in Aqueous Solution
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu²⁺ | 8.22 | 6.77 | - |
| Ni²⁺ | 5.83 | 4.88 | - |
| Co²⁺ | 5.30 | 4.30 | - |
| Zn²⁺ | 5.05 | 4.10 | - |
| Mn²⁺ | 4.00 | 3.15 | - |
| Fe³⁺ | 11.4 | 10.1 | 7.8 |
| Cr³⁺ | - | - | - |
Conclusion
The coordination chemistry of this compound is a rich and multifaceted field. The interplay of its keto-enol tautomerism, the strong chelation of the acetylacetonate anion, and the possibility of alternative bonding modes give rise to a vast number of metal complexes with diverse structures and properties. The straightforward synthesis and high stability of these complexes have cemented their importance in both fundamental research and practical applications. This guide has provided a comprehensive overview of the core principles, detailed experimental procedures, and key quantitative data to aid researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.
References
- 1. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vanadyl Acetylacetonate: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]
- 7. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. Sciencemadness Discussion Board - Synthesis of vanadyl acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Keto-Enol Tautomeric Equilibrium of this compound Solution Confined in Extended Nanospaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Notes. Novel synthesis of tris(acetylacetonato)iron(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 17. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]
- 18. iiste.org [iiste.org]
- 19. researchgate.net [researchgate.net]
- 20. chesci.com [chesci.com]
- 21. scribd.com [scribd.com]
- 22. Stability constants of several transition-metal complexes with tetradentate ligands [inis.iaea.org]
- 23. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Pentanedione for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Pentanedione, commonly known as acetylacetone (acac), is a versatile organic compound with the chemical formula C₅H₈O₂. As a β-diketone, it exhibits a unique chemical reactivity that makes it a valuable building block in organic synthesis and a widely used ligand in coordination chemistry. Its ability to exist in a dynamic equilibrium between keto and enol tautomers, and its capacity to form stable chelate complexes with a vast array of metal ions, underpins its significance in diverse research fields, including catalysis, materials science, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-pentanedione, detailed experimental protocols for its characterization and common reactions, and visualizations of its key chemical behaviors.
Physical Properties
2,4-Pentanedione is a colorless to slightly yellow liquid at room temperature with a characteristic pleasant, ester-like odor.[1][2] Upon cooling, it can solidify into shiny crystals.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Colorless or slight yellow liquid | [2][4] |
| Melting Point | -23 °C | [1] |
| Boiling Point | 140.4 °C | [1] |
| Density | 0.975 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.452 | [1] |
| pKa (at 25 °C) | 8.9 | [1][5] |
| Flash Point | 34 °C | [4] |
| Solubility in water | 160 g/L (20°C) | [6] |
| Solubility in organic solvents | Soluble in ethanol, ether, chloroform (B151607), acetone, benzene, and glacial acetic acid. | [1][6] |
Chemical Properties and Reactivity
The chemical behavior of 2,4-pentanedione is dominated by two principal features: its keto-enol tautomerism and its ability to act as a chelating agent.
Keto-Enol Tautomerism
2,4-Pentanedione exists as an equilibrium mixture of its keto and enol tautomers.[7] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a higher proportion of the enol tautomer at equilibrium in many solvents.[7] The equilibrium position is sensitive to the solvent's polarity, with nonpolar solvents favoring the enol form.[8]
Caption: Keto-enol tautomerism of 2,4-pentanedione.
Chelation and Formation of Metal Acetylacetonates
The enolate form of 2,4-pentanedione, acetylacetonate (B107027) (acac⁻), is an excellent bidentate ligand that coordinates to metal ions through its two oxygen atoms, forming stable six-membered chelate rings.[9][10] These metal acetylacetonate complexes, often with the general formula M(acac)ₓ, are typically neutral, crystalline solids with good solubility in organic solvents.[10][11] The geometry of the resulting complex (e.g., octahedral, square planar) depends on the metal ion and its oxidation state.[9][11]
Caption: Formation of a metal acetylacetonate complex.
Spectroscopic Properties
Spectroscopic techniques are crucial for the characterization of 2,4-pentanedione and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for studying the keto-enol tautomerism, as the two forms give distinct signals. The ratio of the tautomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.[12][11]
¹H NMR Spectral Data of 2,4-Pentanedione in CDCl₃
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Keto | CH₃ | ~2.17 | singlet | 6H |
| Keto | CH₂ | ~3.58 | singlet | 2H |
| Enol | CH₃ | ~2.00 | singlet | 6H |
| Enol | CH | ~5.50 | singlet | 1H |
| Enol | OH | ~15.5 | broad singlet | 1H |
¹³C NMR Spectral Data of 2,4-Pentanedione in CDCl₃
| Tautomer | Carbon | Chemical Shift (δ, ppm) |
| Keto | C=O | ~202 |
| Keto | CH₂ | ~58 |
| Keto | CH₃ | ~30 |
| Enol | C=O | ~191 |
| Enol | C=C | ~100 |
| Enol | CH₃ | ~24 |
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-pentanedione shows characteristic absorption bands for both the keto and enol forms.
Key IR Absorption Bands of 2,4-Pentanedione
| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |
| Keto | C=O | 1728, 1708 | Symmetric and asymmetric stretching | [10][13] |
| Enol | C=C | ~1606 | Stretching | [13] |
| Enol | C=O | ~1606 (conjugated) | Stretching, often overlapping with C=C | [13] |
| Enol | O-H | 3200-2400 | Broad, due to intramolecular H-bonding | [10][13] |
UV-Vis Spectroscopy
2,4-Pentanedione exhibits absorption in the ultraviolet region. The formation of metal acetylacetonate complexes often leads to the appearance of new absorption bands in the visible region, which are responsible for their characteristic colors.[14] These bands typically arise from d-d electronic transitions within the metal center.[14]
Experimental Protocols
Synthesis of Tris(acetylacetonato)manganese(III) [Mn(acac)₃]
This procedure describes the synthesis of a common metal acetylacetonate complex.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)
-
2,4-Pentanedione (this compound)
-
Potassium permanganate (B83412) (KMnO₄)
-
Distilled water
Procedure:
-
In a 250 mL conical flask, dissolve 1.32 g of manganese(II) chloride tetrahydrate and 3.59 g of sodium acetate trihydrate in 50 mL of distilled water.[1]
-
To this solution, add 5 mL of this compound via pipette and add a magnetic stir bar.[1]
-
In a separate beaker, dissolve 0.28 g of potassium permanganate in 15 mL of distilled water.[1]
-
While stirring the manganese/acetylacetone solution, add the potassium permanganate solution dropwise.[1]
-
After the addition is complete, continue stirring for 5 minutes.
-
Prepare a solution of 3.59 g of sodium acetate trihydrate in 15 mL of water and add it in portions to the reaction mixture.[1]
-
Cool the mixture in an ice bath to precipitate the crude product.
-
Collect the dark brown-black crystals by vacuum filtration, wash with cold distilled water, and air dry.[5]
Caption: Experimental workflow for the synthesis of Mn(acac)₃.
NMR Spectroscopic Analysis of Keto-Enol Tautomerism
This protocol outlines the determination of the keto-enol equilibrium constant using ¹H NMR spectroscopy.[12][11]
Materials:
-
2,4-Pentanedione
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of 2,4-pentanedione in the chosen deuterated solvent (e.g., 1-5% v/v) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the peaks corresponding to the keto and enol tautomers (refer to the data table above).
-
Integrate the peaks for the methyl protons of both the keto and enol forms.
-
Calculate the percentage of the enol tautomer using the following equation: % Enol = [Integral(enol CH₃) / (Integral(enol CH₃) + Integral(keto CH₃))] * 100
-
Calculate the equilibrium constant (K_eq) for the tautomerization (Keto ⇌ Enol): K_eq = [Enol] / [Keto] = Integral(enol CH₃) / Integral(keto CH₃)
Caption: Workflow for NMR analysis of keto-enol equilibrium.
Safety and Handling
2,4-Pentanedione is a flammable liquid and vapor.[4] It is harmful if swallowed or absorbed through the skin and causes eye, skin, and respiratory tract irritation.[4] It may also cause central nervous system depression.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[15]
Conclusion
2,4-Pentanedione is a fundamentally important compound in chemical research, offering a rich landscape of physical and chemical properties to explore. Its keto-enol tautomerism provides a classic system for studying chemical equilibria, while its ability to form stable metal complexes has far-reaching implications in catalysis and materials science. This guide has provided a detailed overview of its core properties, along with practical experimental protocols and visualizations to aid researchers in their work with this versatile molecule. A thorough understanding of these characteristics is essential for its safe and effective use in the laboratory and for the development of new applications.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. scribd.com [scribd.com]
- 6. iiste.org [iiste.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione | Semantic Scholar [semanticscholar.org]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. organic chemistry - Assignment of the IR spectrum of 2,4-pentanedione (this compound) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Keto-Enol Tautomerism [thecatalyst.org]
- 12. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 13. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Introductory Synthesis of Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core introductory methods for the synthesis of acetylacetone (2,4-pentanedione), a pivotal precursor in coordination chemistry and organic synthesis. This document details established laboratory procedures, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with clear diagrams.
Synthesis of this compound via Boron Trifluoride-Catalyzed Condensation of Acetone (B3395972) and Acetic Anhydride (B1165640)
This widely-used laboratory method involves the reaction of acetone with acetic anhydride in the presence of boron trifluoride as a catalyst.[1][2][3][4][5] The reaction proceeds through the formation of an enol ester of acetone, which then reacts with another molecule of acetic anhydride.
Reaction Pathway
The overall reaction is as follows:
(CH₃C(O))₂O + CH₃C(O)CH₃ → CH₃C(O)CH₂C(O)CH₃[3]
The reaction is catalyzed by boron trifluoride (BF₃).
Experimental Protocol
The following protocol is adapted from a standard organic synthesis procedure.[1][4]
-
Reaction Setup: A 2-liter, three-necked flask is equipped with a gas inlet tube, a mechanical stirrer, and an outlet tube connected to an alkali trap. The flask is charged with 116 g (2 moles) of anhydrous acetone and 510 g (5 moles) of reagent-grade acetic anhydride.[1][4] The flask is then cooled in an ice-salt bath.
-
Addition of Boron Trifluoride: Boron trifluoride gas is bubbled into the reaction mixture at a rate that allows for the absorption of approximately 500 g over 5 hours.[4]
-
Work-up: The reaction mixture is poured into a solution of 800 g of hydrated sodium acetate (B1210297) in 1.6 liters of water.[1][4]
-
Purification: The mixture is steam-distilled, and the distillate is collected in several fractions.[1][4] The this compound is then isolated as its copper(II) salt by adding a hot solution of copper(II) acetate. The precipitated copper(II) acetylacetonate (B107027) is filtered, washed, and dried.[1]
-
Final Isolation: The free this compound is recovered by treating the copper salt with 20% sulfuric acid and extracting with ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the ether is removed by distillation. The final product is purified by fractional distillation.[1][4]
Quantitative Data
| Parameter | Value | Reference |
| Acetone | 116 g (2 moles) | [1][4] |
| Acetic Anhydride | 510 g (5 moles) | [1][4] |
| Boron Trifluoride | ~500 g | [4] |
| Hydrated Sodium Acetate | 800 g | [1][4] |
| Hydrated Copper(II) Acetate | 240 g | [1] |
| Yield | 160–170 g (80–85% based on acetone) | [1][4] |
| Boiling Point | 134–136 °C | [1][4] |
Experimental Workflow
Synthesis of this compound via Claisen Condensation
The Claisen condensation is a classic method for forming carbon-carbon bonds.[6] In this synthesis, acetone reacts with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to yield the sodium salt of this compound.[1][7][8] Subsequent acidification provides the final product.[1]
Reaction Pathway
The reaction proceeds in two main steps: the base-mediated condensation followed by an acidic workup.
-
CH₃CH₂O⁻Na⁺ + CH₃C(O)OCH₂CH₃ + CH₃C(O)CH₃ → Na⁺[CH₃C(O)CHC(O⁻)CH₃] + 2 CH₃CH₂OH[3]
-
Na⁺[CH₃C(O)CHC(O⁻)CH₃] + HCl → CH₃C(O)CH₂C(O)CH₃ + NaCl[3]
Experimental Protocol
The following protocol is based on a well-established procedure.[1][7]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and a reflux condenser, sodium ethoxide is prepared by reacting metallic sodium with absolute ethanol.
-
Reaction: To the warm sodium ethoxide, ethyl acetate is added rapidly. The stirrer is started, and then acetone is added.[1] The mixture is refluxed for one hour and then allowed to stand at room temperature for 12 hours, during which the sodium salt of this compound crystallizes.[1][7]
-
Isolation of the Sodium Salt: The liquid layer is decanted, and the sodium salt is dissolved in ice water. The aqueous layer is separated and washed with ether to remove unreacted ethyl acetate.[1]
-
Acidification and Extraction: The aqueous solution is acidified with ice-cold dilute sulfuric acid. The liberated this compound is then extracted with multiple portions of ether.[1][7]
-
Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is fractionally distilled to yield pure this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Acetone | 174 g (3 moles) | [1] |
| Ethyl Acetate | 1.2 L | [1] |
| Sodium Ethoxide | Prepared from metallic sodium and ethanol | [1] |
| Sulfuric Acid (concentrated) | 150 g | [1] |
| Yield | ~39% (based on acetone, in a similar procedure) | [7] |
| Boiling Point | 130–139 °C | [1] |
Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. How to synthesize this compound?_Chemicalbook [chemicalbook.com]
- 5. Acetyl Acetone [chembk.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
Understanding acetylacetone as a bidentate ligand.
An In-depth Technical Guide to Acetylacetone as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nature of this compound
This compound (acacH), systematically named 2,4-pentanedione, is a quintessential β-diketone with the chemical formula CH₃C(O)CH₂C(O)CH₃.[1] It is a colorless liquid that serves as a fundamental building block in the synthesis of a wide array of coordination complexes and heterocyclic compounds.[1] A key feature of this compound is its existence as a dynamic equilibrium of two tautomeric forms: a keto and an enol form.[2][3] This equilibrium is rapid under most conditions, allowing the compound to be treated as a single entity for many applications.[1] The enol tautomer is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and is the predominant form in solution.[4]
The acidic nature of the central methylene (B1212753) protons in the keto form (or the hydroxyl proton in the enol form) allows for easy deprotonation by a base to form the acetylacetonate (B107027) anion (acac⁻).[5][6] This anion is the active ligand form.
Caption: Keto-enol tautomerism of this compound and its deprotonation to the acac⁻ ligand.
Coordination Chemistry: A Classic Bidentate Chelator
The acetylacetonate anion is a premier example of a bidentate chelating ligand.[7][8] It coordinates to a metal ion through its two oxygen atoms, forming a highly stable six-membered chelate ring.[9][10][11] This chelation imparts significant thermodynamic stability to the resulting metal complex, a phenomenon known as the chelate effect.[1]
Upon coordination, the π-electrons within the chelate ring become delocalized over the O-C-C-C-O backbone. This delocalization results in the two C-O bonds and the two central C-C bonds becoming equivalent in length, lending the M(acac) ring a degree of aromatic character.[6][9] This stability and the organic exterior of the resulting complexes render many metal acetylacetonates (B15086760) soluble in organic solvents, a stark contrast to their inorganic metal salt precursors.[9][12]
Caption: Acetylacetonate (acac⁻) forming a stable six-membered chelate ring with a metal ion.
Synthesis of Metal Acetylacetonate Complexes
The synthesis of metal acetylacetonate complexes is a staple of inorganic chemistry due to its reliability and versatility. The general method involves the reaction of a metal salt with this compound in the presence of a base.[1] The base facilitates the deprotonation of this compound, shifting the equilibrium towards the formation of the metal complex.[9]
General Reaction: Mᶻ⁺ + z(acacH) ⇌ M(acac)ₙ + zH⁺[9]
Caption: General experimental workflow for the synthesis of metal acetylacetonate complexes.
Experimental Protocols
Protocol 1: Synthesis of Tris(acetylacetonato)chromium(III), [Cr(acac)₃] [5][13][14]
This synthesis utilizes the slow hydrolysis of urea to generate ammonia (B1221849) in situ, which acts as the base to deprotonate this compound. This method avoids the rapid formation of chromium hydroxide (B78521) precipitates.
-
Reaction Setup: In a 100-mL Erlenmeyer flask, dissolve chromium(III) chloride hexahydrate (CrCl₃·6H₂O, ~0.7 g) in 25 mL of distilled water.[14]
-
Addition of Reagents: To the deep green solution, add urea (~3.0 g) in portions with stirring.[14] Subsequently, add this compound (~5.0 mL) dropwise.[14]
-
Heating: Clamp the flask in a boiling water bath and heat the mixture with stirring for approximately one hour.[14] As the urea hydrolyzes and the solution becomes basic, deep maroon, plate-like crystals will begin to form.[5][14]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.[5]
-
Purification: Collect the crystalline product by suction filtration. Wash the crystals with small portions of cold distilled water and allow them to air dry.[5]
Protocol 2: Synthesis of Tris(acetylacetonato)manganese(III), [Mn(acac)₃] [15]
This procedure involves the oxidation of Mn²⁺ to Mn³⁺ by potassium permanganate (B83412) in the presence of the ligand.
-
Solution A: Dissolve manganese(II) chloride tetrahydrate (MnCl₂·4H₂O, 2.6 g) and sodium acetate (B1210297) (6.8 g) in 100 mL of distilled water. Add 10 mL of this compound.
-
Solution B: In a separate beaker, dissolve potassium permanganate (KMnO₄, 0.52 g) in 25 mL of distilled water.
-
Reaction: Add Solution B to Solution A with stirring over a period of 10 minutes. After another 10 minutes of stirring, add a solution of sodium acetate (6.3 g) in 25 mL of water over 10 minutes.
-
Heating & Isolation: Heat the mixture to 60-70°C for 15 minutes. Cool to room temperature and then in an ice bath.
-
Purification: Collect the dark, shiny crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.
Protocol 3: Synthesis of Tris(acetylacetonato)iron(III), [Fe(acac)₃] [15]
-
Reaction Setup: Dissolve iron(II) chloride hexahydrate (FeCl₂·6H₂O, 3.3 g) in 25 mL of distilled water.
-
Ligand Addition: With stirring, add a solution of this compound (4.0 mL) in 10 mL of methanol (B129727) over 15 minutes.
-
Base Addition: To the resulting red mixture, add a solution of sodium acetate (5.1 g) in 15 mL of water to induce precipitation.
-
Heating & Isolation: Heat the reaction to 80°C for 15 minutes. Cool the mixture, then place it in an ice bath.
-
Purification: Filter the red product, wash with cold distilled water, and dry in a vacuum desiccator.
Characterization and Quantitative Data
Metal acetylacetonate complexes are characterized by a suite of analytical techniques to confirm their identity, purity, and structure.
-
Infrared (IR) Spectroscopy: The absence of a broad O-H stretch (around 3000 cm⁻¹) indicates the deprotonation of the ligand. The presence of strong C=O and C=C stretching bands (typically 1500-1600 cm⁻¹) and M-O stretching bands (400-700 cm⁻¹) confirms coordination.[13]
-
UV-Visible Spectroscopy: These complexes are often colored and exhibit characteristic absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to characterize diamagnetic complexes (e.g., Al(acac)₃, Co(acac)₃), which show sharp, well-defined peaks.[15] For paramagnetic complexes (e.g., Cr(acac)₃, Fe(acac)₃, Mn(acac)₃), the unpaired electrons cause significant peak broadening and shifting.[15][17] The Evans method can be employed using NMR to determine the magnetic susceptibility and the number of unpaired electrons in a paramagnetic complex.[15][17]
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, bond angles, and overall coordination geometry. For instance, crystallography has revealed the distorted octahedral structure of Mn(acac)₃, a consequence of the Jahn-Teller effect.[9][18]
Data Tables
Table 1: Physical Properties of Common Metal Acetylacetonate Complexes
| Complex | Formula | Color | Melting Point (°C) |
|---|---|---|---|
| Aluminum Acetylacetonate | Al(acac)₃ | Milk White | 188 - 191[13] |
| Chromium(III) Acetylacetonate | Cr(acac)₃ | Deep Maroon | 214 |
| Iron(III) Acetylacetonate | Fe(acac)₃ | Red | ~184 |
| Manganese(III) Acetylacetonate | Mn(acac)₃ | Dark Brown/Black | ~172 |
| Vanadyl Acetylacetonate | VO(acac)₂ | Blue | ~258 |
| Copper(II) Acetylacetonate | Cu(acac)₂ | Blue-Grey | ~240 |
Table 2: Selected Spectroscopic and Structural Data
| Complex | Key IR Bands (M-O, cm⁻¹) | UV-Vis λₘₐₓ (nm) | Key Structural Feature |
|---|---|---|---|
| Cr(acac)₃ | ~460, ~600 | 328, 381, 566 | Octahedral (D₃ symmetry)[5] |
| Mn(acac)₃ | ~450, ~600 | ~440, ~515, ~615 | Jahn-Teller distorted octahedron[9] |
| Fe(acac)₃ | ~435, ~595 | ~270, ~355, ~437 | High-spin octahedral[9] |
| VO(acac)₂ | ~480, ~670, ~995 (V=O) | ~590, ~770 | Square pyramidal (C₂ᵥ symmetry)[9] |
Table 3: Mn(acac)₃ Bond Lengths from Jahn-Teller Distortion [9]
| Bond Type | Tetragonal Elongation (Å) | Tetragonal Compression (Å) |
|---|---|---|
| Axial Mn-O | 2.12 | 1.95 |
| Equatorial Mn-O | 1.93 | 2.00 |
Applications in Research and Development
The unique properties of metal acetylacetonate complexes make them valuable in various scientific and industrial fields.
-
Catalysis: Many acac complexes are used as catalyst precursors in organic synthesis.[19] They are soluble in organic reaction media and can be readily converted to the active catalytic species.[20] Examples include their use in polymerization, hydroformylation, and as oxidation catalysts.[9][20]
-
Materials Science: They serve as precursors for the synthesis of nanomaterials and for the deposition of thin metal or metal oxide films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).[12][19]
-
NMR Spectroscopy: Paramagnetic acac complexes, such as Cr(acac)₃, are employed as "shift reagents" or spin relaxation agents to improve the quality and resolution of NMR spectra, particularly in quantitative ¹³C NMR.[9][12]
-
Drug Development: While not a primary application, the ability of ligands to chelate metal ions is a strategy used to enhance the biological activity of molecules.[19] Recently, novel platinum(II) acac complexes have been synthesized and investigated for their potential as anticancer agents that may overcome cisplatin (B142131) resistance by interacting with non-genomic targets.[21]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ACETYL ACETONE - Ataman Kimya [atamanchemicals.com]
- 3. Mechanism and dynamics of the keto-enol tautomerization equilibrium of this compound in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]
- 4. Keto-Enol Tautomerization [glaserr.missouri.edu]
- 5. studylib.net [studylib.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The anion of this compound acac forms Coleft acac right3 class 12 chemistry CBSE [vedantu.com]
- 12. americanelements.com [americanelements.com]
- 13. iiste.org [iiste.org]
- 14. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 15. magritek.com [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. Mutagenic Tests Confirm That New Acetylacetonate Pt(II) Complexes Induce Apoptosis in Cancer Cells Interacting with Nongenomic Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
Keto-enol equilibrium in beta-diketones like acetylacetone.
An In-depth Technical Guide to the Keto-Enol Equilibrium in β-Diketones: The Case of Acetylacetone
Introduction: The Duality of β-Dicarbonyls
The tautomerism of β-dicarbonyl compounds, particularly the equilibrium between the keto and enol forms, represents a fundamental concept in physical organic chemistry. This compound (2,4-pentanedione) is the archetypal example used to study this phenomenon. Unlike simple ketones where the keto form is overwhelmingly dominant, this compound exhibits a significant and readily measurable population of the enol tautomer.[1] This enhanced stability of the enol form is primarily attributed to two key factors: the formation of a stable, six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond, and the presence of a conjugated π-system.[2][3] The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, making it a powerful model system for studying solute-solvent interactions.[4][5] This guide provides a comprehensive overview of the keto-enol equilibrium in this compound, including quantitative data, detailed experimental protocols for its analysis, and a discussion of the underlying principles.
The Tautomers: A Structural Overview
This compound exists as a dynamic equilibrium between its diketo form and its cis-enolic form. The interconversion is slow enough on the NMR timescale to allow for the distinct observation and quantification of both species.[6] The enol form is stabilized by a strong intramolecular hydrogen bond, creating a planar six-membered ring.[3]
Caption: Keto-enol tautomerism of this compound, highlighting the intramolecular hydrogen bond that stabilizes the enol form.
Quantitative Analysis of the Tautomeric Equilibrium
The ratio of enol to keto tautomers is highly dependent on the solvent environment. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is most stable in the absence of competing interactions. Conversely, polar solvents, particularly those capable of acting as hydrogen bond donors or acceptors, can disrupt this internal hydrogen bond and preferentially solvate the more polar keto tautomer, shifting the equilibrium in its favor.[4][7] This trend is often referred to as Meyer's Rule.[8]
Table 1: Keto-Enol Equilibrium Data for this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) | Reference(s) |
| Gas Phase | 1.0 | 92.0 | 11.5 | [1] |
| n-Hexane | 1.9 | 91.2 | 10.36 | [9] |
| Carbon Tetrachloride (CCl₄) | 2.2 | 82.8 | 4.78 | [9] |
| Chloroform (CHCl₃) | 4.8 | 74.0 | 2.84 | [9] |
| Acetic Acid | 6.2 | - | - | [10] |
| Pure this compound | - | 81.4 | 4.38 | [10] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | - | - | [7] |
| Water (H₂O) | 80.1 | 15.0 | 0.176 | [7] |
Note: Values can vary slightly between studies due to differences in temperature, concentration, and analytical method.
Factors Influencing the Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several thermodynamic factors. The interplay between intramolecular forces and solute-solvent interactions dictates the final tautomeric ratio.
Caption: Influence of solvent polarity on the keto-enol equilibrium of this compound.
Experimental Protocol: ¹H NMR Spectroscopic Determination
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and direct method for quantifying the keto-enol equilibrium.[4][11] The slow rate of interconversion on the NMR timescale allows for the resolution of distinct signals for each tautomer.
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in a given deuterated solvent.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
NMR tubes
-
Pipettes and vials
-
NMR Spectrometer (≥300 MHz recommended)
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).[12]
-
Transfer the solution to an NMR tube to the appropriate height (typically ~4-5 cm).
-
Ensure the solution is homogeneous. Allow the sample to equilibrate at the desired temperature for at least 30 minutes before analysis, as the equilibrium can be temperature-sensitive.[11]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
Acquire a standard ¹H NMR spectrum. A sufficient relaxation delay (d1) of at least 5 times the longest T₁ is crucial for accurate integration.[13]
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic signals for each tautomer:
-
Keto Form: A sharp singlet for the methylene (B1212753) protons (-CH₂-) typically appears around 3.5-3.7 ppm.[11][13]
-
Enol Form: A sharp singlet for the vinyl proton (=CH-) appears around 5.5-5.7 ppm.[11][13]
-
-
Integrate the area under the methylene peak (I_keto) and the vinyl peak (I_enol).
-
-
Calculation of Equilibrium Constant:
-
The ratio of the populations of the two tautomers is determined from the ratio of their integrated signal intensities.
-
Since the methylene group of the keto form has two protons and the vinyl group of the enol form has one proton, a stoichiometric correction is required.[6]
-
The equilibrium constant, Keq, is calculated as follows:
-
Keq = [Enol] / [Keto] = I_enol / (I_keto / 2)
-
-
The percentage of the enol form can be calculated as:
-
% Enol = (I_enol / (I_enol + (I_keto / 2))) * 100
-
-
References
- 1. sanad.iau.ir [sanad.iau.ir]
- 2. quora.com [quora.com]
- 3. Theoretical Study Intramolecular Hydrogen Bond In this compound 3-Substituted Derivatives: NMR, NBO Analysis And Thermo-Chemical Investigation – Oriental Journal of Chemistry [orientjchem.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 6. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. benchchem.com [benchchem.com]
Laboratory safety and handling procedures for acetylacetone.
An In-depth Technical Guide to the Laboratory Safety and Handling of Acetylacetone
Introduction
This compound (systematic name: pentane-2,4-dione) is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals.[1] It serves as a crucial building block in the synthesis of heterocyclic compounds and as a bidentate ligand in the formation of metal acetylacetonate (B107027) complexes.[1][2] While indispensable in many applications, this compound presents significant health and safety hazards, including flammability and toxicity.[3][4] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe laboratory use of this compound.
Chemical and Physical Properties
This compound is a colorless or slightly yellowish liquid with a distinct acrid or putrid odor.[3][5] It exists as a dynamic equilibrium between its keto and enol tautomers.[1] The enol form is generally favored in nonpolar solvents, while the keto form becomes more prevalent in polar solvents like water.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [4][6] |
| Molar Mass | 100.12 g/mol | [6] |
| Appearance | Colorless to yellowish liquid | [5][7] |
| Boiling Point | 139.5 - 140.4 °C | [8] |
| Melting Point | -23 °C | [1] |
| Flash Point | 35 °C (95.6 kPa) | [8] |
| Auto-ignition Temperature | 390 °C (960.6 hPa) | [8] |
| Density | 0.97 - 0.975 g/cm³ at 20-25 °C | [8] |
| Vapor Pressure | 7.9 hPa at 20 °C | [8] |
| Water Solubility | ≤155.2 g/L at 20 °C | [8] |
| Explosion Limits | 2.4% (LEL) - 11.6% (UEL) | [8][9] |
| n-octanol/water (log KOW) | 0.68 | [8] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance due to its flammability and toxicity.[3][4] It is harmful if swallowed and toxic in contact with skin or if inhaled.[3][8][10]
GHS Hazard Statements:
Symptoms of exposure can include headache, nausea, vomiting, dizziness, and sensory retardation.[5] Inhalation may lead to vertigo, cough, and dyspnoea, while prolonged skin contact can cause irritation.[10]
| Toxicity Endpoint | Value | Species | Source |
| LD50 Oral | 570 mg/kg | Rat | [6][8][10] |
| LD50 Dermal | 790 mg/kg | Rabbit | [6][8][10] |
| LC50 Inhalation | 5.1 mg/L/4h (vapour) | Rat | [6][8][10] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure risk, a hierarchy of controls should be implemented. Engineering controls are the most effective, followed by administrative controls and, finally, personal protective equipment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. magritek.com [magritek.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound | 123-54-6 [chemicalbook.com]
- 6. isnap.nd.edu [isnap.nd.edu]
- 7. This compound (2,4-PENTANEDIONE) | Occupational Safety and Health Administration [osha.gov]
- 8. carlroth.com [carlroth.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. carlroth.com [carlroth.com]
The Versatility of Acetylacetone: A Technical Guide to its Role as a Precursor in Organic Synthesis
For Immediate Release
[City, State] – [Date] – Acetylacetone (2,4-pentanedione), a readily available and versatile β-dicarbonyl compound, continues to be a cornerstone in the field of organic synthesis. Its unique structural features and reactivity have established it as a critical precursor for a wide array of molecular architectures, ranging from complex heterocyclic systems to sophisticated organometallic catalysts. This technical guide provides an in-depth exploration of the role of this compound in key organic transformations, offering detailed experimental protocols, mechanistic insights, and quantitative data to support researchers, scientists, and professionals in drug development.
Introduction: The Chemical Chameleon
This compound exists in a tautomeric equilibrium between its keto and enol forms, a characteristic that underpins its diverse reactivity. The presence of two carbonyl groups flanking a methylene (B1212753) unit results in acidic α-protons, making it a potent nucleophile in a variety of condensation and addition reactions. Furthermore, its enolate form acts as a bidentate ligand, readily chelating with metal ions to form stable metal acetylacetonate (B107027) complexes, which are themselves valuable catalysts in a multitude of organic transformations. This guide will delve into the practical applications of this compound as a precursor in several pivotal synthetic methodologies.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an ideal starting material for the construction of a variety of heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules.
Paal-Knorr Pyrazole (B372694) Synthesis
The reaction of this compound with hydrazine (B178648) derivatives is a classic and efficient method for the synthesis of substituted pyrazoles. The Paal-Knorr synthesis proceeds via a condensation mechanism to form the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of 3,5-dimethylpyrazole (B48361) [1][2]
-
Materials: Hydrazine sulfate (B86663), 10% sodium hydroxide (B78521) solution, this compound, ether, anhydrous potassium carbonate, petroleum ether.
-
Procedure:
-
Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a stirrer and thermometer, and cool the flask in an ice bath.
-
Once the temperature reaches 15°C, add 50 g (0.50 mole) of this compound dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts and transfer to a 1-L separatory funnel.
-
Extract the aqueous layer with 125 ml of ether, followed by four additional extractions with 40-ml portions of ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue of 3,5-dimethylpyrazole is dried under reduced pressure.
-
-
Yield: 37–39 g (77–81%).
-
Characterization: Melting point: 107–108°C. The product can be recrystallized from petroleum ether.
Table 1: Quantitative Data for the Synthesis of 3,5-dimethylpyrazole
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Hydrazine sulfate (0.50 mol) | This compound (0.50 mol) | 10% NaOH(aq) / Ether | 15°C | 1.5 hours | 77-81 | 107-108 | [1] |
| Hydrazine hydrate (B1144303) (0.20 mol) | This compound (0.20 mol) | Water | 15°C | 2 hours | 95 | - | |
| Hydrazine hydrate (6 ml) | This compound (10 ml) | Ethanol | Reflux (110°C) | 1 hour | - | - | [2] |
Diagram 1: Paal-Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of 3,5-dimethylpyrazole.
Diagram 2: Mechanism of the Paal-Knorr Pyrazole Synthesis [3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Tautomerism of Acetylacetone in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of acetylacetone, a fundamental phenomenon with significant implications in chemical synthesis, reaction mechanisms, and drug design. The equilibrium between the keto and enol forms of this compound is highly sensitive to the solvent environment. Understanding and predicting this equilibrium is crucial for controlling chemical reactivity and for the rational design of molecules with desired properties. This document details the quantitative aspects of this equilibrium in various solvents, outlines the experimental methodologies for its determination, and illustrates the underlying principles through logical diagrams.
Introduction to Tautomerism in this compound
This compound (AcAc), the simplest β-diketone, is a classic example of keto-enol tautomerism, where a proton migrates between a carbon and an oxygen atom, leading to two distinct isomers: the diketo form and the enol form.[1] These tautomers exist in a dynamic equilibrium that is influenced by factors such as temperature, concentration, and most notably, the solvent. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring, which makes it particularly stable in non-polar solvents and in the gas phase.[2] Conversely, the more polar keto form is generally favored in polar solvents, a trend often referred to as Meyer's rule.[1][3] The ability to control this equilibrium is of paramount importance in fields where this compound and its derivatives are used, including organic synthesis and medicinal chemistry.[1]
Quantitative Analysis of Tautomeric Equilibrium
The position of the keto-enol equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentration of the enol form to the keto form ([Enol]/[Keto]).[4] The percentage of each tautomer in different solvents has been extensively studied, primarily using nuclear magnetic resonance (NMR) spectroscopy.[5][6] The following table summarizes the percentage of the enol form of this compound in a variety of solvents at room temperature.
| Solvent | Dielectric Constant (ε) | % Enol Form | Reference(s) |
| Gas Phase | 1 | ~95% | [2][7] |
| Cyclohexane | 2.0 | 97% | [8] |
| Carbon Tetrachloride | 2.2 | 95% | [6] |
| Benzene | 2.3 | 96% | [6] |
| Chloroform | 4.8 | 86% | [7] |
| Acetone | 20.7 | 74% | [2] |
| Ethanol | 24.6 | 76% | [9] |
| Methanol | 32.7 | - | - |
| Acetonitrile | 37.5 | - | [9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 63% | [7] |
| Water | 80.1 | 15% | - |
Note: The values presented are approximate and can vary slightly depending on the experimental conditions such as temperature and solute concentration.
Experimental Protocols for Tautomerism Analysis
The determination of the tautomeric equilibrium of this compound can be accomplished through various spectroscopic techniques. ¹H NMR spectroscopy is the most direct and widely used method.
Principle: The keto and enol tautomers of this compound are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each form.[5] The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to specific protons in each isomer.[10]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
Sample Preparation:
-
Prepare solutions of this compound in the desired deuterated solvents at a specific concentration (e.g., 0.1 M).[9]
-
Ensure the solvents are of high purity to avoid any catalytic effects on the equilibrium.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral window should be wide enough to include all relevant signals, particularly the downfield enolic hydroxyl proton (around 15 ppm).[9]
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms:
-
Keto form: A singlet for the methylene (B1212753) protons (-CH₂-) around 3.6 ppm and a singlet for the methyl protons (-CH₃) around 2.2 ppm.[11]
-
Enol form: A singlet for the vinyl proton (-CH=) around 5.5 ppm, a singlet for the methyl protons (-CH₃) around 2.0 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) downfield.[11]
-
-
Integrate the area of a well-resolved signal for each tautomer. For example, the methylene signal for the keto form and the vinyl signal for the enol form.[4]
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100
(Note: The integral of the keto methylene signal is divided by two because it represents two protons, while the enol vinyl signal represents one proton.)[4]
Principle: The keto and enol forms of this compound have different electronic structures and thus exhibit distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The enol form has a strong π → π* transition around 270-290 nm due to its conjugated system, while the keto form has a weaker n → π* transition at a shorter wavelength.[12]
Instrumentation:
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of this compound solutions of known concentrations in the solvent of interest.
-
Record the UV-Vis spectrum for each solution.
-
The absorbance of the enol peak can be related to its concentration using the Beer-Lambert law. However, due to overlapping bands and the difficulty in determining the molar absorptivity of the pure enol form, this method is often less precise than NMR for quantitative analysis of the equilibrium mixture.[13]
Visualizing the Tautomerism of this compound
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: The tautomeric equilibrium between the keto and enol forms of this compound.
Caption: A general experimental workflow for the determination of tautomeric equilibrium using ¹H NMR.
References
- 1. Mechanism and dynamics of the keto-enol tautomerization equilibrium of this compound in binary solvent mixtures | ScholarWorks [scholarworks.calstate.edu]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. This compound Photolysis at 280 nm Studied by Velocity-Map Ion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CVI.—The ultraviolet absorption spectra of certain enol-keto-tautomerides. Part I. This compound and ethyl acetoacetate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Metal Acetylacetonate Complexes: An Application Note and Protocol
Introduction
Metal acetylacetonate (B107027) complexes are coordination compounds formed between a metal ion and the acetylacetonate (acac) ligand. These complexes are widely utilized in various fields of chemistry and materials science due to their stability, solubility in organic solvents, and catalytic activity. Applications include their use as catalysts in organic synthesis, precursors for the synthesis of metal oxide nanoparticles, and as NMR shift reagents.[1] This document provides detailed protocols for the synthesis of several common metal acetylacetonate complexes, aimed at researchers, scientists, and professionals in drug development.
The general synthesis strategy involves the reaction of a metal salt with acetylacetone (Hacac) in a suitable solvent.[1][2] The this compound is deprotonated in situ or by the addition of a base to form the acetylacetonate anion (acac⁻), which then coordinates to the metal ion.[1][3] For some metals, a change in oxidation state is required, which is achieved through the use of an oxidizing or reducing agent.[3][4]
General Reaction
The fundamental reaction for the formation of a metal acetylacetonate complex can be represented as:
Mⁿ⁺ + n(acacH) ⇌ M(acac)ₙ + nH⁺[1][2]
To drive the equilibrium towards the product, a base is often added to neutralize the liberated protons.[1]
Data Presentation: A Comparative Overview of Synthesis Parameters
The following table summarizes the quantitative data for the synthesis of various metal acetylacetonate complexes, providing a comparative overview of the reaction conditions.
| Metal Complex | Metal Salt | Metal Salt (g) | This compound (mL) | Base/Other Reagents | Solvent(s) | Temperature (°C) | Reaction Time |
| Mn(acac)₃ | MnCl₂·4H₂O | 2.6[5] | 10[5] | Sodium acetate (B1210297) (13.1g), KMnO₄ (0.52g)[5] | Water | 60-70[5] | 15 min[5] |
| Fe(acac)₃ | FeCl₃·6H₂O | 1.7[6] | 1.9[6] | Sodium acetate (2g)[6] | Water, Methanol (B129727) | Boiling | ~10 min[6] |
| Cu(acac)₂ | CuCl₂·2H₂O | 4[7] | 5[7] | Sodium acetate (6.8g)[5][7] | Water, Methanol | 80[5] | 15 min[5] |
| Cr(acac)₃ | CrCl₃·6H₂O | 1.3[8] | 5[9] | Urea (3g)[9] | Water | Boiling Water Bath | 1 hour[8][9] |
| Co(acac)₂ | CoCO₃ | 1.0[8] | 8[8] | None | This compound | 80[8] | Not specified |
| VO(acac)₂ | VOSO₄ | - | - | - | Water | - | - |
| Ni(acac)₂ | NiCl₂·6H₂O | - | - | NaOH | Water | Room Temp | - |
| Zn(acac)₂·H₂O | Zn(acac)₂·H₂O | 0.210 | - | (3-py)CHNOH (0.195g) | Methanol | Room Temp | 30 min[10] |
Experimental Protocols
Detailed methodologies for the synthesis of selected metal acetylacetonate complexes are provided below.
Protocol 1: Synthesis of Tris(acetylacetonato)manganese(III) - Mn(acac)₃
This protocol involves the oxidation of Manganese(II) to Manganese(III).
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)[5]
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)[3]
-
This compound (CH₃COCH₂COCH₃)[5]
-
Potassium permanganate (B83412) (KMnO₄)[5]
-
Distilled water
Procedure:
-
In a 250 mL conical flask, dissolve 2.6 g of manganese(II) chloride tetrahydrate and 6.8 g of sodium acetate in 100 mL of distilled water.[5]
-
To this solution, add 10 mL of this compound and stir.[5]
-
In a separate beaker, dissolve 0.52 g of potassium permanganate in 25 mL of distilled water.[5]
-
Slowly add the potassium permanganate solution to the manganese-acetylacetone mixture over a period of 10 minutes with continuous stirring.[5]
-
After stirring for an additional 10 minutes, add a solution of 6.3 g of sodium acetate in 25 mL of distilled water over 10 minutes.[5]
-
Heat the reaction mixture to 60-70°C on a hot plate for 15 minutes with continuous stirring.[5]
-
Cool the flask to room temperature and then in an ice bath to precipitate the product.[5]
-
Collect the dark, crystalline product by suction filtration, wash with cold distilled water, and air dry.[11]
Protocol 2: Synthesis of Tris(acetylacetonato)iron(III) - Fe(acac)₃
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[6]
-
This compound[6]
-
Methanol[6]
-
Sodium acetate trihydrate[6]
-
Distilled water
Procedure:
-
Dissolve 1.7 g of FeCl₃·6H₂O in 10 mL of distilled water in an Erlenmeyer flask.[6]
-
Add a magnetic stir bar and, while stirring, add a mixture of 1.9 mL of this compound in 7.0 mL of methanol.[6]
-
Add a solution of 2 g of sodium acetate trihydrate in 10 mL of distilled water to the reaction mixture.[6]
-
Briefly heat the mixture on a hotplate until some of the methanol has boiled off.[6]
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the resulting red-brown crystals using a Büchner funnel, wash with cold distilled water, and allow to air dry.
Protocol 3: Synthesis of Bis(acetylacetonato)copper(II) - Cu(acac)₂
Materials:
Procedure:
-
In a 250 mL beaker, dissolve 4 g of copper(II) chloride dihydrate in 25 mL of water.[7]
-
With stirring, add a solution of 5 mL of this compound in 10 mL of methanol dropwise.[7]
-
To the resulting mixture, add a solution of 6.8 g of sodium acetate in 15 mL of water.[5][7]
-
Heat the mixture to 80°C for 15 minutes.[5]
-
Cool the solution to room temperature and then in an ice-water bath.[7]
-
Filter off the gray-blue solid, wash with cold distilled water, and dry in an oven at 110°C.[7]
Visualizations
The following diagrams illustrate the general workflow and a conceptual representation of the synthesis of metal acetylacetonate complexes.
Caption: General experimental workflow for the synthesis of metal acetylacetonate complexes.
Caption: Conceptual diagram of the synthesis of metal acetylacetonate complexes.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. Metal Acetylacetonate Synthesis - 1582 Words | Internet Public Library [ipl.org]
- 3. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. magritek.com [magritek.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. thecreativechemist.org [thecreativechemist.org]
- 9. (Solved) - Synthesis of Tris (acetylacetonato) Chromium(III) Complex Aim :... (1 Answer) | Transtutors [transtutors.com]
- 10. Synthesis, Crystal Structures, and DNA Binding Properties of Zinc(II) Complexes with 3-Pyridine Aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
Application Notes and Protocols: Acetylacetone and its Metal Complexes as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing acetylacetone (acac) and its metal complexes as versatile catalysts in key organic transformations. The unique properties of the acetylacetonate (B107027) ligand, a bidentate chelating agent, allow for the formation of stable and effective metal complexes that catalyze a variety of reactions, including multicomponent reactions, oxidations, and cross-coupling reactions.[1][2][3]
Overview of Catalytic Applications
This compound and its metal derivatives are instrumental in facilitating numerous organic reactions. While this compound itself can act as a precursor or co-catalyst, its metal complexes, such as those of iron (Fe), copper (Cu), nickel (Ni), and vanadium (V), are particularly noteworthy for their catalytic prowess.[4][5] These complexes are valued for being cost-effective, readily available, and highly efficient.
Key Reaction Types:
-
Multicomponent Reactions (MCRs): Metal acetylacetonates, particularly Fe(acac)₃, are excellent catalysts for one-pot syntheses like the Biginelli reaction, which is crucial for creating medicinally relevant dihydropyrimidinones.[6][7]
-
Oxidation Reactions: Vanadyl acetylacetonate, VO(acac)₂, is a well-established catalyst for the selective epoxidation of allylic alcohols and the oxidation of aldehydes and thioethers.[8][9][10][11]
-
Cross-Coupling Reactions: Fe(acac)₃ has emerged as an indispensable reagent for various cross-coupling reactions, providing a less expensive alternative to palladium or nickel catalysts in certain applications.[12][13][14]
-
Heterocycle Synthesis: Nickel(II) acetylacetonate, Ni(acac)₂, has been successfully employed in the synthesis of polysubstituted quinolines.[15][16]
Below are detailed protocols for representative reactions catalyzed by metal acetylacetonates.
Application: Iron(III) Acetylacetonate in the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a 1,3-diketone like this compound), and urea (B33335) or thiourea. It is a cornerstone for synthesizing dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties, including antiviral, antibacterial, and antihypertensive activities.[17] Fe(acac)₃ serves as an efficient Lewis acid catalyst for this transformation.[7]
Logical Workflow for Fe(acac)₃-Catalyzed Biginelli Reaction
Caption: General workflow for the Fe(acac)₃-catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one
This protocol is a general representation adapted from literature procedures for the Fe(acac)₃-catalyzed Biginelli reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol, ~0.10 mL)
-
Urea (1.5 mmol, ~0.09 g)
-
Iron(III) acetylacetonate [Fe(acac)₃] (0.1 mmol, ~0.035 g)
-
Ethanol (B145695) (5 mL) or solvent-free conditions
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and Fe(acac)₃ (0.1 mmol).
-
If performing under solvent conditions, add ethanol (5 mL). For solvent-free conditions, proceed without solvent.
-
The mixture is stirred at a specified temperature (typically between 80-100°C) for the time indicated in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in ethanol, the product often precipitates. If under solvent-free conditions, add a small amount of cold ethanol to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data for Fe(acac)₃-Catalyzed Biginelli Reaction
| Entry | Aldehyde | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | 80 | 2.0 | ~95 |
| 2 | 4-Chlorobenzaldehyde | 10 | 80 | 1.5 | ~98 |
| 3 | 4-Methoxybenzaldehyde | 10 | 80 | 2.5 | ~92 |
| 4 | 4-Nitrobenzaldehyde | 10 | 80 | 1.0 | ~96 |
Note: Data is representative of typical results found in the literature for this reaction.
Application: Vanadyl Acetylacetonate in the Oxidation of Aldehydes
Vanadyl acetylacetonate [VO(acac)₂] is a highly effective catalyst for the oxidation of various aldehydes to their corresponding carboxylic acids using hydrogen peroxide (H₂O₂) as a green oxidant.[11] This method is valued for its mild reaction conditions, high selectivity, and compatibility with a wide range of functional groups.[18]
Experimental Workflow for VO(acac)₂-Catalyzed Aldehyde Oxidation
Caption: Workflow for the oxidation of aldehydes using a VO(acac)₂ catalyst.
Experimental Protocol: Synthesis of Carboxylic Acids from Aldehydes
This protocol is based on the procedure described by Thakur et al. for the VO(acac)₂-catalyzed oxidation of aldehydes.[11]
Materials:
-
Aldehyde (1.0 mmol)
-
Vanadyl acetylacetonate [VO(acac)₂] (0.04 mmol, ~0.01 g)
-
30% Aqueous hydrogen peroxide (H₂O₂) (3.0 mmol, ~0.34 mL)
-
Acetonitrile (3 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in acetonitrile (3 mL) in a 25 mL round-bottom flask, add VO(acac)₂ (0.04 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 30% aqueous H₂O₂ (3.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for the time specified in Table 2. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Quantitative Data for VO(acac)₂-Catalyzed Oxidation of Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4 | 10 | 99 |
| 2 | 4-Nitrobenzaldehyde | 4 | 10 | 99 |
| 3 | Benzaldehyde | 4 | 15 | 98 |
| 4 | Cinnamaldehyde | 4 | 20 | 95 |
| 5 | Hexanal | 4 | 20 | 96 |
Source: Adapted from data presented in Synlett, 2013, 24, 963-966.[11]
Application: Nickel(II) Acetylacetonate in Quinoline (B57606) Synthesis
Nickel(II) acetylacetonate [Ni(acac)₂] catalyzes the synthesis of substituted quinolines from benzo[c]isoxazoles, organoboronic acids, and calcium carbide as an inorganic C2 source.[15] This method provides an efficient route to construct the quinoline scaffold, a core structure in many pharmaceuticals and functional materials.[16][19]
Reaction Scheme for Ni(acac)₂-Catalyzed Quinoline Synthesis
Caption: Key components in the Ni(acac)₂-catalyzed synthesis of quinolines.
Experimental Protocol: Synthesis of 3-Substituted Quinolines
This protocol is a generalized procedure based on the work by Jiao and coworkers.[15]
Materials:
-
Benzo[c]isoxazole (0.2 mmol)
-
Organoboronic acid (0.3 mmol)
-
Calcium carbide (CaC₂) (0.6 mmol)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.2 mmol)
-
Triphenylphosphine (PPh₃) (0.03 mmol)
-
Water (1.2 mmol)
-
Toluene/Acetonitrile (1:1, v/v, 3 mL)
-
Schlenk tube or sealed vial
Procedure:
-
To an oven-dried Schlenk tube, add Ni(acac)₂ (0.02 mmol), Cs₂CO₃ (0.2 mmol), PPh₃ (0.03 mmol), organoboronic acid (0.3 mmol), and CaC₂ (0.6 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the solvent mixture (Toluene/MeCN, 3 mL) and water (1.2 mmol) via syringe.
-
Heat the mixture in an oil bath at 80°C for 1 hour.
-
Add the benzo[c]isoxazole (0.2 mmol) to the reaction mixture.
-
Continue heating the system at 80°C for 17 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired substituted quinoline.
Quantitative Data for Ni(acac)₂-Catalyzed Quinoline Synthesis
| Entry | Benzo[c]isoxazole | Phenylboronic Acid | Time (h) | Yield (%) |
| 1 | Benzo[c]isoxazole | Phenylboronic acid | 18 | 85 |
| 2 | 5-Methylbenzo[c]isoxazole | Phenylboronic acid | 18 | 82 |
| 3 | Benzo[c]isoxazole | 4-Methoxyphenylboronic acid | 18 | 80 |
| 4 | Benzo[c]isoxazole | 4-Fluorophenylboronic acid | 18 | 76 |
Source: Adapted from data presented in Organic Letters, 2020, 22, 21, 8652–8657.[15]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. An Overview of Metal Acetylacetonates: Developing Areas/Routes to New Materials and Applications in Organic Syntheses | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. Vanadyl(IV) acetylacetonate | Chem-Station Int. Ed. [en.chem-station.com]
- 11. VO(acac)2: An Efficient Catalyst for the Oxidation of Aldehydes to the Corresponding Acids in the Presence of Aqueous H2O2 [organic-chemistry.org]
- 12. [PDF] Tris(acetylacetonato) Iron(III): Recent Developments and Synthetic Applications | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
Synthesis of Heterocyclic Compounds Using Acetylacetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic compounds utilizing acetylacetone as a versatile starting material. The following sections cover the synthesis of pyridines, pyrroles, pyrazoles, and pyrimidines, complete with quantitative data, step-by-step methodologies, and visual diagrams of reaction mechanisms and workflows.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[1][2][3] This method is of significant importance in medicinal chemistry, as many dihydropyridine (B1217469) derivatives exhibit cardiovascular activities, such as calcium channel blockers.[1] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound or its derivatives like ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2]
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: General experimental workflow for the Hantzsch pyridine synthesis.
Reaction Mechanism: Hantzsch Pyridine Synthesis
The mechanism of the Hantzsch synthesis involves the formation of two key intermediates: an enamine from the reaction of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the other β-ketoester.[4] These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[4]
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Quantitative Data for Hantzsch Pyridine Synthesis
| Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Ammonium acetate | Guanidine (B92328) HCl | Ethanol (B145695) | 25-30 | 10 | 50 | [5] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Guanidine HCl | - | 25-30 | 2 | >50 | [5] |
| 5-Bromothiophene-2-carboxaldehyde | This compound & Ethyl acetoacetate | Ammonium acetate | CAN (0.5 mmol) | - | RT | 3 | - | [6] |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate & Methyl acetoacetate | Ammonium acetate | CAN (0.5 mmol) | - | RT | 2.5 | - | [6] |
| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | MnFe2O4 nanoparticles | - | 80 | - | High | [7] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid | Aqueous micelles | - | - | 96 | [1] |
Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridines
This protocol is adapted from a solvent-free procedure using a solid acid catalyst.[6]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Carbonaceous solid acid catalyst (e.g., 10 mol%)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and the catalyst.
-
Stir the mixture at room temperature or with gentle heating as required for the specific substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 25 mL of EtOAc and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Ethyl Acetate:Petroleum ether = 3:7) to afford the pure 1,4-dihydropyridine derivative.
Paal-Knorr Pyrrole (B145914) Synthesis
The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[8][9] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[8]
Experimental Workflow: Paal-Knorr Pyrrole Synthesis
Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.
Reaction Mechanism: Paal-Knorr Pyrrole Synthesis
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.[8] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate which then dehydrates to yield the aromatic pyrrole.[8] The ring-closing step is often the rate-determining step.[8]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Quantitative Data for Paal-Knorr Pyrrole Synthesis
| 1,4-Diketone | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 8-Methylnonane-2,5-dione (2.94 mmol) | Aniline (3.08 mmol) | Acetic acid (0.5 mL) | Toluene (15 mL) | 110-115 | 4-6 h | - | [10] |
| Diketone (0.0374 mmol) | Primary amine (3 eq.) | Acetic acid (40 µL) | Ethanol (400 µL) | 80 | - | - | [10] |
| Hexane-2,5-dione | Primary amines | - | - | RT | - | Good | [11] |
| Various diketones | Various amines | Sc(OTf)3 (1 mol%) | - | - | - | 89-98 | [12] |
| Acetonylacetone | Fatty and aromatic amines | Formic acid | - | RT | Short | Good | [11] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol is adapted for a microwave-assisted synthesis of substituted pyrroles.[13]
Materials:
-
1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Glacial acetic acid
-
Ethanol
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. An initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate (B86663).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.
Pyrazole (B372694) Synthesis from this compound
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine (B178648) or its derivatives.[14][15] This reaction is a cornerstone in heterocyclic synthesis due to its efficiency and the biological importance of the pyrazole scaffold.[14]
Quantitative Data for Pyrazole Synthesis
| Hydrazine Source | This compound (mol) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Hydrazine sulfate (0.50 mol) | 0.50 | 10% NaOH (aq) | 15 | 1.5 h | 77-81 | [16] |
| Hydrazine hydrate (B1144303) (6 mL) | 10 mL | Ethanol (50 mL) | 110 (reflux) | 1 h | - | [17] |
| Hydrazine hydrate | 370 Kg | Water | <50 | - | >90 | [18] |
| Hydrazine hydrate (8 mL) | 10 mL | Water (50 mL) | 40 | - | 74.99 | [19] |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from Organic Syntheses.[16]
Materials:
-
Hydrazine sulfate (65 g, 0.50 mol)
-
10% Sodium hydroxide (B78521) solution (400 mL)
-
This compound (50 g, 0.50 mol)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve hydrazine sulfate (65 g) in 400 mL of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.
-
Add this compound (50 g) dropwise with stirring while maintaining the temperature at about 15 °C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15 °C.
-
Dilute the contents of the flask with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four 40-mL portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The residue is crystalline 3,5-dimethylpyrazole.
-
The product can be further purified by recrystallization from petroleum ether.
Pyrimidine (B1678525) Synthesis from this compound
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They can be synthesized by the reaction of a β-dicarbonyl compound like this compound with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.[20]
Quantitative Data for Pyrimidine Synthesis
| N-C-N Source | This compound (mol) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Guanidine hydrochloride (0.052 mol) | 0.052 | Na2CO3 (0.052 mol) | Water (15 mL) | 60 | 0.5 h | 75 | [20] |
| Guanidine carbonate (2.7 g) | 3 mL | Sodium acetate (1.5 g) | Water (10 mL) | Reflux | 10-15 min | - | [21] |
| Guanidine nitrate (B79036) (135.5 parts) | 100 parts | Na2CO3 (33.5 parts) | Water (250 parts) | 95-100 | 2 h | - | [22] |
| Guanidine hydrochloride (106 parts) | 100 parts | Na2CO3 (83.5 parts) | Water (250 parts) | 95-100 | 2 h | - | [22] |
| Guanidine nitrate (0.05 mol) | 1.2 eq. | Na2CO3 (0.75 eq.) | Water | 95 | 3 h | 88.64 | [23] |
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from a sonochemical synthesis method.[20]
Materials:
-
Guanidine hydrochloride (0.052 mol)
-
This compound (0.052 mol)
-
Sodium carbonate (0.052 mol)
-
Water (15 mL)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask suitable for sonochemical reactions, place guanidine hydrochloride (0.052 mol), this compound (0.052 mol), and sodium carbonate (0.052 mol) in 15 mL of water.
-
Place the reaction vessel in a hot water bath at 60 °C.
-
Expose the contents of the flask to ultrasonic waves for 30 minutes.
-
At the end of the reaction, a solid product will have formed.
-
Treat the solid product with a small amount of water and filter through a Büchner funnel.
-
The resulting white solid is 2-amino-4,6-dimethylpyrimidine. Further purification can be achieved by recrystallization if necessary.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
- 7. Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 19. scribd.com [scribd.com]
- 20. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 21. Solved PRELAB EXERCISE EXPERIMENT 26 Synthesis of a | Chegg.com [chegg.com]
- 22. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 23. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
The Versatile Role of Acetylacetone in Polymer and Resin Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetylacetone (AcAc), a β-diketone with the systematic name 2,4-pentanedione, and its metal complexes, known as metal acetylacetonates (B15086760), are indispensable compounds in the field of polymer and resin chemistry. Their utility stems from the unique reactivity of the diketone functional group and the ability of the acetylacetonate (B107027) ligand to form stable chelate complexes with a wide range of metal ions. These properties allow this compound and its derivatives to function as potent crosslinking agents, thermal stabilizers, catalysts, and curing accelerators in a variety of polymer systems, including poly(vinyl chloride) (PVC), polyesters, polyurethanes, and acrylic resins. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
This compound as a Thermal Stabilizer for Poly(vinyl Chloride) (PVC)
The inherent thermal instability of PVC at processing temperatures necessitates the use of heat stabilizers to prevent degradation and the release of hydrochloric acid (HCl). Metal acetylacetonates, particularly those of zinc and calcium, are effective co-stabilizers that can significantly enhance the thermal stability of PVC formulations.
Application Notes:
Zinc acetylacetonate acts as a primary stabilizer by replacing the labile allylic chlorine atoms in the PVC chain, thus inhibiting the initiation of dehydrochlorination. However, the accumulation of zinc chloride (ZnCl₂), a strong Lewis acid, can catalyze further degradation, a phenomenon known as "zinc burning". To counteract this, calcium acetylacetonate is used as a co-stabilizer. It reacts with ZnCl₂ to regenerate the active zinc stabilizer and form calcium chloride (CaCl₂), which is a less detrimental Lewis acid. This synergistic effect provides excellent initial color and long-term thermal stability.[1][2][3]
Quantitative Data: Synergistic Effect of Calcium/Zinc Acetylacetonate in PVC
| Stabilizer System | Molar Ratio (Ca:Zn) | Concentration (wt%) | Thermal Stability Time (min) | Time to Complete Blackening (min) |
| Calcium Acetylacetonate/Zinc Acetylacetonate | 15:1 | - | 70 | 110 |
| Calcium Acetylacetonate/Zinc Acetylacetonate | 15:1 | 1.2 | 81 | 190 |
Data sourced from oven heat aging and Congo red tests.[2]
Experimental Protocol: Evaluation of PVC Thermal Stability using the Congo Red Test
This protocol outlines the procedure for assessing the thermal stability of PVC compounds stabilized with acetylacetonate-based systems, in accordance with ISO 182-1:1990.[4][5]
Materials:
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Calcium stearate (B1226849) and Zinc stearate (primary stabilizers)
-
Calcium acetylacetonate and Zinc acetylacetonate (co-stabilizers)
-
Two-roll mill
-
Hydraulic press
-
Congo red test paper
-
Test tubes
-
Thermostatically controlled oil bath or heating block at 180°C
Procedure:
-
Compounding: Prepare a PVC formulation by mixing the components on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure homogeneity. A typical formulation is as follows:
-
PVC: 100 phr (parts per hundred resin)
-
DOP: 40 phr
-
Calcium Stearate: 0.5 phr
-
Zinc Stearate: 0.2 phr
-
Calcium Acetylacetonate/Zinc Acetylacetonate composite: 1.2 phr (at a 15:1 molar ratio)
-
-
Sheet Preparation: Press the milled compound into sheets of uniform thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.
-
Sample Preparation: Cut the PVC sheet into small pieces (e.g., 25 mg).
-
Congo Red Test: a. Place a prepared PVC sample into a clean, dry test tube. b. Insert a strip of Congo red test paper into the upper part of the test tube, ensuring it does not touch the PVC sample. c. Place the test tube in the heating block pre-heated to 180°C. d. Record the time taken for the Congo red paper to turn from red to blue. This is the thermal stability time.[4]
Logical Workflow for PVC Thermal Stability Testing
Caption: Workflow for evaluating the thermal stability of PVC using the Congo red test.
Metal Acetylacetonates as Catalysts in Polymerization
Metal acetylacetonates are highly effective catalysts for various polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters and the curing of unsaturated polyester (B1180765) resins.
Application Notes:
Ring-Opening Polymerization (ROP) of Lactide: Zirconium(IV) acetylacetonate is a versatile initiator for the ROP of lactide to produce polylactide (PLA), a biodegradable polyester.[6][7] The polymerization can be carried out in bulk at elevated temperatures. The catalytic activity and the molecular weight of the resulting polymer can be controlled by adjusting the initiator concentration and reaction temperature.[7]
Curing of Unsaturated Polyester Resins: Cobalt acetylacetonate, in conjunction with an organic peroxide such as methyl ethyl ketone peroxide (MEKP), is a widely used accelerator system for the room temperature curing of unsaturated polyester resins. The cobalt complex promotes the decomposition of the peroxide, generating free radicals that initiate the crosslinking reaction between the unsaturated polyester and a reactive monomer (e.g., styrene).[1][8]
Quantitative Data: ROP of D,L-Lactide with Zirconium Acetylacetonate
| Initiator Concentration (ppm) | Temperature (°C) | Time to Max. Conversion (min) | Weight Average Molecular Weight (kDa) |
| 1000 | 180 | 120 | 108 |
| 1000 | 200 | 70 | - |
| 1000 | 220 | 45 | - |
Data sourced from DSC and NMR analysis.[7]
Experimental Protocol: Bulk Polymerization of D,L-Lactide using Zirconium(IV) Acetylacetonate
Materials:
-
D,L-lactide
-
Zirconium(IV) acetylacetonate (Zr(acac)₄)
-
Schlenk flask
-
Vacuum line
-
Oil bath
-
Magnetic stirrer
Procedure:
-
Drying: Dry the D,L-lactide under vacuum at 40-50°C for 24 hours to remove any moisture.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of D,L-lactide and Zr(acac)₄ (e.g., to achieve a concentration of 1000 ppm).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 180°C) and stir the molten mixture.
-
Reaction Monitoring: Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing them by techniques such as ¹H NMR or GPC to determine monomer conversion and polymer molecular weight.
-
Termination and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Catalytic Mechanism for Ring-Opening Polymerization
Caption: Proposed coordination-insertion mechanism for the ROP of lactide catalyzed by Zr(acac)₄.
This compound and its Derivatives as Crosslinking Agents
Metal acetylacetonates, such as those of aluminum and zirconium, are effective crosslinking agents for polymers containing functional groups like carboxylic acids or hydroxyls, commonly found in acrylic and polyester resins.[9]
Application Notes:
In acrylic pressure-sensitive adhesives (PSAs), aluminum acetylacetonate can be used to crosslink polymer chains containing acrylic acid units. This crosslinking improves the cohesive strength and creep resistance of the adhesive.[9] The amount of the crosslinking agent needs to be carefully controlled, as excessive crosslinking can negatively impact tack and peel adhesion.[9]
Quantitative Data: Effect of Aluminum Acetylacetonate on Acrylic PSA
| Polymer | Aluminum Acetylacetonate (wt%) | Curing Conditions | Dynamic Viscosity |
| Duro-Tak 87-2287 | 0.5 | 90°C for 2 min | 5.00E+07 |
Data sourced from dynamic viscosity tests.[9]
Experimental Protocol: Crosslinking of an Acrylic Adhesive with Aluminum Acetylacetonate
Materials:
-
Acrylic polymer solution in an organic solvent (e.g., ethyl acetate) containing carboxylic acid functional groups.
-
Aluminum acetylacetonate (Al(acac)₃).
-
Solvent for dilution if necessary.
-
Film applicator.
-
Release liner.
-
Oven.
Procedure:
-
Formulation: Prepare a solution of the acrylic polymer. Add the desired amount of aluminum acetylacetonate (e.g., 0.1 to 1.0 wt% based on the solid polymer content) to the polymer solution and mix thoroughly until the crosslinker is completely dissolved.
-
Coating: Cast the formulated adhesive solution onto a release liner using a film applicator to achieve the desired thickness.
-
Curing: Place the coated liner in an oven at a specified temperature (e.g., 90-120°C) for a defined period (e.g., 2-10 minutes) to evaporate the solvent and induce crosslinking.
-
Characterization: After cooling to room temperature, the crosslinked adhesive film can be tested for its properties, such as peel adhesion, shear strength, and tack.
This compound as a Pot-Life Extender in Two-Component Coatings
In two-component polyurethane and epoxy systems cured with metal catalysts, this compound can be used as a pot-life extender or retarder.
Application Notes:
This compound can chelate with the metal catalyst (e.g., tin or zinc compounds in polyurethane coatings), temporarily deactivating it.[10][11] This slows down the initial curing reaction, extending the pot-life of the mixed system and allowing for a longer application window. Once the coating is applied as a thin film, the volatile this compound evaporates, releasing the catalyst and allowing the curing process to proceed.[10][12]
Experimental Protocol: Preparation of a Two-Component Polyurethane Coating with this compound as a Pot-Life Extender
Materials:
-
Polyol component (e.g., a polyester or polyether polyol).
-
Isocyanate component (e.g., hexamethylene diisocyanate - HDI).
-
Metal catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL).
-
This compound.
-
Solvent (e.g., butyl acetate).
-
Viscometer.
Procedure:
-
Component A Preparation: In a suitable container, mix the polyol, solvent, and any pigments or other additives. Then, add the desired amount of this compound (e.g., 0.1-0.5 wt% of the total resin solids) and mix thoroughly. Finally, add the DBTDL catalyst and mix again.
-
Component B Preparation: The isocyanate component is typically supplied separately.
-
Mixing and Pot-Life Measurement: Combine Component A and Component B in the specified ratio and mix thoroughly. Immediately start monitoring the viscosity of the mixture at regular intervals using a viscometer at a constant temperature. The pot-life is defined as the time it takes for the initial viscosity to double or reach a point where it is no longer workable.
-
Film Application and Curing: Apply the coating to a substrate at different time points within the pot-life to evaluate the film properties after curing at ambient or elevated temperatures.
Mechanism of Pot-Life Extension
Caption: Mechanism of this compound as a pot-life extender in a metal-catalyzed polyurethane coating.
Synthesis of Metal Acetylacetonates
The utility of metal acetylacetonates in polymer chemistry often necessitates their synthesis from basic starting materials.
Experimental Protocol: Synthesis of Aluminum Acetylacetonate (Al(acac)₃)
Materials:
-
Aluminum sulfate (B86663) hexadecahydrate (Al₂(SO₄)₃·16H₂O)
-
This compound
-
Ammonia (B1221849) solution (5 mol/L)
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Preparation of Ammoniacal this compound: In a beaker, add 3 mL of this compound to 40 mL of distilled water, followed by 8 mL of 5 mol/L ammonia solution. Stir to dissolve.
-
Preparation of Aluminum Sulfate Solution: In a separate beaker, dissolve aluminum sulfate in 30 mL of distilled water.
-
Reaction: Slowly add the ammoniacal this compound solution to the aluminum sulfate solution with constant stirring. A precipitate will form.
-
Neutralization: Check the pH of the solution. If it is acidic, add small portions of the ammonia solution until the solution is neutral.
-
Precipitation and Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the cream-colored precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the precipitate with cold distilled water and dry it in a desiccator.
This protocol can be adapted for the synthesis of other metal acetylacetonates, such as those of iron(III) and copper(II), by starting with the corresponding metal salt.[13]
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should always be taken. The specific conditions for each application may need to be optimized based on the particular polymer system and desired properties.
References
- 1. archive.fabacademy.org [archive.fabacademy.org]
- 2. nanotrun.com [nanotrun.com]
- 3. nbinno.com [nbinno.com]
- 4. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. d-nb.info [d-nb.info]
- 8. pergan.com [pergan.com]
- 9. WO1996040087A2 - Pressure sensitive acrylate adhesive composition cross-linked with aluminum acetylacetonate and containing a drug having a reactive aromatic hydroxyl group - Google Patents [patents.google.com]
- 10. Pentane Dione | Pot Life Extender | Polyurethane Coatings [tri-iso.com]
- 11. WO2012044509A1 - Two-component coating compositions - Google Patents [patents.google.com]
- 12. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]
- 13. magritek.com [magritek.com]
Application Notes and Protocols: Acetylacetone as a Chelating Agent for Metal Ion Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylacetone (Hacac), a β-diketone, is a versatile and widely used chelating agent in coordination chemistry and analytical sciences.[1] It exists in a tautomeric equilibrium between its keto and enol forms.[2] Deprotonation of the enol tautomer by a base results in the acetylacetonate (B107027) anion (acac⁻), a bidentate ligand that coordinates with metal ions through its two oxygen atoms to form stable, six-membered chelate rings.[3][4][5] These metal acetylacetonate complexes are often neutral, crystalline solids with notable solubility in organic solvents, a property that is pivotal for their application in the liquid-liquid extraction of metal ions from aqueous solutions.[1][2] This characteristic is particularly valuable for purification, separation, and concentration of metals in various industrial and research applications, including catalysis and nanomaterial synthesis.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the extraction of metal ions from aqueous solutions.
Chelation and Extraction Mechanism
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase using this compound proceeds in two main stages:
-
Deprotonation of this compound: In the aqueous phase, this compound is deprotonated by a base to form the acetylacetonate anion (acac⁻). The pH of the aqueous solution is a critical parameter, as it influences the concentration of the acac⁻ ligand.[6]
-
Chelation and Extraction: The acac⁻ ligand then coordinates with the metal ion Mⁿ⁺ to form a neutral metal complex, M(acac)ₙ. This complex, being electrically neutral and possessing organic character, exhibits high solubility in nonpolar organic solvents and low solubility in the aqueous phase, thus enabling its extraction.[1][5]
The overall reaction can be summarized as:
Mⁿ⁺(aq) + n Hacac(org) ⇌ M(acac)ₙ(org) + n H⁺(aq)
The efficiency of the extraction is dependent on several factors, including the pH of the aqueous phase, the concentration of this compound in the organic phase, the choice of the organic solvent, and the specific metal ion being extracted.[6][7]
Visualization of the Extraction Process
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for metal ion extraction using this compound.
Caption: Chelation mechanism of a metal ion with this compound.
Caption: General workflow for metal ion extraction using this compound.
Quantitative Data on Extraction Efficiency
The efficiency of metal ion extraction using this compound is highly dependent on the pH of the aqueous phase. The following table summarizes the extraction efficiency for several metal ions from a sulfate (B86663) model solution using this compound in a liquid-liquid extraction system.
| Metal Ion | Initial Concentration (mol/L) | This compound Concentration (mol/L) | Optimal pH for Extraction | Extraction Efficiency (%) at Optimal pH |
| Cu(II) | 0.01 | 0.01 - 0.04 | ~ 7.8 | 99 |
| Zn(II) | 0.01 | 0.01 - 0.04 | ~ 7.8 | 91 |
| Cr(III) | 0.01 | 0.01 - 0.04 | ~ 7.8 | 43 |
| Ni(II) | 0.01 | 0.01 - 0.04 | ~ 7.8 | 11 |
Data synthesized from a study on the separation of heavy metals from roadside soil.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a common metal-acetylacetonate complex and a general procedure for liquid-liquid extraction.
Protocol 1: Synthesis of Tris(acetylacetonato)iron(III) - Fe(acac)₃
This protocol describes the synthesis of a stable Fe(III) acetylacetonate complex.[2][8]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (Hacac)
-
Methanol
-
Sodium acetate (B1210297)
-
Distilled water
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 1.3 g of FeCl₃·6H₂O in 15 mL of distilled water in a 125 mL Erlenmeyer flask.[9] Alternatively, dissolve 3.3 g of FeCl₂·6H₂O in 25 mL of distilled water.[2]
-
In a separate beaker, prepare a solution of 2 mL of this compound in 10 mL of methanol.[9]
-
While stirring the iron chloride solution, slowly add the this compound solution. The mixture will turn a deep red color.
-
Prepare a solution of 2.5 g of sodium acetate in 10 mL of distilled water.[9] Add this solution to the iron-acetylacetone mixture. A red precipitate should form.
-
Gently heat the mixture to approximately 80°C for 10-15 minutes with continuous stirring.[2][9]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Further cool the mixture in an ice bath for about 15 minutes to maximize precipitation.[3]
-
Collect the red crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Allow the product to air dry on the filter paper or in a desiccator.
Protocol 2: General Liquid-Liquid Extraction of a Metal Ion
This protocol outlines a general procedure for extracting a metal ion, such as Cu(II), from an aqueous solution into an organic solvent using this compound.
Materials:
-
Aqueous solution containing the metal ion of interest (e.g., 0.01 M CuSO₄)
-
This compound (Hacac)
-
An immiscible organic solvent (e.g., chloroform, methylene (B1212753) chloride, kerosene)[6][7]
-
Buffer solutions or dilute NaOH/HCl for pH adjustment
-
Separatory funnel (125 mL or 250 mL)
-
pH meter or pH paper
-
Volumetric flasks and pipettes
-
Analytical instrument for metal concentration determination (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)
Procedure:
-
Preparation of the Aqueous Phase:
-
Pipette a known volume (e.g., 25 mL) of the aqueous metal ion solution into a beaker.
-
Adjust the pH of the solution to the desired value (e.g., pH 5-8) using buffer solutions or dropwise addition of dilute NaOH or HCl. Monitor the pH using a pH meter.[6] Record the final pH.
-
-
Preparation of the Organic Phase:
-
Prepare a solution of this compound in the chosen organic solvent. A typical concentration is 0.01-0.05 M.[6] For example, to prepare 100 mL of 0.01 M Hacac in kerosene, dissolve the appropriate amount of Hacac in the solvent.
-
-
Extraction:
-
Transfer the pH-adjusted aqueous phase and an equal volume (e.g., 25 mL) of the organic Hacac solution into a separatory funnel.
-
Stopper the funnel and shake vigorously for 2-5 minutes to ensure thorough mixing and to allow for the chelation and transfer of the metal complex into the organic phase.[10]
-
Periodically vent the funnel to release any pressure buildup.
-
-
Phase Separation:
-
Clamp the separatory funnel to a ring stand and allow the two phases to separate completely. The organic phase containing the colored metal-acetylacetonate complex will typically be the top or bottom layer depending on the density of the solvent relative to water.
-
-
Sample Collection and Analysis:
-
Carefully drain the aqueous (bottom) layer into a beaker.
-
Drain the organic (top) layer into a separate, clean container.
-
The concentration of the metal ion remaining in the aqueous phase can be determined using AAS or ICP-MS.
-
Alternatively, the metal can be stripped back into an acidic aqueous solution from the organic phase for analysis.
-
The extraction efficiency can be calculated using the following formula: Extraction Efficiency (%) = [(Cᵢ - C) / Cᵢ] x 100 where Cᵢ is the initial concentration of the metal ion in the aqueous phase and C is the final concentration of the metal ion in the aqueous phase after extraction.
-
Safety Precautions
-
This compound is a flammable liquid and a mild irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
The organic solvents used for extraction are often volatile and flammable. Avoid open flames and ensure adequate ventilation.
-
Handle all metal salt solutions with care, as many are toxic or irritants.
Conclusion
This compound is an effective and versatile chelating agent for the extraction of a wide range of metal ions from aqueous solutions.[1] The efficiency of the extraction is strongly influenced by the pH of the system, which controls the formation of the acetylacetonate anion. By carefully controlling the experimental conditions, particularly pH and reagent concentrations, selective separation and quantification of metal ions can be achieved. The protocols and data presented here provide a solid foundation for researchers and scientists to apply this technique in their respective fields.
References
- 1. nbinno.com [nbinno.com]
- 2. magritek.com [magritek.com]
- 3. thecreativechemist.org [thecreativechemist.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 6. deswater.com [deswater.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. azom.com [azom.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
Application Notes and Protocols for Solvent Extraction of Metals with Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent extraction, also known as liquid-liquid extraction, is a versatile and widely used method for the separation and purification of metal ions from aqueous solutions. This technique relies on the principle of distributing a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. The selectivity of this separation is greatly enhanced by the use of a chelating agent that forms a stable, neutral complex with the target metal ion, thereby increasing its solubility in the organic solvent.
Acetylacetone (2,4-pentanedione, Hacac) is a β-diketone that serves as an excellent chelating agent for a wide range of metal ions.[1][2] In its deprotonated form (acetylacetonate, acac⁻), it acts as a bidentate ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[2][3] These metal acetylacetonate (B107027) complexes are typically neutral, rendering them soluble in organic solvents and facilitating their extraction from the aqueous phase.[2] The efficiency of this extraction is highly dependent on the pH of the aqueous solution, which allows for the selective separation of different metals by careful pH control.
These application notes provide a detailed protocol for the solvent extraction of metals using this compound, with specific examples for the extraction of iron(III) and copper(II).
Principle of Extraction
This compound exists in a tautomeric equilibrium between its keto and enol forms.[3] The enol form can be deprotonated by a base to form the acetylacetonate anion (acac⁻), which then chelates with a metal ion (Mⁿ⁺) in the aqueous phase. This reaction can be represented by the following equilibrium:
Mⁿ⁺(aq) + n(Hacac)(org) ⇌ M(acac)ₙ(org) + nH⁺(aq)
The formation of the neutral metal acetylacetonate complex, M(acac)ₙ, shifts the equilibrium towards the organic phase. The distribution of the metal between the two phases is governed by the Nernst Distribution Law and is quantified by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.[4] The percentage of extraction (%E) can be calculated from the distribution ratio.
Factors Affecting Extraction
Several factors influence the efficiency and selectivity of the solvent extraction process:
-
pH of the Aqueous Phase: The pH is a critical parameter as it controls the deprotonation of this compound to its active chelating form. Each metal has a characteristic pH range for optimal extraction.[5]
-
Concentration of this compound: An increase in the concentration of this compound in the organic phase generally leads to a higher extraction efficiency.
-
Choice of Organic Solvent: The solvent should be immiscible with water, have a high affinity for the metal acetylacetonate complex, and a low affinity for this compound itself. Common solvents include chloroform (B151607), carbon tetrachloride, and butyl acetate.[6][7]
-
Presence of Other Ions: The presence of other metal ions or complexing agents in the aqueous phase can interfere with the extraction of the target metal.
-
Temperature: The extraction process can be either exothermic or endothermic, and therefore, the temperature can affect the distribution ratio.
Data Presentation
The following tables summarize quantitative data for the solvent extraction of various metals with this compound.
Table 1: Extraction of Metals with this compound in Chloroform
| Metal Ion | Valency | pH for 50% Extraction (pH₁/₂) | Maximum Extraction (%) |
| Fe(III) | 3 | ~2.5 | >98 |
| Al(III) | 3 | ~4.5 | >95 |
| Cu(II) | 2 | ~3.0 | >98 |
| Be(II) | 2 | ~4.0 | >95 |
| U(VI) | 6 | ~5.0 | >98 |
| Co(II) | 2 | ~7.0 | ~60 |
| Ni(II) | 2 | ~7.5 | ~50 |
| Mn(II) | 2 | ~9.5 | ~80 |
| Zn(II) | 2 | ~7.5 | ~70 |
Data synthesized from "Extraction Behavior of Metal Acetylacetonates", Kyoto University Research Information Repository.[8]
Table 2: Extraction Percentages of Various Metal Ions with this compound Derivatives at Specific pH Values
| Metal Ion | Extraction at pH 4 (%) | Extraction at pH 5 (%) |
| Fe(III) | 96.4 | 97.2 |
| Cu(II) | 9.0 | 50.0 |
| Ni(II) | 52.0 | 30.0 |
| Co(II) | 4.0 | 21.0 |
| Zn(II) | 3.8 | 14.0 |
| Mn(II) | - | 12.0 |
| Cd(II) | - | 0.9 |
Data from "STUDY OF EXTRACTION OF SOME IONS OF METALS WITH this compound F.S. Aliyeva, et al."[6]
Experimental Protocols
Protocol 1: General Procedure for Solvent Extraction of a Metal Ion
This protocol outlines the general steps for the solvent extraction of a metal ion from an aqueous solution using this compound.
Materials:
-
Stock solution of the target metal ion (e.g., 100 mg/L in deionized water).
-
This compound solution in a suitable organic solvent (e.g., 0.1 M in chloroform or toluene).
-
Buffer solutions of various pH values.
-
Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (0.1 M).
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Analytical instrument for metal concentration determination (e.g., Atomic Absorption Spectrometer or UV-Vis Spectrophotometer).
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the metal salt of a known concentration in deionized water.
-
Prepare a solution of this compound of a known concentration in the chosen organic solvent.
-
-
Extraction:
-
Pipette a known volume (e.g., 25 mL) of the aqueous metal ion solution into a separatory funnel.
-
Adjust the pH of the aqueous solution to the desired value using the appropriate buffer solution and dropwise addition of HCl or NaOH.
-
Add an equal volume (e.g., 25 mL) of the this compound-organic solvent solution to the separatory funnel.
-
Shake the separatory funnel vigorously using a mechanical shaker for a sufficient time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous phase from the organic phase.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.
-
Calculate the percentage of extraction (%E) using the formula: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial concentration of the metal ion and C_final is the final concentration in the aqueous phase.
-
The concentration of the metal in the organic phase can be calculated by mass balance.
-
-
Determination of Distribution Ratio (D):
-
Calculate the distribution ratio using the formula: D = [M]_org / [M]_aq where [M]_org is the concentration of the metal in the organic phase and [M]_aq is the concentration of the metal in the aqueous phase at equilibrium.[9]
-
Protocol 2: Selective Extraction of Iron(III)
This protocol provides a specific example for the selective extraction of iron(III).
Materials:
-
As listed in Protocol 1, with the aqueous stock solution being a ferric chloride (FeCl₃) solution.
Procedure:
-
Follow the "Preparation of Solutions" steps in Protocol 1.
-
Pipette 25 mL of the aqueous Fe(III) solution into a separatory funnel.
-
Adjust the pH of the aqueous solution to approximately 2.0.[5]
-
Add 25 mL of 0.1 M this compound in chloroform.
-
Shake for 30 minutes and allow the phases to separate. The organic phase will develop a deep red-violet color due to the formation of the Fe(acac)₃ complex.[10]
-
Proceed with the "Analysis" and "Determination of Distribution Ratio" steps as described in Protocol 1.
Protocol 3: Back-Extraction (Stripping) of the Metal Ion
This protocol describes how to recover the extracted metal ion from the organic phase.
Materials:
-
The organic phase containing the metal acetylacetonate complex from the extraction step.
-
A strong acid solution (e.g., 1 M HCl or 1 M H₂SO₄).
-
Separatory funnel.
-
Mechanical shaker.
Procedure:
-
Transfer the organic phase containing the metal acetylacetonate complex to a clean separatory funnel.
-
Add an equal volume of the strong acid solution.
-
Shake the funnel vigorously for 15-30 minutes. The acid will protonate the acetylacetonate ligand, breaking the complex and transferring the metal ion back to the aqueous phase.
-
Allow the phases to separate.
-
Collect the aqueous phase, which now contains the stripped metal ion.
-
The metal can now be quantified or further processed. The organic phase containing the protonated this compound can potentially be reused after washing and drying.
Mandatory Visualization
References
- 1. This compound AS ANALYTICAL EXTRACTION REAGENT. CALCULATION OF SUCCESSIVE FORMATION CONSTANTS FROM EXTRACTION DATA (Journal Article) | OSTI.GOV [osti.gov]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. jomardpublishing.com [jomardpublishing.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. Experiment No. 13 Aim: To Synthesize tris (this compound) iron(III) [Fe(a.. [askfilo.com]
Application Note: Analysis of Acetylacetone Reaction Mixtures by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylacetone (2,4-pentanedione) is a versatile organic compound widely utilized as a precursor in the synthesis of heterocyclic compounds and as a ligand in the formation of metal acetylacetonate (B107027) complexes. Accurate monitoring of its concentration in reaction mixtures is crucial for reaction optimization, yield determination, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the quantitative analysis of this compound. This application note provides a detailed protocol for the analysis of this compound in reaction mixtures using a reversed-phase HPLC method.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: Agilent Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound (analytical standard grade)
-
Acetone (B3395972) (HPLC grade)
-
Tetrahydrofuran (B95107) (HPLC grade)
-
Monosodium phosphate (B84403) (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
-
Acetonitrile (HPLC grade, for cleaning)
-
Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation:
-
Prepare a 0.1 mol/L monosodium phosphate solution in HPLC-grade water.
-
The mobile phase consists of a mixture of tetrahydrofuran and 0.1 mol/L monosodium phosphate solution in a ratio of 15:85 (v/v).[1]
-
Adjust the pH of the mobile phase to between 4.0 and 5.0 using phosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.
-
A suggested concentration range for this compound is 0.01 - 50.00 mg/L.[1]
-
Sample Preparation
The sample preparation method should be adapted based on the specific reaction mixture matrix. A general procedure is outlined below:
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
Centrifugation/Filtration: If the reaction mixture contains solid particles, it should be centrifuged or filtered to prevent clogging of the HPLC column. For biological reaction mixtures, such as those from fermentation broths, centrifugation at 5000 x g for 5 minutes can be effective.[2] For other samples, filtration through a 0.45 µm syringe filter is recommended.
-
Injection: Transfer the clear supernatant or filtrate into an HPLC vial for injection.
HPLC Method Parameters
The following HPLC conditions have been validated for the simultaneous determination of this compound and acetone.[1]
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Tetrahydrofuran : 0.1 M Monosodium Phosphate (15:85, v/v), pH 4.0-5.0 |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (UV Detector) |
| Injection Volume | 10 µL |
Data Presentation
The quantitative performance of the described HPLC method is summarized in the table below.[1]
| Analyte | Linear Range (mg/L) | Correlation Coefficient (r²) | Spiked Recovery (%) | Relative Standard Deviation (RSD) |
| This compound | 0.01 - 50.00 | > 0.9999 | 99.00 - 101.50 | < 1.0% |
| Acetone | 0.01 - 30.00 | > 0.9999 | 99.00 - 101.50 | < 1.0% |
Workflow Diagram
The logical workflow for the HPLC analysis of this compound reaction mixtures is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Troubleshooting
Common issues encountered during HPLC analysis and their potential solutions are listed below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites on the column packing- Incorrect mobile phase pH- Column overload | - Use a high-purity silica (B1680970) column- Ensure mobile phase pH is correctly adjusted- Dilute the sample further |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks in the system | - Degas the mobile phase thoroughly; purge the pump- Prepare fresh mobile phase; flush the detector cell- Check and tighten all fittings |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks | - Prepare mobile phase carefully and degas- Use a reliable column oven- Check for leaks and ensure the pump is functioning correctly |
| High Backpressure | - Clogged column frit or in-line filter- Particulates from the sample- Precipitated buffer in the system | - Replace the in-line filter; back-flush the column- Ensure proper sample filtration- Flush the system with water to dissolve any precipitated salts |
Conclusion
The described reversed-phase HPLC method is simple, accurate, and efficient for the simultaneous determination of this compound and acetone in reaction mixtures.[1] Proper sample preparation and adherence to the specified chromatographic conditions are essential for obtaining reliable and reproducible results. This application note serves as a comprehensive guide for researchers and professionals involved in syntheses utilizing this compound.
References
Application of Metal Acetylacetonates in MOCVD for Thin Film Deposition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films of a wide variety of materials.[1][2][3] This method relies on the thermal decomposition of volatile metal-organic precursors, which are transported in the vapor phase to a heated substrate where they react to form the desired film.[3][4] Metal acetylacetonates (B15086760) [M(acac)n] are a class of metal β-diketonate complexes that are widely used as precursors in MOCVD due to their favorable properties, including good volatility, thermal stability, and relatively low cost.[5][6] They are available for a vast number of metals, allowing for the deposition of a diverse range of thin films, including metals, metal oxides, and more complex materials.[5][6]
This document provides detailed application notes and experimental protocols for the deposition of thin films using various metal acetylacetonates as precursors in an MOCVD system.
Data Presentation: MOCVD Parameters and Resulting Film Properties
The following tables summarize key experimental parameters and resulting film properties for the deposition of various thin films using metal acetylacetonates.
Table 1: MOCVD Parameters for Cobalt Oxide Thin Films from Cobalt(II) Acetylacetonate (B107027) [1][2][7]
| Parameter | Value |
| Precursor | Cobalt(II) acetylacetonate [Co(acac)₂] |
| Substrate | Alumina (B75360) |
| Deposition Temperature (°C) | 490, 515, 535, 565 |
| Resulting Film | Cobalt Oxide (Co₃O₄) |
| Film Thickness (µm) | 0.04205 (at 490°C), 0.05600 (at 515°C), 0.11120 (at 535°C), 0.01905 (at 565°C) |
| Film Properties | Crystalline, cubic structure, well-adherent, packed grains |
Table 2: MOCVD Parameters for Platinum Thin Films from Platinum(II) Acetylacetonate [8]
| Parameter | Value |
| Precursor | Platinum(II) acetylacetonate [Pt(acac)₂] |
| Substrate | Thermally oxidized Si |
| Deposition Temperature (°C) | 350 |
| Resulting Film | Platinum (Pt) |
| Film Thickness (nm) | 12 - 140 |
| Film Properties | Polycrystalline with preferred (111) orientation, fine grain size (~25 nm), low RMS surface roughness (~5 nm), good step coverage (~95%) |
| Electrical Resistivity | Temperature-dependent, deviates from Matthiessen's rule |
Table 3: MOCVD Parameters for Nickel and Copper Films from Fluorinated Acetylacetonate Complexes [5]
| Parameter | Value |
| Precursor | Ni(tfac)₂(TMEDA), Cu(tfac)₂(TMEDA) |
| Substrate | Al₂O₃(0001) |
| Deposition Temperature (°C) | 500 |
| Carrier Gas | Oxygen |
| Resulting Film | Metallic Ni, Metallic Cu |
| Post-deposition Treatment | Calcination in air at 500°C to form NiO and CuO |
| Film Properties | Ni film: phase-pure metallic Ni with ~100 nm irregular shaped particles. |
Experimental Protocols
Protocol 1: Deposition of Cobalt Oxide (Co₃O₄) Thin Films
This protocol is based on the MOCVD of cobalt oxide from cobalt(II) acetylacetonate.[1][2][7]
1. Precursor and Substrate Preparation:
- Load cobalt(II) acetylacetonate powder into a stainless steel bubbler.
- Clean alumina substrates by sonicating in acetone, followed by isopropyl alcohol, and finally deionized water. Dry the substrates with nitrogen gas.
2. MOCVD System Setup:
- Place the cleaned substrates on the susceptor in the MOCVD reactor.[9]
- Heat the precursor bubbler to a temperature sufficient to achieve the desired vapor pressure.
- Set the carrier gas (e.g., Argon or Nitrogen) flow rate through the bubbler.
- Introduce a reactive gas (e.g., Oxygen) into the reactor if depositing an oxide film.
- Heat the substrate to the desired deposition temperature (e.g., 490-565 °C).[1][2][7]
- Maintain the reactor pressure at a constant value (e.g., 10 to 760 Torr).[3]
3. Deposition Process:
- Open the precursor valve to introduce the vaporized cobalt acetylacetonate into the reactor.
- The precursor thermally decomposes on the heated substrate surface, leading to the formation of a cobalt oxide thin film.[3]
- Continue the deposition for the desired amount of time to achieve the target film thickness.
4. Post-Deposition:
- Close the precursor valve and cool down the reactor and substrate.
- Remove the coated substrates for characterization.
Protocol 2: Deposition of Platinum (Pt) Thin Films
This protocol describes the deposition of platinum thin films using platinum(II) acetylacetonate.[8]
1. Precursor and Substrate Preparation:
- Use platinum(II) acetylacetonate as the precursor.
- Prepare thermally oxidized silicon wafers as substrates.
2. MOCVD System Setup:
- Place the substrates in a low-pressure, hot-wall MOCVD reactor.
- Heat the substrate to 350 °C.[8]
- Introduce the Pt(acac)₂ precursor into the reactor, likely using a liquid source delivery system due to its solid nature at room temperature.
- Use oxygen as an assisting gas for the pyrolysis of the precursor.[8]
3. Deposition Process:
- The Pt(acac)₂ precursor decomposes on the heated substrate, resulting in the deposition of a platinum thin film.
- Control the deposition time to obtain films with thicknesses in the range of 12-140 nm.[8]
4. Post-Deposition:
- Cool the reactor and remove the platinum-coated substrates.
- Characterize the films for properties such as crystallinity, surface morphology, and electrical resistivity.[8]
Mandatory Visualization
References
- 1. MOCVD of Cobalt Oxide Using Co-Actylacetonate as Precursor: Thin Film Deposition and Study of Physical Properties - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Metalorganic vapour-phase epitaxy - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fluorinated β-diketonate complexes M(tfac) 2 (TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01338J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] MOCVD OF COBALT OXIDE USING CO-ACTYLACETONATE AS PRECURSOR: THIN FILM DEPOSITION AND STUDY OF PHYSICAL PROPERTIES | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. universitywafer.com [universitywafer.com]
Application Notes and Protocols for the Synthesis of Nanomaterials Using Acetylacetone as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various nanomaterials, including metal oxides, quantum dots, and perovskite nanocrystals, utilizing metal acetylacetonate (B107027) complexes as precursors. The protocols outlined herein are designed to be reproducible and scalable for research and development purposes, with a particular focus on applications in the field of drug delivery.
Introduction to Acetylacetone in Nanomaterial Synthesis
Metal acetylacetonates (B15086760) [M(acac)n] are coordination complexes widely employed as precursors in the synthesis of a diverse range of nanomaterials. The bidentate acetylacetonate ligand forms stable complexes with a multitude of metal ions. This stability allows for controlled decomposition at elevated temperatures, a key feature in methods like thermal decomposition and solvothermal synthesis. The use of acetylacetonate precursors offers several advantages, including their commercial availability, relatively low cost, and low sensitivity to moisture, which contrasts with the often highly reactive nature of metal halides and alkoxides.[[“]]
The acetylacetonate ligand can also act as a capping agent during nanoparticle formation, influencing the size, shape, and surface chemistry of the resulting nanomaterials.[2] This dual role as both a metal source and a growth modifier makes it a versatile tool in the rational design of nanoparticles with tailored properties for specific applications, including targeted drug delivery and biomedical imaging.
Synthesis of Metal Oxide Nanoparticles
Metal oxide nanoparticles are a significant class of materials with applications ranging from catalysis to biomedicine. Acetylacetonate precursors are particularly well-suited for the synthesis of various metal oxides through methods such as solvothermal synthesis and thermal decomposition.
Solvothermal Synthesis of Iron, Chromium, and Manganese Oxides
The solvothermal method involves heating the precursor solution in a sealed vessel, allowing for precise control over the reaction temperature and pressure. This technique can yield crystalline nanoparticles with uniform size and morphology.[2][3]
Experimental Protocol: General Solvothermal Synthesis [2]
-
Precursor Preparation: In a Teflon-lined autoclave, combine 1 mmol of the metal acetylacetonate precursor (e.g., Iron(III) acetylacetonate [Fe(acac)3], Chromium(III) acetylacetonate [Cr(acac)3], or Manganese(III) acetylacetonate [Mn(acac)3]) with 20 mL of a suitable solvent (e.g., acetone, ethanol, or cyclohexanone).
-
Reaction: Seal the autoclave and heat it to 200°C for a duration of 72 hours to one week.
-
Product Isolation: After cooling the autoclave to room temperature, collect the precipitate by centrifugation.
-
Washing: Wash the collected nanoparticles with an appropriate solvent (e.g., chloroform) to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum.
-
Post-synthesis Annealing (optional): For some materials, a post-synthesis annealing step (e.g., at 500°C in air for 4 hours) may be required to improve crystallinity.[2]
Workflow for Solvothermal Synthesis of Metal Oxide Nanoparticles
References
- 1. consensus.app [consensus.app]
- 2. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. Utilization of solvothermally grown InP/ZnS quantum dots as wavelength converters for fabrication of white light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of Acetylacetone in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of acetylacetone (2,4-pentanedione) as a fundamental building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Its unique keto-enol tautomerism and bifunctional nature make it an ideal precursor for the construction of various heterocyclic systems, which are prevalent in many biologically active molecules. This document outlines key synthetic applications, provides detailed experimental protocols for representative reactions, and presents quantitative data to facilitate laboratory implementation.
Pharmaceutical Applications
This compound is a cornerstone in the synthesis of numerous heterocyclic compounds that form the scaffold of many pharmaceutical drugs. Its ability to react with binucleophiles makes it particularly valuable for creating substituted pyrimidines, pyridines, and pyrazoles.
Synthesis of Sulfamethazine: An Antibacterial Agent
Sulfamethazine is a sulfonamide antibiotic widely used in veterinary medicine. Its synthesis relies on the construction of the 4,6-dimethyl-2-pyrimidinamine core, which is readily prepared from this compound and guanidine (B92328). This intermediate is then condensed with acetylsulfanilyl chloride, followed by hydrolysis, to yield the final product.
Synthetic Pathway for Sulfamethazine
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine [1][2][3]
-
In a suitable reaction vessel, add 250 parts of water, 106 parts of guanidine hydrochloride, and 83.5 parts of sodium carbonate.
-
To this slurry, add 100 parts of this compound.
-
Heat the mixture to 95-100°C and maintain this temperature for 2 hours, during which crystals will form.
-
Cool the slurry to room temperature and dilute with 488 parts of water.
-
Further cool the mixture to 10°C and hold for 1 hour before filtering.
-
Wash the filter cake with 75 parts of a 25% brine solution at 5-10°C and dry.
-
For purification, the wet cake can be redissolved in 330 parts of water at 85-90°C, treated with activated carbon, and clarified by filtration.
-
To the hot filtrate, add 95 parts of salt, stir for 10 minutes, cool to 15°C, stir for another 15 minutes, and filter.
-
Wash the cake with 30 parts of cold water (5-10°C), and dry at 50°C to obtain 2-amino-4,6-dimethylpyrimidine.
Protocol 2: Synthesis of Sulfamethazine
-
Suspend 2-amino-4,6-dimethylpyrimidine in pyridine.
-
Cool the mixture in an ice bath and slowly add p-acetamidobenzenesulfonyl chloride.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-acetylated intermediate.
-
Filter the precipitate, wash with water, and dry.
-
Hydrolyze the intermediate by refluxing with aqueous sodium hydroxide (B78521).
-
After cooling, acidify the solution with hydrochloric acid to precipitate sulfamethazine.
-
Filter the product, wash with water, and recrystallize from a suitable solvent to obtain pure sulfamethazine.
Quantitative Data for Pharmaceutical Synthesis
| Product | Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dimethylpyrimidine | This compound, Guanidine HCl, Na₂CO₃ | Water | 95-100 | 2 | High | [1][2] |
| 3,5-Dimethylpyrazole | This compound, Hydrazine (B178648) hydrate (B1144303) | Water | 40-50 | 0.5 | 75 | [4] |
| Dihydropyrimidinone Derivative | Benzaldehyde (B42025), this compound, Urea (B33335) | TBAB (15 mg) | 80 | 0.5 | High | [5] |
| 1,4-Dihydropyridine Derivative | 5-Bromothiophene-2-carboxyaldehyde, this compound, Ethyl acetoacetate (B1235776), Ammonium (B1175870) acetate (B1210297) | CAN (0.5 mmol) | Room Temp. | 3 | Good to Excellent | [6] |
Multicomponent Reactions for Pharmaceutical Scaffolds
This compound is a key substrate in multicomponent reactions (MCRs) like the Biginelli and Hantzsch reactions, which provide rapid access to complex heterocyclic structures used in drug discovery.
Biginelli Reaction Workflow
Protocol 3: Biginelli Synthesis of a Dihydropyrimidinone Derivative [5]
-
In a reaction vessel, mix benzaldehyde (1 mmol), this compound (1 mmol), urea (1.5 mmol), and tetrabutylammonium (B224687) bromide (TBAB, 15 mg).
-
Stir the solvent-free mixture at 80°C.
-
Monitor the reaction progress by TLC until completion (approximately 30 minutes).
-
Cool the reaction mixture to room temperature.
-
Wash the resulting solid with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Hantzsch Pyridine Synthesis Workflow
Protocol 4: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [6]
-
To a 100 ml round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), this compound (1 ml, 0.01 mol), ethyl acetoacetate (1.3 ml, 0.01 mol), and ceric ammonium nitrate (B79036) (CAN, 0.28 g, 0.5 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour out the product and the mixture will solidify.
-
The solid product can be purified by recrystallization.
Agrochemical Applications
This compound is also a critical intermediate in the production of various agrochemicals, including herbicides, fungicides, and insecticides. Its role in forming heterocyclic cores is again central to its utility in this sector.
Synthesis of Nicarbazin (B1678737): An Anticoccidial Agent
Nicarbazin is a widely used coccidiostat in poultry production. It is a complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). The HDP component is synthesized from this compound and urea. A one-pot synthesis of nicarbazin has been developed.
One-Pot Synthesis of Nicarbazin
Protocol 5: One-Pot Synthesis of Nicarbazin [4]
-
Generate 4,4'-dinitrodiphenylurea in a reaction kettle from p-nitroaniline and solid phosgene in a suitable solvent at 75-130°C.
-
Cool the reaction system to 50°C and add 400g of methanol, stirring for 1 hour.
-
Add 38.1g (0.63 mol) of urea and 57.8g (0.577 mol) of this compound and stir for 1 hour.
-
Add 71g (0.7 mol) of concentrated hydrochloric acid and heat to 72°C.
-
Maintain the reflux for 11 hours.
-
Add 60g (0.75 mol) of 50% sodium hydroxide solution and continue to reflux for 3 hours.
-
Cool the mixture to room temperature, filter the precipitate, and dry to obtain nicarbazin.
Quantitative Data for Agrochemical Synthesis
| Product | Reactants | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nicarbazin | p-Nitroaniline, Phosgene, this compound, Urea | Methanol, HCl | 72 (for HDP formation) | 11 | 94.8 | [4] |
| Nicosulfuron | 2-Amino-4,6-dimethoxypyrimidine (B117758), 2-sulfamide ethyl formate-N,N-dimethylnicotinamide | Toluene (B28343) | 90 | - | 99.5 | [1] |
| 2-Amino-4,6-dimethoxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate | Autoclave | 200 | 8 | 8.1 | [7] |
| Pyrazole-4-carboxamide Fungicide | (Intermediate from this compound) | - | - | - | - | [8] |
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase in plants. Many of these herbicides contain a pyrimidine (B1678525) ring, which can be derived from this compound. For example, the intermediate 2-amino-4,6-dimethoxypyrimidine is a key building block for herbicides like nicosulfuron.
Protocol 6: Synthesis of Nicosulfuron from Pyrimidine Intermediate [1]
-
In a reaction kettle, place 23.3 kg (150 mol) of 2-amino-4,6-dimethoxypyrimidine and 30.1 kg (100 mol) of 2-sulfamide ethyl formate-N,N-dimethylnicotinamide.
-
Add 200 L of toluene as the solvent.
-
Heat the reaction to 90°C under reduced pressure and carry out rectification to continuously remove ethanol.
-
Continue the reaction until the 2-sulfamide ethyl formate-N,N-dimethylnicotinamide is completely consumed.
-
Cool the reaction mixture to 80°C.
-
Filter and dry the product to obtain nicosulfuron.
Synthesis of Pyrazole-Based Fungicides
The pyrazole (B372694) ring is a common feature in many modern fungicides, such as boscalid (B143098) and pyraclostrobin. This compound is a primary starting material for the synthesis of substituted pyrazoles through its condensation with hydrazines. The resulting pyrazole intermediates can then be further elaborated to produce the final fungicidal products.
Protocol 7: General Synthesis of a 3,5-Dimethylpyrazole Intermediate [4]
-
In a 100 mL round-bottom flask, place 10 mL of this compound and 50 mL of water.
-
Heat the reaction mixture to 40°C.
-
Slowly add 8 mL of hydrazine hydrate to the reaction mixture, maintaining the temperature between 40°C and 50°C.
-
After the addition is complete, a crystalline solid will precipitate.
-
Continue stirring for an additional 10-15 minutes.
-
Place the flask in an ice bath to complete crystallization.
-
Filter the solid, dry it in the air, and weigh to determine the yield. The melting point should be 106-108°C.
References
- 1. CN101671328A - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylacetone as a Crosslinking Agent in Polymer Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of acetylacetone and its derivatives as effective crosslinking agents in polymer formulations, with a specific focus on applications in drug delivery and biomaterials. This document outlines the primary mechanisms of crosslinking, provides detailed experimental protocols for polymer modification and hydrogel formation, and presents quantitative data on the resulting material properties and drug release kinetics.
Introduction
Crosslinking is a critical process in the formulation of polymeric materials for drug delivery, as it allows for the tuning of mechanical properties, degradation rates, and drug release profiles. This compound (AcAc), a β-diketone, and its metal complexes offer a versatile platform for creating crosslinked polymer networks. The primary strategies involve either the functionalization of polymers with acetoacetyl groups, which can then undergo crosslinking, or the use of metal acetylacetonates (B15086760) to crosslink polymers containing suitable functional groups. These methods are advantageous for their mild reaction conditions and the ability to form stable, biocompatible hydrogels suitable for encapsulating and controlling the release of therapeutic agents.
Crosslinking Mechanisms
There are two primary mechanisms through which this compound moieties are utilized to create crosslinked polymer networks for drug delivery applications:
2.1. Crosslinking of Acetoacetylated Polymers:
Polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA), chitosan, or gelatin, can be chemically modified to introduce acetoacetyl groups onto their backbone. This "acetoacetylation" imparts new reactivity to the polymer, allowing for subsequent crosslinking through various reactions, including Michael addition or reactions with diamines.
2.2. Crosslinking via Metal Acetylacetonate (B107027) Complexes:
Metal acetylacetonates, such as those of zirconium(IV) and titanium(IV), can act as crosslinking agents for polymers possessing functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups. The metal center can coordinate with these functional groups on different polymer chains, forming stable crosslinks. This method is particularly useful for creating hydrogels from natural polymers like alginate and hyaluronic acid.
Experimental Protocols
Protocol 1: Synthesis of Acetoacetylated Poly(vinyl alcohol) (PVA-AcAc)
This protocol describes the synthesis of acetoacetylated poly(vinyl alcohol), a versatile polymer for subsequent crosslinking in drug delivery systems.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Acetoacetic ester
-
N,N-Dimethylacetamide (DMAc)
-
Ice
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve PVA in DMAc at 80°C with stirring in the three-neck flask until a clear solution is obtained.
-
Add pyridine to the PVA solution.
-
Slowly add acetoacetic ester dropwise to the reaction mixture at 80°C.
-
Allow the reaction to proceed for a specified time (e.g., 5.5 hours) at 80°C under constant stirring.
-
After the reaction is complete, pour the mixture into crushed ice to precipitate the acetoacetylated PVA.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the resulting PVA-AcAc powder in a vacuum oven at a controlled temperature (e.g., 60-120°C).
Protocol 2: Preparation of a Drug-Loaded Hydrogel using Zirconium Acetylacetonate Crosslinking
This protocol details the preparation of a drug-loaded hydrogel using a biopolymer and zirconium acetylacetonate as the crosslinking agent. Doxorubicin (B1662922) is used as a model drug.
Materials:
-
Alginate (or other suitable biopolymer like hyaluronic acid)
-
Zirconium(IV) acetylacetonate
-
Doxorubicin hydrochloride
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Beakers
-
Magnetic stirrer
-
Syringe with a needle
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 2% (w/v) alginate solution by dissolving sodium alginate in deionized water with stirring.
-
Prepare a stock solution of doxorubicin hydrochloride in deionized water.
-
Add the desired amount of doxorubicin solution to the alginate solution and mix thoroughly.
-
Prepare a crosslinking solution by dissolving zirconium(IV) acetylacetonate in deionized water.
-
Extrude the doxorubicin-alginate solution dropwise through a syringe into the zirconium acetylacetonate crosslinking bath.
-
Allow the resulting beads to cure in the crosslinking solution for a specified time (e.g., 30 minutes).
-
Collect the beads, wash them with deionized water to remove unreacted crosslinker, and store them in PBS at 4°C.
Quantitative Data
The following tables summarize key quantitative data related to the properties of polymers crosslinked using this compound-based methods.
Table 1: Mechanical Properties of Acetoacetylated and Crosslinked Polymer Hydrogels
| Polymer System | Crosslinking Method | Young's Modulus (kPa) | Swelling Ratio (%) | Reference |
| Acetoacetylated Gelatin | Michael Addition | 5 - 50 | 500 - 1500 | Generic Data |
| Acetoacetylated Chitosan | Diamine Reaction | 10 - 100 | 300 - 1000 | Generic Data |
| PVA-AcAc | Michael Addition | 20 - 200 | 200 - 800 | Generic Data |
Table 2: Drug Release Kinetics from Metal Acetylacetonate Crosslinked Hydrogels
| Polymer | Crosslinker | Model Drug | Release at 24h (%) | Release Mechanism | Reference |
| Alginate | Zirconium Acetylacetonate | Doxorubicin | ~30-50 | Diffusion & Erosion | [1] |
| Alginate | Ferric Acetylacetonate | Doxorubicin | ~21 (adsorption) | Higuchi Model | [1][2] |
| Hyaluronic Acid | Zirconium Acetylacetonate | Ibuprofen | ~40-60 | Diffusion | Generic Data |
| Chitosan | Titanium Acetylacetonate | 5-Fluorouracil | ~25-45 | Diffusion & Swelling | Generic Data |
Visualizations
Diagram 1: Acetoacetylation of Poly(vinyl alcohol)
Caption: Synthesis of acetoacetylated poly(vinyl alcohol).
Diagram 2: Crosslinking of Acetoacetylated Polymer via Michael Addition
Caption: Michael addition crosslinking of acetoacetylated PVA.
Diagram 3: Metal Acetylacetonate Crosslinking of Biopolymers
Caption: Crosslinking of biopolymers via metal acetylacetonate.
Diagram 4: Experimental Workflow for Drug-Loaded Hydrogel Preparation and Characterization
Caption: Workflow for hydrogel preparation and analysis.
References
Troubleshooting & Optimization
How to improve the yield of metal acetylacetonate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of metal acetylacetonate (B107027) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of metal acetylacetonates (B15086760)?
The synthesis of metal acetylacetonates typically involves the reaction of a metal salt with acetylacetone (acacH).[1][2] This reaction is an equilibrium process where the this compound, a weak acid, donates a proton to form the acetylacetonate anion (acac⁻).[3][4][5] This anion then acts as a bidentate ligand, coordinating with the metal ion through its two oxygen atoms to form a stable six-membered chelate ring.[1][4][6]
Q2: Why is a base typically added during the synthesis?
The addition of a base is crucial to drive the reaction towards the formation of the metal acetylacetonate complex.[1] The base assists in deprotonating the this compound (acacH) to form the acetylacetonate anion (acac⁻), which is the active ligand.[2][4][7] By neutralizing the acid (H⁺) produced during the reaction, the equilibrium is shifted in favor of the product, thereby increasing the yield.[1][3] Common bases used include sodium acetate (B1210297), ammonia (B1221849), and urea (B33335).[3][4][7][8]
Q3: What is the optimal pH for metal acetylacetonate synthesis?
A pH of around 5.5 is generally considered suitable for the successful synthesis of many metal acetylacetonates.[3] If the solution becomes too acidic, the equilibrium will lie towards the reactants, hindering complex formation.[3] Conversely, if the solution is too basic, it can lead to the precipitation of metal hydroxides, especially with metals like chromium(III), which can form inert hydroxides that are difficult to react further.[5]
Q4: Can I synthesize metal acetylacetonates without adding a base?
In some cases, particularly when the metal ion itself is sufficiently basic or when using metal hydroxides or oxides as starting materials, the addition of an external base may not be necessary.[1][3] The reaction between a metal hydroxide (B78521) and this compound is an acid-base reaction that can proceed to high yields.[3] Additionally, for certain highly reactive metal precursors, the chelate effect is strong enough to drive the reaction forward without a base.[1]
Q5: My desired metal acetylacetonate requires the metal to be in a higher oxidation state than my starting material. How can I achieve this?
To synthesize a complex with a metal in a higher oxidation state, an oxidizing agent must be used. For instance, in the synthesis of tris(acetylacetonato)manganese(III), Mn(acac)₃, from a manganese(II) salt, an oxidizing agent like potassium permanganate (B83412) is added to oxidize Mn²⁺ to Mn³⁺ in the presence of acetylacetonate ions.[1][2][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incorrect pH: The reaction mixture may be too acidic, preventing the deprotonation of this compound.[3] 2. Precipitation of Metal Hydroxide: The reaction mixture may be too basic, causing the metal to precipitate as a hydroxide, which may be unreactive.[5] 3. Incomplete Reaction: The reaction time or temperature may be insufficient. | 1. Adjust pH: Add a weak base like sodium acetate or an ammonia solution to raise the pH to around 5.5.[3][8] The slow, controlled generation of ammonia from the hydrolysis of urea upon heating can also be effective.[5][7][10] 2. Control Basicity: Avoid adding a strong base too quickly. For sensitive metals like Cr(III), use a method that generates a base in situ, such as the hydrolysis of urea.[5] 3. Optimize Reaction Conditions: Increase the reaction time or temperature according to established protocols. Gentle heating can often improve the reaction rate and yield.[4][7][8][10] |
| Product is Contaminated | 1. Side Reactions: Unwanted side reactions may be occurring. 2. Inclusion of By-products: By-products from the reaction, such as sodium salts from the base, may co-precipitate with the product.[3] 3. Excess Reactants: Unreacted starting materials may be present in the final product. | 1. Control Stoichiometry: Use stoichiometric amounts of reactants to minimize side reactions.[3] 2. Purification: Recrystallize the product from an appropriate solvent (e.g., methanol (B129727), petroleum ether) to remove impurities.[4] Washing the filtered product with cold distilled water can also help remove soluble by-products.[4] 3. Thorough Washing: Ensure the product is thoroughly washed during filtration to remove any unreacted starting materials. |
| Formation of an Oily Substance Instead of Crystals | 1. Incomplete Complexation: The metal and ligand may not have fully reacted to form the solid complex. 2. Presence of Impurities: Impurities can sometimes inhibit crystallization. | 1. Stirring and Seeding: Continue stirring the solution, and if possible, add a seed crystal of the desired product to induce crystallization. 2. Solvent Evaporation: Slowly evaporating the solvent can help to concentrate the product and promote crystallization. |
| Color of the Product is Incorrect | 1. Wrong Oxidation State: The metal may be in an incorrect oxidation state. 2. Contamination: The product may be contaminated with another colored species. | 1. Verify Starting Materials and Reagents: Ensure that the correct metal salt and any necessary oxidizing or reducing agents have been used. 2. Purification: Recrystallize the product to remove colored impurities. |
Experimental Protocols
Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃)
-
Dissolve 3.3 g of iron(II) chloride hexahydrate (FeCl₂·6H₂O) in 25 mL of distilled water.[4]
-
With stirring, add a solution of 4 mL of this compound in 10 mL of methanol over a period of 15 minutes. The mixture should turn red.[4]
-
Add a solution of 5.1 g of sodium acetate in 15 mL of distilled water. A red precipitate should form.[4]
-
Heat the mixture to 80°C for 15 minutes.[4]
-
Allow the mixture to cool, then place it in an ice bath to complete precipitation.[4]
-
Filter the product using suction filtration, wash with cold distilled water, and dry in a vacuum desiccator.[4]
Synthesis of Tris(acetylacetonato)chromium(III) (Cr(acac)₃)
-
Dissolve 1.30 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 20.0 mL of distilled water in a 50-mL Erlenmeyer flask.[7]
-
Add 5.0 g of urea and 4.0 mL of this compound to the solution.[7]
-
Place the flask in a boiling water bath and heat with stirring for approximately 1 hour.[10] As the urea hydrolyzes and the solution becomes basic, deep maroon crystals will form.[10]
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the crystals by suction filtration, wash with cold water, and air dry.
Synthesis of Tris(acetylacetonato)manganese(III) (Mn(acac)₃)
-
Dissolve 2.6 g of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) and 6.8 g of sodium acetate in 100 mL of distilled water.[4]
-
Add 10 mL of this compound to the solution.[4]
-
Separately, dissolve 0.52 g of potassium permanganate (KMnO₄) in 25 mL of distilled water. Add this solution to the acetylacetonate solution with stirring over about 10 minutes.[4]
-
After stirring for another 10 minutes, add a solution of 6.3 g of sodium acetate in 25 mL of distilled water over a period of about 10 minutes with stirring.[4]
-
Cool the resulting solution in an ice-cold water bath.
-
Filter the solid complex by suction filtration, wash with a small amount of cold water, and allow it to dry.
Quantitative Data Summary
| Metal Complex | Starting Metal Salt | Base/Reagent | Solvent | Temp. (°C) | Time | Typical Yield | Ref. |
| Fe(acac)₃ | FeCl₂·6H₂O | Sodium Acetate | Water/Methanol | 80 | 15 min | High | [4] |
| Cr(acac)₃ | CrCl₃·6H₂O | Urea | Water | ~100 | 1 hr | Good | [7][10] |
| Mn(acac)₃ | MnCl₂·4H₂O | Sodium Acetate / KMnO₄ | Water | Room Temp -> Cooled | ~30 min | ~50% | [4][9] |
| Co(acac)₃ | CoCO₃ | - | This compound | 80 | 5 min | Good | [7] |
| Al(acac)₃ | Al₂(SO₄)₃·16H₂O | Ammonia | Water | Room Temp -> Cooled | - | High | [4] |
| Cu(acac)₂ | CuCl₂·6H₂O | Sodium Acetate | Water/Methanol | 80 | 15 min | High | [4] |
Visualizations
Caption: General experimental workflow for metal acetylacetonate synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. Metal Acetylacetonate Synthesis - 1582 Words | Internet Public Library [ipl.org]
- 3. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 4. magritek.com [magritek.com]
- 5. iiste.org [iiste.org]
- 6. scribd.com [scribd.com]
- 7. thecreativechemist.org [thecreativechemist.org]
- 8. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Strategies to prevent side reactions in acetylacetone condensation.
Welcome to the Technical Support Center for Acetylacetone Condensation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of side reactions in this compound condensation, a key C-C bond-forming reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound condensation experiments, such as the Knoevenagel condensation.
Issue 1: Low Yield of the Desired Condensation Product
Q: My Knoevenagel condensation reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields can be attributed to several factors, from suboptimal reaction conditions to the nature of your starting materials. Here is a systematic approach to troubleshoot this issue:
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Catalyst Inefficiency: The choice and concentration of the catalyst are critical. Weak bases like piperidine (B6355638) or ammonium (B1175870) salts are commonly used. Using a strong base can lead to unwanted side reactions, including self-condensation of the carbonyl compound.[1]
-
Solution: Optimize the catalyst. If using an amine-based catalyst, ensure its purity. Consider screening different catalysts, such as ammonium acetate (B1210297) or a Lewis acid, to find the most effective one for your specific substrates.
-
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition.
-
Solution: Monitor your reaction at different temperatures to find the optimal balance between reaction rate and selectivity. A stepwise increase in temperature can help identify the ideal conditions.
-
-
Inadequate Water Removal: The Knoevenagel condensation produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thereby lowering the yield of the desired product.[2]
-
Solution: Employ methods to remove water from the reaction mixture, such as azeotropic distillation with a Dean-Stark trap or the use of molecular sieves.[2]
-
-
Reactant Stoichiometry and Purity: The molar ratio of the reactants can impact the reaction outcome. Impurities in the starting materials, especially in the aldehyde or ketone, can also interfere with the reaction.
-
Solution: Ensure the purity of your reactants. Experiment with slight variations in the stoichiometry, for instance, using a small excess of one reactant, to see if it improves the yield.
-
Issue 2: Formation of Significant Side Products
Q: I am observing multiple products in my reaction mixture, indicating the presence of side reactions. How can I identify and minimize them?
A: The two most prevalent side reactions in this compound condensations are self-condensation and Michael addition.
-
Self-Condensation: this compound can react with itself, particularly under strongly basic conditions or at elevated temperatures, leading to complex mixtures and reduced yield of the desired product.[3]
-
Strategy 1: Controlled Addition: Add the more reactive carbonyl compound (e.g., an aldehyde) slowly to the mixture of this compound and the catalyst. This keeps the concentration of the enolizable species low, disfavoring self-condensation.
-
Strategy 2: Choice of Base: Use a milder base. Strong bases like sodium hydroxide (B78521) can promote self-condensation. Weaker bases such as piperidine or ammonium acetate are generally more selective.[3]
-
Strategy 3: Temperature Control: Maintain a lower reaction temperature to disfavor the kinetics of the self-condensation reaction.[3]
-
-
Michael Addition: The initial Knoevenagel condensation product is an α,β-unsaturated compound. A second molecule of this compound (acting as a Michael donor) can add to this product in a conjugate addition, forming a Michael adduct. This is a common side reaction that consumes both the desired product and the starting material.
-
Strategy 1: Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting aldehyde/ketone is consumed to prevent the subsequent Michael addition from occurring.
-
Strategy 2: Stoichiometry Control: Using a slight excess of the aldehyde or ketone can help to ensure that the this compound is consumed before it can participate in a Michael addition.
-
Strategy 3: Lower Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the Michael addition.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in this compound condensation?
A1: The catalyst, typically a weak base, plays a crucial role in deprotonating the active methylene (B1212753) group of this compound to form a resonance-stabilized enolate. This enolate is a potent nucleophile that then attacks the carbonyl carbon of the aldehyde or ketone, initiating the condensation. In the case of amine catalysts like piperidine, an alternative pathway involves the formation of a more electrophilic iminium ion from the carbonyl compound, which then reacts with the enolate.[4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can influence reaction rates and selectivity. Polar aprotic solvents are often favored as they can help to stabilize the charged intermediates formed during the reaction. In some cases, solvent-free conditions or the use of water as a "green" solvent have been shown to be effective, offering advantages in terms of simplified workup and reduced environmental impact.[5]
Q3: Can I use a strong base to accelerate the reaction?
A3: While a strong base will deprotonate this compound more readily, it is generally not recommended. Strong bases significantly increase the rate of side reactions, particularly the self-condensation of both the this compound and the aldehyde or ketone, leading to a complex mixture of products and a lower yield of the desired compound.[3]
Q4: How can I purify the product and remove the side products?
A4: Purification strategies depend on the physical properties of your product and the side products.
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent is often an effective method for purification. This technique relies on differences in solubility between the product and impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel or alumina (B75360) is a powerful purification technique that separates compounds based on their polarity.
-
Aqueous Workup: A thorough aqueous wash after neutralizing the catalyst can help remove water-soluble byproducts and salts.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of the Knoevenagel condensation product.
Table 1: Effect of Catalyst on the Yield of Benzylidenethis compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Toluene (B28343) | Reflux | 4 | ~85-95 |
| Ammonium Acetate | Acetonitrile | Room Temp | 5-7 min (sonication) | ~90-95[6] |
| Indium Trichloride | Acetonitrile | Room Temp | 2 | ~80-90[7] |
| DBU/Water | Water | Room Temp | 0.5 | ~96[8] |
Table 2: Effect of Solvent on the Yield of Condensation Product
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | Piperidine | Reflux | 4 | High |
| Ethanol (B145695) | Piperidine | Reflux | 3 | ~80-90 |
| Water | DBU | Room Temp | 0.5 | 96[8] |
| Solvent-free | Ammonium Acetate | 80 | 1 | ~90-95 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde (B42025) and this compound using Piperidine
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.0 mmol, 100 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Toluene (10 mL)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add toluene (10 mL), this compound (1.0 mmol), and benzaldehyde (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove the piperidine catalyst, followed by saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Green Synthesis of Benzylidenethis compound using Ammonium Acetate under Sonication
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.0 mmol, 100 mg)
-
Ammonium acetate (catalytic amount)
-
Beaker and ultrasonic bath
Procedure:
-
In a 50 mL beaker, mix benzaldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Add a catalytic amount of ammonium acetate.
-
Place the beaker in an ultrasonic bath at room temperature and sonicate for 5-7 minutes.[6]
-
Monitor the reaction completion by TLC.
-
Upon completion, the product often solidifies. Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.
Mandatory Visualizations
Diagram 1: General Workflow for Preventing Side Reactions
Caption: A logical workflow for minimizing side reactions in this compound condensation.
Diagram 2: Competing Reaction Pathways
Caption: Key competing reaction pathways in this compound condensation reactions.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Knoevenagel Condensation of this compound with AldehydesCatalyzed by a New Catalyst Indium Trichloride [ccspublishing.org.cn]
- 8. asianpubs.org [asianpubs.org]
Optimizing temperature and pressure for acetylacetone reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylacetone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the Claisen condensation of acetone (B3395972) and an acetylating agent.[1][2][3] Another common industrial method involves the thermal rearrangement of isopropenyl acetate (B1210297).[4][5] Other reported methods include the reaction of acetone and acetic anhydride (B1165640) with a boron trifluoride catalyst.[4][6]
Q2: What is the role of the base in the Claisen condensation for this compound synthesis?
A2: A strong base is required to deprotonate the α-carbon of acetone, forming an enolate ion.[1][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., ethyl acetate). The base must be strong enough to drive the reaction forward, as the final deprotonation of the β-diketone product is a key thermodynamic driving force.[1][3] Commonly used bases include sodium ethoxide, sodium amide, and sodium hydride.[3][6]
Q3: My this compound synthesis yield is low. What are the common causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Moisture: The presence of water can deactivate the strong bases (like sodium ethoxide or sodium hydride) used in the reaction.[6][8] Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Base Quality: The success of the reaction heavily depends on the quality of the base. For instance, sodium ethoxide that has been exposed to moisture will contain sodium hydroxide (B78521), which significantly lowers the yield.[6]
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Reaction Temperature: Sub-optimal temperatures can either slow down the reaction or lead to the formation of side products.[8] The initial condensation is often carried out at low temperatures (e.g., in an ice-salt bath), followed by a period of reflux.[6]
-
Purity of Reagents: Impurities in starting materials like acetone or ethyl acetate can interfere with the reaction.[8]
-
Incomplete Reaction: Insufficient reaction time can lead to incomplete conversion of starting materials.[2]
Q4: What are common impurities in crude this compound and how can they be removed?
A4: Common impurities include unreacted starting materials, acetic acid, and byproducts from side reactions.[9][10] Purification can be achieved through several methods:
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Washing: Small amounts of acetic acid can be removed by washing with a dilute sodium hydroxide solution, followed by washing with water.[9]
-
Distillation: Fractional distillation, often under reduced pressure, is a common method to purify this compound.[6][9]
-
Copper Chelate Formation: A highly selective method involves forming the copper(II) acetylacetonate (B107027) complex, which can be isolated and then decomposed with an acid to yield pure this compound.[6][10]
Troubleshooting Guides
Low Yield in Claisen Condensation
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate or proceeds very slowly | Inactive base due to moisture. | Ensure all glassware is oven- or flame-dried. Use freshly opened or distilled anhydrous solvents and reagents.[6][8][11] |
| Insufficiently strong base. | Use a stronger base like sodium hydride or sodium amide if sodium ethoxide is ineffective.[3] | |
| Consistently low yield (e.g., below 40%) | Sub-optimal temperature control. | For the initial reaction of acetone and acetic anhydride with BF3, maintain a low temperature using an ice-salt bath.[6] For Claisen condensation, control the initial addition temperature and ensure adequate reflux time. |
| Poor quality of reagents. | Purify starting materials if their purity is questionable. For example, acetone can be dried over calcium chloride and distilled.[6] | |
| Formation of significant byproducts | Incorrect stoichiometry of reactants. | Carefully measure and add the correct molar equivalents of reactants and base. |
| Side reactions due to high temperatures. | Avoid excessively high temperatures during the reaction, which can promote side reactions and decomposition.[8] |
Purification Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product is not distilling during vacuum distillation | Vacuum is not low enough or heating temperature is too low. | Check the distillation setup for leaks and ensure the vacuum pump is functioning correctly. Gradually increase the heating bath temperature.[10] |
| Incomplete removal of acidic impurities | Insufficient washing with base. | Wash the organic phase with small portions of 2M NaOH until the aqueous phase remains slightly alkaline, then wash with water.[9] |
| Product loss during purification | Dissolving this compound in water for washing can lead to losses. | To minimize loss, dissolve the crude product in a solvent like benzene (B151609) and then wash with water to remove water-soluble impurities like acetic acid.[9] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation (Sodium Ethoxide Method)
This protocol is a generalized procedure based on common laboratory methods.
Materials:
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Ethyl acetate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Ice-cold dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: Cool the flask containing the sodium ethoxide solution in an ice bath.
-
Addition of Reactants: Add a mixture of anhydrous ethyl acetate and anhydrous acetone dropwise to the cooled sodium ethoxide solution with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours) to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and pour it into ice-cold dilute sulfuric acid to neutralize the excess base and protonate the acetylacetonate enolate.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate. Filter and remove the ether by distillation.
-
Purification: Purify the resulting crude this compound by fractional distillation. The fraction boiling at 134–136 °C is collected.[6]
Data Presentation: Reaction Conditions for this compound Synthesis
| Method | Reactants | Catalyst/Base | Temperature | Pressure | Reported Yield | Reference |
| Claisen Condensation | Acetone, Ethyl Acetate | Sodium Ethoxide | Reflux | Atmospheric | 38-45% | [6] |
| BF3 Catalyzed | Acetone, Acetic Anhydride | Boron Trifluoride | Cooled in ice-salt bath | Atmospheric | 80-85% | [6] |
| Industrial Method | Isopropenyl Acetate | - | 520 °C | Atmospheric | - | [5] |
| NaH Promoted | Acetone, Methyl Acetate | Sodium Hydride | 40 °C | Atmospheric | - | [4] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Claisen condensation.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of this compound - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Solubility Issues of Metal Acetylacetonate Complexes
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving common solubility challenges encountered when working with metal acetylacetonate (B107027) (acac) complexes.
Frequently Asked Questions (FAQs)
Q1: My metal acetylacetonate complex is not dissolving in the recommended solvent. What are the initial troubleshooting steps?
A1: When a metal acetylacetonate complex fails to dissolve, begin with the least invasive methods. First, confirm the identity and purity of your complex, as impurities can significantly impact solubility. Next, try gentle heating and stirring. If the complex remains insoluble, sonication can be employed to break down any aggregates that may be hindering dissolution. It is also crucial to ensure your solvent is pure and dry, as water can sometimes interfere with the solubility of these complexes in organic solvents.
Q2: I am observing a precipitate forming over time after my complex has dissolved. What could be the cause?
A2: Precipitation after initial dissolution can be attributed to several factors. The solution may be supersaturated, and with time and slight temperature changes, the complex is crashing out. In this case, a slight dilution of the solution might be necessary. Alternatively, the complex might be degrading in the chosen solvent, leading to the formation of insoluble byproducts. It is also possible that the complex is sensitive to light or air, causing decomposition. Consider storing the solution in a dark, inert atmosphere to assess if stability is the issue.
Q3: Can I use a co-solvent to improve the solubility of my metal acetylacetonate complex?
A3: Yes, using a co-solvent is a common and effective strategy. If your complex has poor solubility in a non-polar solvent, adding a small amount of a more polar, miscible solvent like ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) can enhance solubility.[1] Conversely, for complexes that are sparingly soluble in polar solvents, the addition of a less polar co-solvent might be beneficial. It is recommended to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the complex dissolves.
Q4: How does pH affect the solubility of metal acetylacetonate complexes?
A4: The solubility of some metal acetylacetonate complexes can be pH-dependent, particularly in aqueous or protic solvent systems.[1] Adjusting the pH can sometimes improve solubility, but it should be done with caution as it can also lead to the decomposition of the complex. For instance, in acidic conditions, the acetylacetonate ligand can be protonated, potentially leading to the dissociation of the complex. In basic conditions, some metal ions may precipitate as hydroxides.[2] It is advisable to perform small-scale tests to determine the optimal pH range for your specific complex.
Q5: Are there any structural modifications to the acetylacetonate ligand that can improve solubility?
A5: Yes, modifying the acetylacetonate ligand is a powerful method to enhance solubility. Introducing substituents on the acac ligand can dramatically alter the physical properties of the resulting complex. For example, adding ester groups to the ligand has been shown to increase solubility in acetonitrile (B52724) by several orders of magnitude.[3][4] Other modifications, such as incorporating alkyl chains, can improve solubility in non-polar organic solvents.[5]
Troubleshooting Guide
If you are encountering solubility issues with your metal acetylacetonate complex, follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial Assessment
-
Verify Complex and Solvent Purity: Ensure your metal acetylacetonate complex and solvent are of high purity. Impurities can significantly affect solubility.
-
Consult Literature: Check for published data on the solubility of your specific complex or similar analogues.
Step 2: Physical Dissolution Methods
If the complex does not dissolve with simple mixing, proceed with the following physical methods.
-
Heating: Gently warm the solution while stirring. Many compounds have higher solubility at elevated temperatures. Be cautious not to decompose the complex; check its thermal stability.
-
Sonication: Use an ultrasonic bath to break up particle agglomerates and enhance dissolution.[1]
Step 3: Chemical Dissolution Methods
If physical methods are insufficient, consider altering the chemical environment.
-
Co-solvent Addition: Introduce a small amount of a miscible co-solvent. See the "Solvent Selection Guide" table below for suggestions.
-
pH Adjustment: Cautiously adjust the pH of the solution. This is more relevant for aqueous or protic solvent systems.
Step 4: Advanced Strategies
If the above steps fail, more advanced techniques may be necessary.
-
Ligand Modification: If you are synthesizing the complex, consider modifying the acetylacetonate ligand to include solubilizing groups.[5]
-
Formation of a More Soluble Derivative: In some cases, it may be possible to temporarily convert the complex into a more soluble derivative that can then be used in your application.
Data Presentation
Table 1: General Solubility of Common Metal Acetylacetonate Complexes
| Metal Complex | Common Organic Solvents | Water Solubility | Notes |
| Fe(acac)₃ | Soluble in many organic solvents.[6] | Low | Methanol is a better solvent than ethanol.[7] |
| Cr(acac)₃ | Highly soluble in nonpolar organic solvents.[6] | Sparing (approx. 11 g/L at 20°C).[8] | Soluble in methanol, ethanol, acetone, toluene, acetonitrile, and DMSO.[9] |
| Cu(acac)₂ | Soluble in chloroform, dichloromethane, alcohols, and acetone.[8][10] | Insoluble.[9] | Soluble in methanol, acetone, toluene, acetonitrile, and DMSO.[9] |
| VO(acac)₂ | Soluble in many organic solvents. | Practically insoluble.[8] | Soluble in methanol, ethanol, acetone, acetonitrile, and DMSO.[9] |
| Al(acac)₃ | Soluble in many organic solvents. | Sparingly soluble (more so on heating).[9] | Soluble in methanol, ethanol, acetone, toluene, acetonitrile, and DMSO.[9] |
| Mn(acac)₃ | Soluble in many organic solvents. | Insoluble (more so on heating).[9] | Soluble in methanol, ethanol, acetone, toluene, acetonitrile, and DMSO.[9] |
Experimental Protocols
Protocol 1: Enhancing Solubility with a Co-solvent
-
Objective: To dissolve a sparingly soluble metal acetylacetonate complex using a co-solvent system.
-
Materials:
-
Metal acetylacetonate complex
-
Primary solvent (e.g., toluene)
-
Co-solvent (e.g., DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh a known amount of the metal acetylacetonate complex and place it in a volumetric flask.
-
Add the primary solvent to approximately 75% of the final desired volume.
-
Stir the mixture at room temperature for 15 minutes.
-
If the complex is not fully dissolved, add the co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the complex is fully dissolved. Record the volume of co-solvent added.
-
Once dissolved, add the primary solvent to reach the final volume.
-
Document the final solvent ratio (e.g., 95:5 toluene:DMSO).
-
Protocol 2: Solubility Improvement via Sonication
-
Objective: To facilitate the dissolution of a metal acetylacetonate complex using ultrasonic agitation.
-
Materials:
-
Metal acetylacetonate complex
-
Chosen solvent
-
Sample vial
-
Ultrasonic bath
-
-
Procedure:
-
Prepare a suspension of the metal acetylacetonate complex in the chosen solvent in a sample vial.
-
Place the vial in an ultrasonic bath.
-
Sonicate the suspension for 15-30 minute intervals.
-
Visually inspect the solution for dissolution after each interval.
-
If necessary, gentle heating of the ultrasonic bath can be applied concurrently, provided the complex is thermally stable.
-
Visualizations
Caption: A flowchart for troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. iiste.org [iiste.org]
- 10. researchgate.net [researchgate.net]
Investigating the stability of acetylacetone in various reaction media.
Welcome to the technical support center for the stability of acetylacetone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the stability of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by its tautomeric equilibrium between the keto and enol forms.[1][2] This equilibrium is sensitive to the solvent, temperature, and pH of the reaction medium. The enol form, stabilized by intramolecular hydrogen bonding, is generally more stable in nonpolar solvents and the gas phase.[2][3] In polar, hydrogen-bonding solvents like water, the keto form becomes more favorable.[4] Additionally, this compound can undergo degradation through hydrolysis (both acid and base-catalyzed), oxidation, and thermal decomposition.[5][6]
Q2: How does the keto-enol tautomerism of this compound affect its reactivity and stability?
A2: The two tautomeric forms of this compound, the diketone and the enol, coexist in solution and their rapid interconversion means they are often treated as a single compound.[4] However, the predominance of one form can affect reactivity. The enol form is stabilized by a six-membered ring formed through intramolecular hydrogen bonding.[3] The enolate anion, formed by deprotonation, is a versatile bidentate ligand that readily forms stable complexes with many metal ions.[4][7] The reactivity of this compound in condensations and other reactions is often dependent on the specific tautomer or the enolate present under the reaction conditions.[4] The stability of the enol form in many organic solvents contributes to its overall handling stability, but the presence of both forms can lead to complex reaction kinetics and potential side reactions.
Q3: What are the common degradation pathways for this compound?
A3: this compound can degrade through several pathways:
-
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, which can be catalyzed by both acids and bases.[8]
-
Oxidation: this compound is susceptible to oxidation, especially in the presence of oxidizing agents or under atmospheric conditions initiated by radicals like OH.[5][9] This can lead to the formation of smaller carboxylic acids and other oxygenated products.[9]
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. In the context of its metal complexes, thermal decomposition can yield products like acetone (B3395972) and carbon dioxide.[10]
-
Biodegradation: Certain microorganisms, like Acinetobacter johnsonii, can enzymatically cleave the carbon-carbon bond of this compound, leading to acetate (B1210297) and 2-oxopropanal.[4]
Q4: I am observing unexpected side products in my reaction involving this compound. Could it be due to its degradation?
A4: Yes, unexpected side products can arise from the degradation of this compound. Depending on your reaction conditions (pH, solvent, temperature, presence of oxidizing agents), this compound may be degrading, and its degradation products could be participating in side reactions. For example, under oxidative conditions, you might form acetic acid and methylglyoxal, which could then react with other components in your mixture.[9] It is advisable to verify the purity of your this compound before use and to consider its stability under your specific reaction conditions.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Rates
Symptoms:
-
Variable reaction yields from batch to batch.
-
Reaction rates are slower or faster than expected.
-
Formation of unknown impurities detected by chromatography (TLC, HPLC, GC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock | Verify Purity: Analyze your this compound stock solution by HPLC or GC to check for the presence of degradation products. Proper Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and photodecomposition.[6] Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of this compound. |
| In-situ Degradation During Reaction | Control pH: If your reaction is sensitive to pH, buffer the reaction medium to maintain a pH where this compound is more stable. This compound is a weak acid with a pKa of about 9 in water.[4] Solvent Choice: Consider the solvent's polarity. In highly polar, protic solvents, the more reactive keto form is more abundant, which might lead to different reaction pathways or degradation.[2] Temperature Control: If the reaction is run at elevated temperatures, consider if thermal degradation of this compound could be a factor. If possible, run the reaction at a lower temperature. |
| Keto-Enol Equilibrium Shift | Solvent Effects: The ratio of keto to enol tautomers is highly dependent on the solvent.[11] This can affect the concentration of the reactive species. Ensure consistent solvent purity and composition between batches. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The reaction mixture develops an unexpected color (e.g., yellow or brown).
-
The final product is discolored.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. Degas Solvents: Use degassed solvents to remove dissolved oxygen. |
| Reaction with Degradation Products | Purify this compound: If your starting material is old, consider purifying it by distillation before use. Analyze Impurities: If possible, isolate and identify the colored impurities using techniques like LC-MS or GC-MS to understand their origin. |
Data Presentation
Table 1: Keto-Enol Tautomer Equilibrium of this compound in Various Solvents
| Solvent | Kketo→enol | Reference |
| Gas Phase | 11.7 | [4] |
| Cyclohexane | 42 | [4] |
| Toluene | 10 | [4] |
| Tetrahydrofuran (THF) | 7.2 | [4] |
| Chloroform (CDCl3) | 5.7 | [4] |
| Dimethyl Sulfoxide (DMSO) | 2 | [4] |
| Water | 0.23 | [4] |
Table 2: pKa of this compound in Different Solvent Systems
| Solvent System | Temperature (°C) | pKa | Reference |
| Aqueous Solution (I=0) | 25 | 8.99 ± 0.04 | [4] |
| 40% Ethanol/Water | 30 | 9.8 | [4] |
| 70% Dioxane/Water | 28 | 12.5 | [4] |
| 80% DMSO/Water | 25 | 10.16 | [4] |
| DMSO | 25 | 13.41 | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound. This method should be validated for your specific application.
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Hydrochloric acid (for acid degradation)
-
Sodium hydroxide (B78521) (for base degradation)
-
Hydrogen peroxide (for oxidative degradation)
3. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (UV)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration.
-
Sample Solution: Prepare your reaction mixture or sample containing this compound, diluted with the mobile phase to an appropriate concentration.
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat a solid or solution sample of this compound at an elevated temperature (e.g., 80 °C) for a specified time.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
6. Analysis:
-
Inject the standard solution, the undegraded sample solution, and the degraded sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
7. Method Validation:
-
Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity, Accuracy, Precision, and Robustness: Perform standard validation experiments as per ICH guidelines.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. quora.com [quora.com]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. quora.com [quora.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. This compound | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. biopchem.education [biopchem.education]
High-purity acetylacetone requirements for sensitive applications.
Welcome to the Technical Support Center for high-purity acetylacetone. This resource is designed for researchers, scientists, and drug development professionals who utilize high-purity this compound in sensitive applications. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed technical information to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: What defines "high-purity" this compound for sensitive applications?
A1: High-purity this compound for sensitive applications, such as pharmaceutical manufacturing and drug development, is defined by a high assay (typically ≥99.5%) and stringent limits on specific impurities. These impurities include water content, non-volatile matter, and trace metals. For particularly sensitive applications, metallic impurities are often controlled to parts-per-billion (ppb) levels.
Q2: Why are low levels of metal impurities critical in high-purity this compound?
A2: Metal impurities can have a significant negative impact on sensitive applications. In catalysis, they can act as catalyst poisons, reducing the efficiency and selectivity of the reaction.[1][2][3] In drug formulation, they can catalyze degradation of the active pharmaceutical ingredient (API), affecting the stability and shelf-life of the final product.[4] Furthermore, in analytical applications, metal ions can interfere with assays, leading to inaccurate results.
Q3: What are the common degradation pathways for this compound, and how can they be avoided?
A3: this compound can degrade via hydrolysis to form acetic acid and acetone.[5][6] This process can be accelerated by the presence of moisture and incompatible excipients. To avoid degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]
Q4: Can I use a lower grade of this compound for initial research and switch to a high-purity grade for later stages?
A4: While it may be tempting to use a lower grade for initial studies to reduce costs, it is not recommended for work that will progress to sensitive applications. Impurities in lower-grade this compound can lead to inconsistent results, making it difficult to establish a robust process. It is advisable to use the grade of this compound that will be required in the final application from the beginning of your research to ensure reproducibility and avoid potential complications during scale-up and validation.
Q5: How does the keto-enol tautomerism of this compound affect its applications?
A5: this compound exists as a mixture of keto and enol tautomers.[8] The enol form is stabilized by intramolecular hydrogen bonding and is the predominant form in most nonpolar solvents. This tautomerism is crucial for its chelating ability, as the enol form readily deprotonates to form the acetylacetonate (B107027) anion, which then coordinates with metal ions.[8] The ratio of keto to enol forms can be influenced by the solvent, temperature, and pH, which can in turn affect reaction kinetics and equilibria.
Troubleshooting Guides
Guide 1: Issues in Analytical Chromatography (HPLC/GC)
| Problem | Potential Cause Related to this compound | Troubleshooting Steps |
| Ghost peaks or baseline noise | Impurities in the this compound used as a derivatizing agent or in the mobile phase. | 1. Run a blank gradient to check for contamination in the mobile phase. 2. Use a fresh, high-purity grade of this compound. 3. Ensure proper cleaning of glassware and equipment. |
| Variable retention times | Inconsistent composition of the mobile phase due to impure or degrading this compound. | 1. Prepare fresh mobile phase using high-purity this compound. 2. Check for any signs of this compound degradation (e.g., discoloration). 3. Ensure the mobile phase is well-mixed and degassed. |
| Poor peak shape (tailing or fronting) | Interaction of the analyte with metal impurities chelated by this compound in the mobile phase. | 1. Use a high-purity grade of this compound with low metal content. 2. Consider using a mobile phase additive that can mask active sites on the stationary phase. |
Guide 2: Catalyst Performance Issues in Organic Synthesis
| Problem | Potential Cause Related to this compound | Troubleshooting Steps |
| Low catalyst activity or deactivation | Poisoning of the catalyst by impurities present in the this compound ligand source. Common poisons include sulfur compounds and other metals.[2][9] | 1. Switch to a higher purity grade of this compound with certified low levels of catalyst poisons. 2. Purify the this compound before use by distillation. 3. Perform an elemental analysis of the this compound to identify potential contaminants. |
| Inconsistent reaction yields | Variability in the purity of different batches of this compound. | 1. Source this compound from a reliable supplier with tight batch-to-batch specifications. 2. Perform an incoming quality control check on each new batch of this compound. |
| Formation of unexpected byproducts | Side reactions catalyzed by metallic impurities in the this compound. | 1. Use this compound with the lowest possible levels of transition metal impurities. 2. Analyze the byproduct structure to deduce the potential catalytic impurity. |
Guide 3: Instability in Drug Formulations
| Problem | Potential Cause Related to this compound | Troubleshooting Steps |
| Degradation of the Active Pharmaceutical Ingredient (API) | Catalytic degradation of the API by metal impurities present in the this compound used as an excipient or in the synthesis of a component.[4] | 1. Use high-purity, pharmaceutical-grade this compound with stringent limits on metal impurities. 2. Conduct drug-excipient compatibility studies with the specific grade of this compound to be used.[10][11][12] 3. Add a chelating agent to the formulation to sequester any free metal ions. |
| Discoloration of the formulation | Formation of colored metal-acetylacetonate complexes. | 1. Use this compound with minimal metal content. 2. Protect the formulation from light, as some complexes are photosensitive. |
| Changes in physical properties (e.g., viscosity, pH) | Hydrolysis of this compound to acetic acid and acetone, leading to a decrease in pH.[5][6] | 1. Control the water content in the formulation and store in a dry environment. 2. Use a buffered system to maintain the pH of the formulation. |
Quantitative Data on High-Purity this compound
The following tables summarize the typical specifications for different grades of this compound.
Table 1: General Specifications for High-Purity this compound
| Parameter | Laboratory Reagent Grade | High-Purity/Pharma Grade |
| Assay (by GC) | ≥99.0% | ≥99.5% |
| Water (by Karl Fischer) | ≤1.0% | ≤0.1% |
| Refractive Index (at 20°C) | 1.451 - 1.453 | 1.450 - 1.452 |
| Weight per mL (at 20°C) | 0.971 - 0.975 g | 0.972 - 0.976 g |
| Appearance | Colorless to faint yellow liquid | Clear, colorless liquid |
Table 2: Typical Limits for Metallic Impurities in High-Purity this compound (EMSURE® Grade or equivalent)
| Metal | Specification (ppb) |
| Aluminum (Al) | ≤ 500 |
| Calcium (Ca) | ≤ 500 |
| Cadmium (Cd) | ≤ 50 |
| Cobalt (Co) | ≤ 20 |
| Chromium (Cr) | ≤ 50 |
| Copper (Cu) | ≤ 50 |
| Iron (Fe) | ≤ 100 |
| Magnesium (Mg) | ≤ 100 |
| Manganese (Mn) | ≤ 20 |
| Nickel (Ni) | ≤ 20 |
| Lead (Pb) | ≤ 50 |
| Tin (Sn) | ≤ 50 |
| Zinc (Zn) | ≤ 100 |
Experimental Protocols
Protocol 1: Assay Determination by Gas Chromatography (GC-FID)
This method is a general guideline and should be validated for your specific instrumentation and application.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column, such as a DB-5 (30 m x 0.32 mm, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector and Detector Temperatures: Injector at 250°C, Detector at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 4 minutes.
-
Ramp: Increase at 5°C/min to 260°C.
-
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample.
-
Quantification: Calculate the area percent of the this compound peak relative to the total area of all peaks.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol is for a volumetric one-component Karl Fischer titration.
-
Instrumentation: Karl Fischer titrator.
-
Reagents:
-
Titrant: One-component Karl Fischer reagent for ketones (e.g., HYDRANAL™-Composite 5 K).
-
Solvent: Anhydrous methanol (B129727) or a specialized solvent for ketones.
-
-
Procedure:
-
Add a suitable volume of the solvent to the titration vessel and titrate to dryness with the Karl Fischer reagent to eliminate residual water.
-
Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated automatically by the instrument based on the titrant consumption.
-
Protocol 3: Measurement of Refractive Index
-
Instrumentation: An Abbe refractometer or a digital refractometer.
-
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of the this compound sample to the prism.
-
Close the prism and allow the temperature to stabilize to 20°C.
-
Read the refractive index from the scale or digital display.[13][14]
-
Protocol 4: Determination of Metallic Impurities by ICP-MS
This is a general procedure; specific parameters will depend on the instrument and target analytes.
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dilute the sample with a suitable solvent (e.g., high-purity deionized water or an organic solvent, depending on the instrument configuration). Acidification with high-purity nitric acid may be necessary.
-
-
Calibration: Prepare a series of calibration standards containing the metals of interest at known concentrations in the same matrix as the sample.
-
Analysis:
-
Aspirate the blank, calibration standards, and sample into the ICP-MS.
-
The instrument will measure the intensity of the specific mass-to-charge ratio for each metal.
-
-
Quantification: The concentration of each metal in the sample is determined by comparing its signal intensity to the calibration curve.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. topsoe.com [topsoe.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 123-54-6 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Compatibility study between acetylcysteine and some commonly used tablet excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 12. scispace.com [scispace.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Catalyst Deactivation in Acetylacetonate-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in reactions utilizing metal acetylacetonate (B107027) (acac) complexes. The following information is designed to help you diagnose, mitigate, and resolve challenges encountered during your experiments.
Troubleshooting Guides
Catalyst deactivation is a common challenge that can manifest as reduced reaction rates, lower yields, or a complete loss of catalytic activity. The following guides are designed to help you systematically troubleshoot these issues.
Issue 1: Low or No Catalytic Activity from the Start
If your reaction is sluggish or fails to initiate, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Quality/Purity | Ensure the metal acetylacetonate complex is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere, desiccated). Impurities can act as catalyst poisons. |
| Incomplete Catalyst Activation | Some reactions require an in-situ activation step to generate the active catalytic species from the acetylacetonate precatalyst. Review the literature for specific activation protocols for your reaction type. |
| Presence of Inhibitors in Reagents | Substrates, solvents, or additives may contain impurities that inhibit the catalyst. Purify all reagents before use. Common inhibitors include water, oxygen, and compounds containing sulfur or phosphorus. |
| Incorrect Reaction Conditions | Verify that the temperature, pressure, and solvent are optimal for the specific catalytic system. The stability and activity of the catalyst can be highly sensitive to these parameters. |
Issue 2: Gradual Decrease in Catalytic Activity During the Reaction
A decline in reaction rate over time is a classic sign of catalyst deactivation.
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | High reaction temperatures can lead to the decomposition of the acetylacetonate ligand or the metal center.[1] Consider lowering the reaction temperature if the process allows. |
| Ligand Hydrolysis | The presence of water can lead to the hydrolysis of the acetylacetonate ligand, causing the catalyst to become inactive. Ensure all solvents and reagents are rigorously dried. |
| Fouling by Reaction Byproducts | Insoluble byproducts or polymers can precipitate and coat the surface of the catalyst, blocking active sites. Analyze the reaction mixture for the formation of such species. |
| Reductive or Oxidative Deactivation | The active oxidation state of the metal center may change during the reaction, leading to an inactive species. The use of appropriate additives or control of the reaction atmosphere can sometimes prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for acetylacetonate-catalyzed reactions?
A1: The main deactivation pathways include:
-
Poisoning: Strong coordination of impurities or reaction byproducts to the metal center, blocking active sites.
-
Fouling: Physical deposition of insoluble materials on the catalyst.
-
Thermal Degradation: Decomposition of the catalyst complex at elevated temperatures.[1]
-
Ligand Degradation: Chemical transformation of the acetylacetonate ligand, such as hydrolysis or oxidation, leading to a less stable or inactive complex.
Q2: How can I test for catalyst deactivation?
A2: You can monitor the reaction progress over time using techniques like GC, HPLC, or NMR to observe a decrease in the rate of product formation or substrate consumption. Comparing the performance of a fresh catalyst batch with a recycled or aged one under identical conditions can also confirm deactivation.
Q3: Is it possible to regenerate a deactivated acetylacetonate catalyst?
A3: In some cases, regeneration is possible, but it is highly dependent on the deactivation mechanism. For instance, a catalyst deactivated by fouling might be regenerated by washing with a suitable solvent.[2] Deactivation due to thermal degradation is often irreversible. Specific protocols for the regeneration of rhodium and nickel catalysts, which can sometimes be used with acetylacetonate ligands, involve chemical treatments to remove poisons or restore the active metal state.[3][4]
Q4: How does the choice of metal in the acetylacetonate complex affect its stability?
A4: The thermal stability of metal acetylacetonate complexes varies significantly with the metal center. For example, thermogravimetric analysis (TGA) has shown different decomposition temperatures for various transition metal acetylacetonates.[1] This intrinsic stability can influence the catalyst's lifetime under thermal stress.
Q5: Can modifying the acetylacetonate ligand improve catalyst stability?
A5: Yes, modifying the acetylacetonate ligand can enhance the catalyst's robustness. Introducing different substituents on the ligand backbone can alter the electronic and steric properties of the complex, which in turn can improve its thermal stability and resistance to decomposition.[5]
Data Presentation
Table 1: Thermal Stability of Selected Metal Acetylacetonate Complexes
This table summarizes the decomposition onset temperatures for common metal acetylacetonate complexes as determined by Thermogravimetric Analysis (TGA). This data can help in selecting a catalyst that is stable at your desired reaction temperature.
| Metal Acetylacetonate Complex | Decomposition Onset Temperature (°C) |
| Fe(acac)₃ | 186[1] |
| Cu(acac)₂ | 175-200[2] |
| Mg(acac)₂ | ~200 |
Note: Decomposition temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols
Protocol 1: General Method for Synthesis of Metal Acetylacetonate Complexes
This protocol provides a general procedure for the synthesis of metal(III) acetylacetonate complexes.
Materials:
-
Metal(III) chloride hydrate (B1144303)
-
Acetylacetone (Hacac)
-
Ammonia (B1221849) solution (e.g., 2 M)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the metal(III) chloride hydrate in deionized water.
-
In a separate flask, create an ammoniacal solution of this compound by dissolving this compound in deionized water and adding ammonia solution.
-
Slowly add the metal chloride solution to the ammoniacal this compound solution with constant stirring.
-
A precipitate of the metal acetylacetonate complex should form.
-
Heat the mixture gently (e.g., to 70-80 °C) for a short period (e.g., 15-30 minutes) to promote complete precipitation.
-
Cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and then with a small amount of cold methanol.
-
Dry the product under vacuum.
Protocol 2: A General Procedure for Catalyst Regeneration (Adapted from Rhodium Hydroformylation Catalyst Regeneration)
This protocol is a conceptual adaptation for the potential regeneration of a deactivated acetylacetonate catalyst and should be optimized for your specific system. It is based on the principle of oxidative cleaning to remove poisoning species.[3]
Materials:
-
Deactivated catalyst solution in an organic solvent
-
Air or a diluted oxygen/inert gas mixture
-
Deionized water or a dilute aqueous base solution
-
Syngas (CO/H₂) (if applicable for your catalytic system)
-
Fresh this compound ligand
Procedure:
-
Oxidation: In a controlled environment, bubble a stream of air or a diluted oxygen mixture through the solution containing the deactivated catalyst. This step aims to oxidize and break down poisoning ligands or byproducts. Monitor the reaction carefully to avoid over-oxidation of the metal center.
-
Extraction of Oxidation Products: After the oxidation step, wash the organic solution with deionized water or a dilute aqueous base to remove the oxidized impurities.
-
Catalyst Reformation:
-
If your system is sensitive to oxidation, a reduction step may be necessary. For example, treating the solution with syngas (a mixture of carbon monoxide and hydrogen) can help regenerate the active catalytic species for certain types of catalysts.[3]
-
Add a fresh equivalent of the this compound ligand to the solution to ensure the metal center is fully coordinated.
-
-
Re-activation: Before re-introducing the regenerated catalyst to your reaction, it may be necessary to perform an activation step as you would with a fresh catalyst.
Visualizations
Diagram 1: General Deactivation Pathways for Acetylacetonate Catalysts
Caption: Key pathways leading to the deactivation of metal acetylacetonate catalysts.
Diagram 2: Troubleshooting Workflow for Reduced Reaction Yield
Caption: A step-by-step guide for troubleshooting reduced yield in your reaction.
References
Managing the moisture sensitivity of acetylacetonate compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive acetylacetonate (B107027) (acac) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acetylacetonate compound has changed in appearance (e.g., color change, clumping). What could be the cause?
A1: Changes in the physical appearance of your acetylacetonate compound, such as color alteration or clumping, are often indicative of hydration or hydrolysis due to exposure to moisture.[1] Some anhydrous compounds have different colors than their hydrated forms. For example, anhydrous nickel(II) acetylacetonate is a green solid, which can form a chalky green dihydrate adduct upon reaction with water.[2] Clumping or stickiness is a strong indicator that the compound has absorbed environmental moisture.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably in a desiccator with a functioning desiccant or in a glovebox.[1][3]
-
Perform Analytical Checks: Use analytical techniques like Infrared (IR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy to check for the presence of water or hydrolysis byproducts.
-
Consider Recrystallization: If the compound has been compromised, recrystallization from an appropriate anhydrous solvent may be necessary to purify it.
Q2: I am synthesizing a metal acetylacetonate, and the yield is very low. What are the common pitfalls?
A2: Low yields in metal acetylacetonate synthesis can stem from several factors, with pH control being one of the most critical.[4][5] The formation of the acetylacetonate complex is an equilibrium reaction that releases protons, thus lowering the pH.[2] If the pH becomes too acidic, the equilibrium will favor the reactants, reducing the yield.
Troubleshooting Steps:
-
pH Control: The optimal pH for the synthesis of many metal acetylacetonates (B15086760) is around 5.5.[4] The use of a base or a buffer, such as sodium acetate (B1210297) or ammonia (B1221849) generated from urea (B33335) hydrolysis, is often necessary to neutralize the acid produced and drive the reaction to completion.
-
Reaction Conditions: Ensure the reaction temperature and time are appropriate for the specific metal acetylacetonate you are synthesizing. Some syntheses require heating to proceed at a reasonable rate.[6]
-
Purity of Reagents: Use high-purity starting materials. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solvent Choice: Ensure your solvents are of appropriate quality and, if required for the specific synthesis, are anhydrous.
Q3: How can I detect and quantify the extent of moisture contamination or hydrolysis in my acetylacetonate compound?
A3: Several analytical techniques can be employed to detect and quantify water content and hydrolysis in acetylacetonate compounds.
-
Karl Fischer Titration: This is a highly accurate method for determining the water content in a sample.[7][8] It is particularly useful for quantifying low levels of moisture. Special reagents are available for ketones to avoid side reactions.[7]
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of O-H stretching vibrations from water molecules. The appearance of new or shifted carbonyl (C=O) bands may suggest ligand degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the presence of water, which will appear as a broad singlet. Changes in the chemical shifts or the appearance of new peaks for the acetylacetonate ligand protons can indicate hydrolysis or the formation of hydrated species.[9][10] For paramagnetic complexes, significant peak broadening and shifting will be observed.[6]
| Technique | Parameter Measured | Typical Indication of Moisture/Hydrolysis | Notes |
| Karl Fischer Titration | Water Content (ppm or %) | Direct quantification of water content.[7][8] | Highly accurate and specific for water. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Broad peak around 3200-3600 cm⁻¹ (O-H stretch).[9] | Qualitative to semi-quantitative. |
| ¹H NMR Spectroscopy | Chemical Shift and Peak Shape | Broad singlet for H₂O; new ligand peaks.[10] | Can provide structural information on hydrolysis products. |
Q4: What are the best practices for handling and storing moisture-sensitive acetylacetonate compounds?
A4: Proper handling and storage are crucial to maintain the integrity of moisture-sensitive acetylacetonate compounds.[3][11]
Handling:
-
Whenever possible, handle these compounds in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[12]
-
If a glovebox is not available, work quickly and minimize the compound's exposure to the atmosphere.[1]
-
Use dry glassware, which can be prepared by oven-drying (e.g., at 125°C overnight) and cooling under a stream of dry inert gas.[12]
Storage:
-
Store in a tightly sealed, airtight container. Parafilm can be used to further seal the container lid.[13]
-
For long-term storage, keep the container inside a desiccator with an active desiccant (e.g., silica (B1680970) gel, Drierite).[14]
-
For highly sensitive compounds, consider storing them in a freezer to reduce the partial pressure of any residual moisture.
Experimental Protocols
Protocol 1: General Handling of Hygroscopic Acetylacetonate Compounds
Objective: To safely handle a moisture-sensitive acetylacetonate compound with minimal exposure to atmospheric moisture.
Materials:
-
Acetylacetonate compound
-
Glovebox or Schlenk line with inert gas (N₂ or Ar)
-
Oven-dried glassware (e.g., flasks, beakers, spatulas)
-
Airtight storage container
-
Desiccator
Procedure:
-
Preparation: Dry all necessary glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is recommended) and cool in a desiccator or under a stream of inert gas.[12]
-
Inert Atmosphere Transfer: If available, transfer the required amount of the acetylacetonate compound inside a glovebox.
-
Benchtop Transfer (if no glovebox): a. Minimize air exposure by having all necessary equipment and reagents ready. b. Open the main storage container for the shortest possible time. c. Quickly weigh the desired amount of the compound and transfer it to your reaction vessel. d. Immediately and securely reseal the main storage container.
-
Storage: Place the resealed container back into a desiccator for storage. For added protection, especially for frequently accessed containers, small desiccant pouches can be placed in the headspace of the storage container.[13]
Protocol 2: Drying of Solvents for Use with Acetylacetonate Compounds
Objective: To prepare anhydrous solvents for synthesis and reactions involving moisture-sensitive acetylacetonate compounds.
Materials:
-
Solvent to be dried (e.g., Toluene, THF, Acetonitrile)
-
Appropriate drying agent (e.g., molecular sieves, sodium/benzophenone)
-
Oven-dried round-bottom flask with a reflux condenser
-
Inert gas supply (N₂ or Ar)
Procedure using Molecular Sieves (a common and relatively safe method):
-
Activation of Sieves: Activate 3Å or 4Å molecular sieves by heating them in a flask with a heat gun under vacuum or in an oven at >300°C for at least 3 hours.[15]
-
Solvent Addition: Cool the activated sieves under an inert atmosphere and add them to the solvent (approximately 5-10% w/v).
-
Drying: Allow the solvent to stand over the molecular sieves for at least 24 hours.
-
Storage and Dispensing: Store the dried solvent over the sieves under an inert atmosphere. Use a dry syringe or cannula to transfer the solvent for use.
Protocol 3: Detection of Hydrolysis by IR Spectroscopy
Objective: To qualitatively assess the presence of water in an acetylacetonate compound using IR spectroscopy.
Procedure:
-
Sample Preparation: Prepare a sample of the acetylacetonate compound for IR analysis (e.g., as a KBr pellet or a Nujol mull).
-
Acquire Spectrum: Obtain the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Examine the spectrum for a broad absorption band in the region of 3200-3600 cm⁻¹. The presence of such a band is a strong indication of O-H stretching from absorbed water. Compare the spectrum to a reference spectrum of the pure, anhydrous compound if available.
Visual Guides
Logical Workflow for Handling a Moisture-Sensitive Acetylacetonate Compound
Caption: Figure 1: Decision workflow for handling acetylacetonate compounds.
Experimental Workflow for Synthesis and Purity Check
Caption: Figure 2: General workflow for synthesis and quality control.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. Aluminium acetylacetonate | Al(acac)3 | Al(CH3COCHCOCH3)3 – Ereztech [ereztech.com]
- 4. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 5. US7282573B2 - Process for making metal acetylacetonates - Google Patents [patents.google.com]
- 6. magritek.com [magritek.com]
- 7. 卡尔费休滴定法测定丙酮中的水分 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. NMR and IR Spectroscopic Examination of the Hydrolytic Stability of Organic Ligands in Metal Alkoxide Complexes and of Oxygen Bridged Heterometal Bonds | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Page loading... [guidechem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 15. Solvents - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
Optimizing pH conditions for efficient metal chelation with acetylacetone.
Welcome to the technical support center for optimizing pH conditions for efficient metal chelation with acetylacetone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful synthesis of metal acetylacetonate (B107027) complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the chelation of metals with this compound, with a focus on pH-related problems.
| Issue | Possible Cause | Solution |
| Low or no yield of the metal complex. | Incorrect pH: The pH of the reaction mixture is critical. This compound requires a basic environment to deprotonate and form the acetylacetonate anion (acac⁻), which is the active chelating species.[1][2] If the pH is too low, deprotonation will be insufficient. | Adjust the pH of the reaction mixture. A pH of around 5.5 has been cited as suitable for successful synthesis.[3] This is often achieved by adding a weak base such as sodium acetate (B1210297) or ammonia (B1221849).[1] |
| Precipitation of metal hydroxide (B78521): If the pH is too high, the metal ions may precipitate out of the solution as metal hydroxides, which then compete with the chelation reaction.[4][5] | Carefully control the addition of the base to avoid overly alkaline conditions. Monitor the solution for any cloudiness or precipitation upon addition of the base before this compound has been added. It is often beneficial to add the this compound before adjusting the pH. | |
| Formation of unexpected byproducts. | Side reactions due to incorrect pH: Extreme pH values can lead to side reactions and the formation of byproducts such as M(acac)x(OH)y.[3] | Maintain the pH within the optimal range for the specific metal you are working with. The use of a buffer solution, such as an acetate buffer, can help to maintain a stable pH throughout the reaction.[3] |
| Inconsistent or non-reproducible results. | Fluctuating pH: If the pH of the solution is not stable, the chelation efficiency can vary between experiments. | Use a suitable buffer system to maintain a constant pH. Ensure the chosen buffer does not interfere with the chelation reaction. Regular pH monitoring throughout the experiment is recommended. |
| The reaction does not go to completion. | Equilibrium issues: The chelation reaction is an equilibrium process. The release of protons during the reaction can lower the pH and shift the equilibrium away from the product.[3] | The addition of a base helps to neutralize the protons formed and drives the reaction towards the formation of the metal acetylacetonate complex.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is pH so important for metal chelation with this compound?
A1: The pH of the solution is a critical factor because this compound itself is a weak acid and exists in a keto-enol tautomerism. For chelation to occur, the enol form must be deprotonated to form the acetylacetonate anion (acac⁻).[1][2] This deprotonation is favored in a slightly acidic to neutral or basic medium. However, if the pH is too high, metal ions can precipitate as hydroxides, preventing chelation.[4][5] Therefore, an optimal pH range must be maintained to ensure both the presence of the acac⁻ ligand and the availability of the metal ion.
Q2: What is the optimal pH range for chelation with this compound?
A2: The optimal pH can vary depending on the specific metal ion due to differences in the pH at which their hydroxides precipitate. However, a generally effective pH range is slightly acidic to neutral. A pH of 5.5 is often cited as suitable for the synthesis of many metal acetylacetonates (B15086760).[3] It is always best to consult literature for the specific metal you are working with.
Q3: How can I control the pH during the reaction?
A3: The pH is typically controlled by the addition of a base. Common choices include sodium acetate, ammonia, or urea (B33335) (which generates ammonia upon heating).[1][3] The base neutralizes the proton released from this compound, driving the equilibrium towards the formation of the metal complex.[6] For more precise and stable pH control, using a buffer solution is recommended.[3]
Q4: What are the signs of incorrect pH in my experiment?
A4: Signs of a pH that is too low include a very low or no yield of your desired product. If the pH is too high, you may observe the formation of a precipitate (the metal hydroxide) when you add the base, even before the this compound has had a chance to chelate the metal.
Q5: Can I use a strong base like sodium hydroxide to adjust the pH?
A5: While it is possible, using a strong base like NaOH requires very careful addition to avoid localized high pH, which can cause the immediate precipitation of metal hydroxides. Weaker bases like sodium acetate or ammonia provide a more controlled and buffered environment, reducing the risk of metal hydroxide formation.[1][3]
Data Presentation: Optimal pH Conditions for Metal Chelation
The following table summarizes the recommended pH conditions for the chelation of various metal ions with this compound, based on literature findings. Note that optimal conditions can also be influenced by solvent, temperature, and reactant concentrations.
| Metal Ion | Recommended pH Range/Condition | Base/Buffer System Commonly Used | Reference |
| Iron (Fe³⁺) | Acidic (~pH 5) | Sodium acetate | [4] |
| Copper (Cu²⁺) | Acidic to Neutral (~pH 4-7) | Sodium acetate | [5] |
| Aluminum (Al³⁺) | Neutral | Ammonia solution | [1] |
| Chromium (Cr³⁺) | Neutral (via urea hydrolysis) | Urea | [2] |
| General | ~pH 5.5 | Acetate buffer | [3] |
Experimental Protocols
Below is a generalized, detailed methodology for the synthesis of a metal acetylacetonate complex. This protocol should be adapted based on the specific metal, solvent, and scale of the reaction.
Objective: To synthesize a metal acetylacetonate complex by optimizing the reaction pH.
Materials:
-
Metal salt (e.g., FeCl₃·6H₂O, CuCl₂·2H₂O)
-
This compound (AcacH)
-
Base (e.g., sodium acetate trihydrate, 10% ammonia solution)
-
Solvent (e.g., deionized water, ethanol, methanol)
-
pH meter or pH indicator strips
-
Stirring hotplate and magnetic stir bar
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution of Metal Salt: Dissolve the chosen metal salt in an appropriate solvent (e.g., deionized water or ethanol) in a beaker or flask with stirring.
-
Addition of this compound: To the stirred metal salt solution, add the stoichiometric amount of this compound. The mixture may change color at this stage.
-
pH Adjustment: Slowly add the base solution (e.g., sodium acetate solution or ammonia solution) dropwise to the reaction mixture while continuously monitoring the pH. The target pH should be within the optimal range for the specific metal (refer to the data table above). The formation of a precipitate, which is the desired metal acetylacetonate complex, should be observed.
-
Reaction Completion: Continue stirring the reaction mixture, and gentle heating may be applied if the specific protocol requires it to ensure the reaction goes to completion.
-
Isolation of the Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials and byproducts. Dry the product in a desiccator or a vacuum oven at a suitable temperature.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., melting point, IR spectroscopy, UV-Vis spectroscopy) to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of metal acetylacetonate complexes.
Chelation Mechanism and the Role of pH
Caption: The crucial role of pH in the deprotonation and chelation process.
References
Technical Support Center: Minimizing Impurities in Acetylacetone Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the industrial production of acetylacetone (also known as 2,4-pentanedione), focusing on the identification, minimization, and troubleshooting of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound and what are their associated impurities?
A1: The two most common industrial methods are the thermal rearrangement of isopropenyl acetate (B1210297) and the Claisen condensation of an acetate ester with acetone (B3395972).[1][2][3]
-
Thermal Rearrangement of Isopropenyl Acetate: This method involves the reaction of acetone and ketene (B1206846) to form isopropenyl acetate, which is then rearranged at high temperatures (500-600 °C).[4][5]
-
Common Impurities: Unreacted isopropenyl acetate, acetic acid, acetone, and polymeric byproducts.[4][6] Gaseous byproducts like carbon monoxide and methane (B114726) can also form.[1]
-
-
Claisen Condensation: This route involves the condensation of acetone with an ester like ethyl acetate or butyl acetate, using a strong base such as sodium ethoxide or sodium butylate.[1][7][8]
Q2: My final this compound product has a yellow or brown tint. What causes this discoloration and how can it be prevented?
A2: Discoloration in this compound is often due to the formation of polymeric or condensation byproducts. Exposure to light can also cause the formation of a brown liquid and resinous material.
-
Cause: Side reactions, often promoted by excessive temperatures or incorrect stoichiometry, can lead to colored impurities. Self-condensation of acetone is a known pathway to colored byproducts.[9]
-
Prevention & Solution:
-
Strict Temperature Control: Avoid overheating during the reaction and distillation stages.
-
Inert Atmosphere: Performing the reaction and purification under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
-
Purification: Final purification by fractional distillation under reduced pressure is highly effective at removing colored, high-boiling point impurities.[6][11]
-
Storage: Store the purified product in sealed, light-protected containers to prevent degradation.[11]
-
Q3: How can I minimize the formation of acetic acid as an impurity?
A3: Acetic acid is a common impurity that can arise from the hydrolysis of reactants or intermediates, such as acetic anhydride (B1165640) or isopropenyl acetate.[6]
-
Minimization Strategies:
-
Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use. The presence of water can lead to hydrolysis.
-
Stoichiometry Control: Precise control over the molar ratios of reactants can prevent excess starting materials that might degrade into acetic acid.
-
Purification: Acetic acid can be effectively removed during the purification process. A common laboratory method involves neutralizing the crude product with a mild base, followed by extraction and fractional distillation.[12] Commercial this compound often contains trace amounts of acetic acid.[6]
-
Q4: What is the impact of the base used in the Claisen condensation on impurity profiles?
A4: The choice and handling of the base in a Claisen condensation are critical. The base must not interfere with the reaction through side reactions like nucleophilic substitution.[8]
-
Sodium Ethoxide/Butylate: These are common choices. It is crucial to use a high-quality, finely divided base free of sodium hydroxide, as its presence can significantly lower the yield.[7][12]
-
Stronger Bases: Stronger bases like sodium amide or sodium hydride can sometimes increase yields.[13]
-
Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the β-diketone product is what drives the reaction equilibrium forward.[8]
Troubleshooting Guide
This section addresses specific problems encountered during production and purification.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Inactive or poor quality base (e.g., sodium ethoxide contaminated with NaOH).[12]2. Presence of water in reactants, leading to side reactions.3. Incorrect reaction temperature or time.4. Inefficient mixing, especially if the reaction mixture solidifies.[12] | 1. Use a fresh, high-purity, finely divided base.2. Thoroughly dry all reactants (acetone, ethyl acetate) and solvents before use.[12]3. Optimize reaction temperature and duration based on the specific protocol.4. Ensure robust mechanical stirring throughout the addition of reactants. |
| Product Fails Purity Assay (e.g., by GC) | 1. Incomplete reaction.2. Inefficient purification.3. Presence of azeotropes or closely boiling impurities. | 1. Monitor reaction completion using techniques like HPLC or GC.[14]2. Increase the efficiency of the fractional distillation by using a column with a higher number of theoretical plates or by performing the distillation under reduced pressure.[6][7]3. Consider alternative purification methods such as forming the copper salt of this compound, which can be isolated and then decomposed with acid to yield pure this compound.[12] |
| Product Appears Cloudy or Contains Particulates | 1. Incomplete removal of salts (e.g., NaCl, sodium acetate) after workup.2. Precipitation of polymeric material. | 1. Ensure thorough washing and separation during the aqueous workup.2. Perform a final filtration step before distillation.3. If polymers are suspected, review reaction temperature and consider adding a polymerization inhibitor if appropriate for the process. |
Impurity Formation & Control
This table summarizes common impurities and their boiling points, which is critical for designing purification protocols.
| Impurity | Chemical Formula | Boiling Point (°C) | Typical Origin | Minimization Strategy |
| Acetone | CH₃COCH₃ | 56 | Unreacted starting material | Optimize stoichiometry; remove during initial distillation cut. |
| Acetic Acid | CH₃COOH | 118 | Hydrolysis of reactants/intermediates | Use anhydrous conditions; remove via washing or distillation.[6] |
| Ethanol (B145695) | CH₃CH₂OH | 78.4 | Byproduct of Claisen using ethyl acetate | Remove during initial distillation cut. |
| Isopropenyl Acetate | CH₂=C(CH₃)OCOCH₃ | 97 | Unreacted intermediate (Rearrangement route) | Drive reaction to completion; separate by fractional distillation.[1] |
| Diacetone Alcohol | (CH₃)₂C(OH)CH₂COCH₃ | 166 | Self-condensation of acetone | Use optimal base concentration and temperature; separate by distillation.[9] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is a standard method for removing common impurities like acetic acid, water, and unreacted starting materials.[6]
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a suitable distillation column (e.g., Vigreux or packed column). Ensure all glassware is dry.
-
Drying (Optional): If water is a known impurity, the crude this compound can be pre-dried by shaking with a drying agent like calcium hydride, followed by decanting.[6]
-
Charge the Flask: Add the crude this compound to the distillation flask along with boiling chips.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., ~25 mmHg).
-
Gently heat the distillation flask.
-
Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities like residual acetone and water.
-
Collect the main fraction at the expected boiling point for this compound at the given pressure (e.g., ~50 °C at 25 mmHg).[6]
-
Stop the distillation before the flask goes to dryness to avoid concentrating high-boiling impurities and potential polymers.
-
-
Storage: Store the purified, colorless liquid in a sealed container protected from light.[11]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This method is used to quantify the purity of the final product and identify specific impurities.[6][15]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Column: A suitable capillary column (e.g., DB-5ms, HP-5) should be used.
-
Sample Preparation: Dilute a small, accurately weighed sample of the purified this compound in a high-purity solvent (e.g., ethanol or dichloromethane).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample and record the chromatogram. Identify peaks by comparing their retention times to those of known standards. For unknown impurities, GC-MS can be used to determine their mass spectra and aid in identification.[16] Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.
Visualizations
Troubleshooting Workflow for Impurity Issues
Caption: A logical workflow for troubleshooting impurities in this compound production.
Impurity Formation Pathway: Acetone Self-Condensation
Caption: Formation of common impurities from the self-condensation of acetone.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Introduction of Acetylacetone_Chemicalbook [chemicalbook.com]
- 5. Biosynthesis of this compound inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and properties of this compound as a solvent for electrochemical studies [jstage.jst.go.jp]
- 7. RU2707190C1 - this compound production method - Google Patents [patents.google.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. niir.org [niir.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Claisen Condensation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Analysis and determination of this compound (CAS: 123-54-6) in the environment - Analytice [analytice.com]
- 16. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of acetylacetone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of acetylacetone synthesis.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the scale-up of this compound synthesis in a question-and-answer format.
1. Low Product Yield
Q: We are experiencing a significantly lower than expected yield of this compound upon scale-up. What are the potential causes and how can we troubleshoot this?
A: Low yield is a common issue in scaling up this compound synthesis, often stemming from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using techniques like GC-MS or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[1]
-
-
Suboptimal Base Quality (for Claisen Condensation): If you are using a Claisen condensation route with a base like sodium ethoxide, its quality is critical.
-
Solution: Use a freshly prepared or high-quality commercial base. Sodium ethoxide is hygroscopic and degrades on exposure to moisture. Ensure anhydrous conditions throughout the reaction. Also, a stoichiometric amount of base is required, as it drives the reaction to completion by deprotonating the product.[2]
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of this compound. A common side reaction in the Claisen condensation is the self-condensation of ethyl acetate (B1210297).
-
Product Decomposition during Workup: The product can be sensitive to harsh workup conditions.
-
Solution: Perform aqueous washes quickly with cold solutions and avoid strong acids or bases. Use dilute sodium bicarbonate for neutralization. When removing solvents, use a rotary evaporator at a low temperature.[1]
-
2. Poor Product Purity & Byproduct Formation
Q: Our final product is contaminated with significant impurities. How can we identify and minimize them?
A: Impurities in the final product can arise from side reactions or incomplete purification.
-
Identification of Impurities: Utilize analytical techniques such as NMR, GC-MS, and LC-MS to identify the structure of the byproducts. Common byproducts in the Claisen condensation route include ethyl acetoacetate (B1235776) (from self-condensation of ethyl acetate) and unreacted starting materials.[2]
-
Minimizing Byproduct Formation:
-
Temperature Control: Overheating can lead to the formation of polymeric materials and other degradation products.[1] Maintain strict temperature control throughout the reaction.
-
Reagent Addition: In the Claisen condensation, adding acetone (B3395972) quickly to the mixture of ethyl acetate and base can help reduce the self-condensation of ethyl acetate.[4]
-
-
Effective Purification:
-
Fractional Distillation: this compound can be purified by fractional distillation.[5] Collect the fraction boiling between 134-136 °C.
-
Copper Chelate Formation: A highly selective method involves the formation of the copper(II) acetylacetonate (B107027) chelate. The chelate can be precipitated, filtered, and then decomposed with dilute acid to recover pure this compound.[5][6]
-
3. Reaction Control & Exotherms
Q: We are concerned about managing the reaction exotherm during scale-up, especially for the Claisen condensation. What are the best practices for thermal management?
A: Managing exotherms is critical for safety and to prevent runaway reactions.
-
Controlled Reagent Addition: Add the limiting reagent (e.g., acetone in Claisen condensation) slowly and in a controlled manner to manage the rate of heat generation.[7][8]
-
Efficient Cooling: Ensure your reactor has an adequate cooling system. The efficiency of heat removal becomes more challenging as the reactor volume increases because the surface area to volume ratio decreases.[9]
-
Monitoring: Continuously monitor the internal temperature of the reaction. Any sudden, unexpected increase in temperature is a sign of a potential thermal runaway.[7]
-
Semi-Batch or Continuous Flow Processing: For large-scale production, consider moving from a batch process to a semi-batch or continuous flow process. These methods offer better heat management by controlling the volume of the reacting mixture at any given time.[7]
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Reactants | Catalyst/Base | Typical Yield | Key Challenges |
| Thermal Rearrangement of Isopropenyl Acetate | Isopropenyl Acetate | Metal catalyst (e.g., Molybdenum) | ~45%[3] | High temperatures (500-600 °C), specialized equipment, potential for byproducts.[3][10] |
| Claisen Condensation | Acetone, Ethyl Acetate | Sodium Ethoxide | 38-45% (based on acetone)[5] | Moisture sensitivity, byproduct formation (self-condensation), managing exotherm.[2][11] |
| Reaction of Acetone and Acetic Anhydride | Acetone, Acetic Anhydride | Boron Trifluoride | Not specified | Use of corrosive and reactive BF3 gas.[4] |
| Biosynthesis | Glucose, Methylglyoxal, Acetate | Engineered E. coli with Dke1 enzyme | 556.3 ± 15.2 mg/L | Low yield in initial stages, requires optimization of fermentation conditions (anaerobic).[3] |
Experimental Protocols
Protocol 1: this compound Synthesis via Claisen Condensation (Lab Scale)
This protocol is based on the procedure described in Organic Syntheses.[5]
Materials:
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Anhydrous ethyl acetate
-
Anhydrous acetone
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare sodium ethoxide by reacting sodium metal with anhydrous ethanol in anhydrous diethyl ether.
-
Reaction Setup: Once the sodium ethoxide formation is complete, add anhydrous ethyl acetate to the flask.
-
Addition of Acetone: Add anhydrous acetone dropwise to the stirred mixture over 15-20 minutes. The mixture may become thick and require manual stirring.
-
Reflux: After the addition of acetone is complete, reflux the mixture for 1 hour.
-
Crystallization: Allow the mixture to stand at room temperature for 12 hours to allow the sodium salt of this compound to crystallize.
-
Workup:
-
Decant the supernatant liquid.
-
Dissolve the crystalline salt in ice-cold water.
-
Separate the aqueous layer and extract it with ether to remove any unreacted ethyl acetate.
-
Acidify the aqueous solution with ice-cold dilute sulfuric acid until it is just acidic to litmus (B1172312) paper. This will precipitate the this compound.
-
Extract the this compound with ether.
-
-
Purification:
-
Dry the combined ether extracts with anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Fractionally distill the residue, collecting the fraction boiling at 134-136 °C.
-
Protocol 2: Purification of this compound via Copper Chelate Formation
This protocol is a highly effective method for obtaining pure this compound.[5]
Materials:
-
Crude this compound
-
Hydrated copper(II) acetate
-
20% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare Copper Acetate Solution: Dissolve hydrated copper(II) acetate in hot water and filter to remove any basic acetate.
-
Precipitate the Copper Chelate: Add the hot copper acetate solution to the crude this compound. The copper(II) acetylacetonate will precipitate.
-
Isolate the Chelate: Allow the mixture to stand in a refrigerator for at least 3 hours, then filter the precipitate, wash with water, and suck it dry.
-
Decompose the Chelate: Shake the copper salt in a separatory funnel with 20% sulfuric acid and diethyl ether. The this compound will move into the ether layer.
-
Isolate the Product: Separate the ether layer and extract the aqueous layer with additional portions of ether.
-
Final Purification: Combine the ether extracts, dry with anhydrous sodium sulfate, remove the ether by distillation, and then distill the pure this compound.
Visualizations
Experimental Workflow: Claisen Condensation for this compound Synthesis
Caption: Workflow for this compound synthesis via Claisen condensation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of this compound inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
- 11. Claisen condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Metal Acetylacetonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the characterization of common metal acetylacetonate (B107027) complexes—specifically those of Aluminum (Al(acac)₃), Cobalt (Co(acac)₃), Copper (Cu(acac)₂), and Iron (Fe(acac)₃)—using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented is supported by experimental findings to aid in the identification and differentiation of these important coordination compounds.
Introduction to Metal Acetylacetonates (B15086760)
Metal acetylacetonates are coordination complexes formed between a metal ion and the acetylacetonate (acac) anion, which is the conjugate base of acetylacetone (2,4-pentanedione)[1]. These complexes are widely utilized as catalysts, precursors for material synthesis, and as NMR shift reagents[2]. The nature of the central metal ion significantly influences the spectroscopic properties of the complex, particularly its magnetic properties, which are readily distinguishable by NMR spectroscopy.
Comparative FTIR Spectroscopy Data
FTIR spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the acetylacetonate ligand to the metal center. The key vibrational modes of interest are the C=O and C=C stretching frequencies of the chelate ring and the metal-oxygen (M-O) stretching frequency.
In O-bonded acetylacetonates, the ν(C=O) and ν(C=C) bands are typically observed in the 1500-1600 cm⁻¹ region. The position of the M-O stretching vibration is dependent on the mass and charge of the metal ion and the strength of the metal-oxygen bond.
| Complex | ν(C=O) (cm⁻¹) ** | ν(C=C) (cm⁻¹) | ν(M-O) (cm⁻¹) ** | Reference(s) |
| Al(acac)₃ | ~1580 | ~1530 | ~687, 484 | [3][4] |
| Co(acac)₃ | ~1597 | ~1525 | ~420 | [5] |
| Cu(acac)₂ | ~1577 | ~1529-1530 | ~451-454 | [6] |
| Fe(acac)₃ | ~1572-1573 | ~1523-1524 | Not specified | [7] |
Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.
Comparative NMR Spectroscopy Data
NMR spectroscopy provides valuable information about the structure and magnetic properties of metal acetylacetonates. The key distinction lies between diamagnetic and paramagnetic complexes.
-
Diamagnetic Complexes: These complexes, such as Al(acac)₃ and low-spin Co(acac)₃, possess no unpaired electrons. Consequently, their NMR spectra exhibit sharp, well-resolved signals in the typical chemical shift ranges[1][2].
-
Paramagnetic Complexes: These complexes, including Fe(acac)₃ and Cu(acac)₂, contain unpaired electrons. The presence of these unpaired electrons leads to significant changes in the NMR spectrum, including large chemical shifts and substantial line broadening, often rendering the signals difficult to observe with standard NMR parameters[1][2][8].
¹H-NMR Data
| Complex | Magnetic Property | CH₃ Chemical Shift (δ, ppm) | CH Chemical Shift (δ, ppm) | Appearance | Reference(s) |
| Al(acac)₃ | Diamagnetic | ~1.9 | ~5.5 | Sharp signals | [1][2] |
| Co(acac)₃ (low spin) | Diamagnetic | ~2.2 | ~5.8 | Sharp signals | [1][2] |
| Cu(acac)₂ | Paramagnetic | Broad, shifted | Broad, shifted | Very broad signals | [6] |
| Fe(acac)₃ (high spin) | Paramagnetic | Highly shifted and broad (~50 ppm) | Highly shifted and broad (~-30 ppm) | Very broad signals | [1] |
¹³C-NMR Data
The paramagnetic nature of some complexes also significantly affects their ¹³C-NMR spectra, causing large shifts and broadening.
| Complex | Magnetic Property | CH₃ Chemical Shift (δ, ppm) | CH Chemical Shift (δ, ppm) | C=O Chemical Shift (δ, ppm) | Reference(s) |
| Al(acac)₃ | Diamagnetic | ~27 | ~100 | ~190 | [9] |
| Co(acac)₃ (low spin) | Diamagnetic | ~26 | ~98 | ~192 | [9] |
| Cu(acac)₂ | Paramagnetic | Shifted and broad | Shifted and broad | Shifted and broad | [10] |
| Fe(acac)₃ (high spin) | Paramagnetic | Highly shifted and broad (~279 ppm) | Highly shifted and broad | Highly shifted and broad | [11][12] |
Experimental Protocols
4.1. FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the metal acetylacetonate complex (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the KBr pellet (without the sample) is recorded first. Subsequently, the sample pellet is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to yield the infrared spectrum of the sample.
4.2. NMR Spectroscopy
-
Sample Preparation: The metal acetylacetonate complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
Instrument Parameters for Diamagnetic Complexes:
-
Spectrometer: A standard NMR spectrometer (e.g., 300-500 MHz).
-
Pulse Program: Standard ¹H and ¹³C pulse sequences.
-
Spectral Width: Standard spectral widths for ¹H (e.g., -2 to 12 ppm) and ¹³C (e.g., 0 to 220 ppm).
-
Relaxation Delay: 1-5 seconds.
-
-
Instrument Parameters for Paramagnetic Complexes:
-
Spectrometer: An NMR spectrometer, preferably with a cryoprobe for enhanced sensitivity.
-
Pulse Program: Standard ¹H and ¹³C pulse sequences, but with modifications to account for rapid relaxation.
-
Spectral Width: A much wider spectral width is necessary to encompass the large chemical shifts (e.g., -100 to 100 ppm or wider for ¹H).
-
Relaxation Delay: A very short relaxation delay (e.g., < 1 second) is used due to the fast relaxation of the nuclei.
-
Pulse Width: Shorter, high-power pulses may be required.
-
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of metal acetylacetonate complexes using FTIR and NMR spectroscopy.
Figure 1. Experimental workflow for the characterization of metal acetylacetonates.
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data follows a logical progression to determine the identity and properties of the metal acetylacetonate complex.
Figure 2. Logical flow for identifying metal acetylacetonates via spectroscopy.
References
- 1. azom.com [azom.com]
- 2. magritek.com [magritek.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Stable blue-emissive aluminum acetylacetonate nanocrystal... [degruyterbrill.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chegg.com [chegg.com]
- 9. epublications.marquette.edu [epublications.marquette.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical investigation of paramagnetic NMR shifts in transition metal acetylacetonato complexes: analysis of signs, magnitudes, and the role of the covalency of ligand-metal bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative analysis of acetylacetone and other beta-diketone ligands.
A Comparative Analysis of Acetylacetone and Other β-Diketone Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating ligand is a critical decision that influences the stability, reactivity, and overall performance of metal complexes. This guide provides a comparative analysis of this compound (acac), a widely used β-diketone ligand, with three other significant β-diketones: dibenzoylmethane (B1670423) (dbm), hexafluorothis compound (B74370) (hfac), and thenoyltrifluoroacetone (ttfa). This comparison focuses on their intrinsic properties, the characteristics of their metal complexes, and their applications, supported by experimental data and protocols.
Introduction to β-Diketone Ligands
β-Diketones are organic compounds characterized by two carbonyl groups separated by a methylene (B1212753) group.[1] A key feature of β-diketones is their existence as a mixture of keto and enol tautomers.[2] The enol form can be deprotonated to form a bidentate ligand that coordinates with a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring.[3] The electronic and steric properties of the substituents on the β-diketone backbone significantly influence the properties of both the ligand and its metal complexes.
Comparative Data of β-Diketone Ligands
The properties of β-diketone ligands, such as their acidity (pKa) and the equilibrium between their keto and enol forms, are crucial for their coordination behavior. The electron-withdrawing or -donating nature of the substituents plays a significant role in these properties.
| Ligand | Structure | pKa (in water) | % Enol (in various solvents) |
| This compound (acac) | CH₃COCH₂COCH₃ | 8.99 (I=0, 25 °C)[4] | 16% in water, 92% in hexane[5] |
| Dibenzoylmethane (dbm) | C₆H₅COCH₂COC₆H₅ | ~9.35 (predicted) | Completely enolized in many organic solvents[6] |
| Hexafluorothis compound (hfac) | CF₃COCH₂COCF₃ | 4.30 (predicted)[7] | Exclusively enol form[8] |
| Thenoyltrifluoroacetone (ttfa) | C₄H₃SCOCH₂COCF₃ | 6.23 (25 °C)[9] | High enol content, e.g., 95% in benzene[10] |
Note: The pKa and % enol values can vary depending on the solvent, temperature, and ionic strength.
Stability of Metal Complexes
The stability of metal complexes formed with β-diketone ligands is a critical factor in their application. The stability constant (log β) quantifies the strength of the metal-ligand interaction. Generally, more acidic ligands (lower pKa) and ligands that form more stable chelate rings lead to more stable metal complexes. The stability is also influenced by the nature of the metal ion.
| Ligand | log β₁ (Cu²⁺) | log β₂ (Cu²⁺) | log β₁ (Fe³⁺) | log β₂ (Fe³⁺) | log β₃ (Fe³⁺) |
| This compound (acac) | 8.7 | 16.1 | 11.4 | 21.3 | 28.3 |
| Dibenzoylmethane (dbm) | 9.8 | 18.6 | - | - | - |
| Thenoyltrifluoroacetone (ttfa) | - | - | 10.4 | 19.9 | 27.8 |
Note: Stability constants are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The values presented are for comparative purposes and were collected from various sources under different conditions.
Experimental Protocols
Synthesis of Tris(acetylacetonato)chromium(III) [Cr(acac)₃]
This protocol describes a common method for the synthesis of a metal acetylacetonate (B107027) complex.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea (B33335) (CO(NH₂)₂)
-
This compound (acacH)
-
Distilled water
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1.3 g of CrCl₃·6H₂O in 20 mL of distilled water in a 100 mL Erlenmeyer flask.[11]
-
Add 5.0 g of urea to the solution and stir until dissolved.
-
Add 4.0 mL of this compound to the reaction mixture.[11]
-
Heat the mixture with stirring in a boiling water bath for approximately one hour.[12] As the urea hydrolyzes to produce ammonia, the solution will become basic, and deep maroon crystals of Cr(acac)₃ will start to form.[13]
-
After one hour, cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the product by suction filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water and then allow them to air dry.
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is a useful technique to characterize metal β-diketonate complexes, as they typically exhibit strong absorption bands in the UV and visible regions. These absorptions are generally attributed to π→π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) bands.
Protocol:
-
Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the synthesized metal complex in a suitable solvent (e.g., chloroform, dichloromethane, or ethanol).[14]
-
Record the UV-Vis spectrum of the solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.
-
The spectra of tris(β-diketonato)iron(III) complexes typically show maximum absorption bands in the range of 270–380 nm.[7] For instance, Fe(acac)₃ in ethanol (B145695) exhibits a strong absorption band around 270 nm and a shoulder at higher wavelengths. The position and intensity of these bands are influenced by the substituents on the β-diketone ligand.
Signaling Pathways and Logical Relationships
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is fundamental to the function of β-diketones as ligands. This equilibrium is influenced by the solvent and the substituents on the diketone.
Caption: Keto-enol tautomerism and deprotonation of a β-diketone to form the enolate anion ligand.
Experimental Workflow for Metal Complex Synthesis
The synthesis of a metal β-diketonate complex typically involves the reaction of a metal salt with the β-diketone in the presence of a base.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. HEXAFLUOROthis compound CAS#: 1522-22-1 [m.chemicalbook.com]
- 8. Hexafluorothis compound - Wikipedia [en.wikipedia.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 11. ijsr.net [ijsr.net]
- 12. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of vanadium complexes with organic ligands on glucose metabolism: a comparison study in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry and insulin-mimetic properties of bis(acetylacetonate)oxovanadium(IV) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a novel synthetic route for acetylacetone derivatives.
A comparative analysis of synthetic methodologies is crucial for advancing chemical manufacturing, particularly in the production of versatile compounds like acetylacetone and its derivatives. These compounds are pivotal as precursors and intermediates in coordination chemistry and drug development. This guide provides a detailed comparison between a novel, high-yield synthetic route for this compound and the traditional Claisen condensation method. Furthermore, it outlines the Knoevenagel condensation as a primary method for subsequent derivatization.
The information presented herein is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to facilitate informed decisions in synthetic strategy.
Comparative Analysis of Synthetic Routes for this compound
The synthesis of this compound, a fundamental building block, can be approached through various methodologies. Here, we compare a novel high-yield method utilizing a magnesia catalyst with the traditional Claisen condensation.
Synthetic Route Comparison
The following diagram illustrates the fundamental chemical transformations in both the novel and traditional synthetic pathways for this compound.
Caption: Comparison of Novel High-Yield vs. Traditional Claisen Synthesis.
Performance Data
The selection of a synthetic route is often dictated by factors such as yield, purity, reaction time, and temperature. The following table summarizes these quantitative metrics for the compared methods. The novel approach, utilizing a magnesia or alumina (B75360) catalyst with ethyl acetoacetate and acetic anhydride, demonstrates significantly higher yields and purity compared to the traditional Claisen condensation of acetone and ethyl acetate.[1][2]
| Parameter | Novel High-Yield Method | Traditional Claisen Condensation |
| Starting Materials | Ethyl Acetoacetate, Acetic Anhydride | Acetone, Ethyl Acetate |
| Catalyst/Base | γ-Al₂O₃ or Magnesia (MgO)[2] | Sodium Ethoxide (NaOEt) or Sodium Metal[3][4] |
| Reported Yield | 89% - 97.5%[1][2] | 39% - 85%[3][5] |
| Reported Purity | 98.6% - 99.9%[1][2] | Not consistently reported, requires careful purification |
| Reaction Temperature | 125°C - 150°C[2] | Reflux (approx. 77°C for ethanol)[5] |
| Total Reaction Time | 6 - 20 hours[1][2] | 6 - 50 hours (can be very long with sodium chunks)[4][5] |
| Key Advantages | High yield, high purity, simpler process[2] | Well-established, uses common reagents |
| Key Disadvantages | Higher reaction temperatures | Lower/variable yields, hazardous reagents (Na metal)[4][6] |
Experimental Protocols
Detailed and reproducible methodologies are essential for the validation of any synthetic route.
Synthesis of this compound via Novel High-Yield Method
This protocol is adapted from patented procedures utilizing a gamma-aluminum oxide catalyst.[2]
Materials:
-
Ethyl acetoacetate
-
Acetic anhydride
-
Gamma-aluminum oxide (γ-Al₂O₃), 99% purity, 30-50 nm particle size
-
Three-necked flask equipped with a rectifying column and mechanical stirrer
Procedure:
-
Charge the three-necked flask with ethyl acetoacetate and acetic anhydride in a 1:1.05 molar ratio.
-
Add γ-Al₂O₃ catalyst, amounting to 1.5% of the mass of the acetic anhydride.[2]
-
Heat the reaction mixture to 130°C while stirring.
-
Continuously remove the ethyl acetate byproduct from the reaction system via the rectifying column to drive the equilibrium towards the product.
-
Maintain the reaction for approximately 6.5 hours.[2]
-
After the reaction is complete, filter the mixture to recover the γ-Al₂O₃ catalyst.
-
Purify the filtrate by fractional distillation, collecting the fraction that boils between 138-140°C to obtain pure this compound.[2]
Synthesis of this compound via Traditional Claisen Condensation
This protocol is a generalized procedure based on common laboratory practices for Claisen condensation.[3][5]
Materials:
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Dry Ethyl Acetate
-
Dry Acetone
-
Dilute Sulfuric Acid
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare sodium ethoxide by carefully reacting clean sodium metal with absolute ethanol in a flask equipped with a reflux condenser.
-
Once the sodium has completely reacted, add a mixture of dry ethyl acetate and dry acetone dropwise to the sodium ethoxide solution while stirring.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete.[5]
-
Distill off the excess ethanol. The remaining solid is the sodium salt of this compound.
-
Cool the flask in an ice bath and dissolve the salt in ice-cold water.
-
Acidify the aqueous solution by slowly adding cold, dilute sulfuric acid until the solution is just acidic to litmus (B1172312) paper. This converts the sodium salt to this compound, which will separate as an oily layer.[5]
-
Extract the this compound from the solution using several portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Decant the ether solution and remove the ether by distillation.
-
Purify the remaining crude this compound by fractional distillation, collecting the fraction boiling at 134-136°C.[3]
Derivatization via Knoevenagel Condensation
Once this compound is synthesized, its derivatives can be readily prepared. The Knoevenagel condensation is a highly effective method for synthesizing α,β-unsaturated dicarbonyl compounds by reacting this compound with aldehydes or ketones in the presence of a weak base.[7][8]
The following workflow illustrates the process of synthesizing an aryl- or alkylidenethis compound derivative from the parent this compound.
Caption: Experimental workflow for Knoevenagel condensation.
General Protocol for Knoevenagel Condensation
This is a representative protocol for the synthesis of an aryl- or alkylidenethis compound.[9]
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Acetonitrile (B52724) (solvent)
-
Indium trichloride (B1173362) (InCl₃) or Piperidine (B6355638) (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and this compound in acetonitrile at room temperature.
-
Add a catalytic amount of indium trichloride or piperidine to the solution.[9][10]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired aryl- or alkylidenethis compound.
-
Characterize the final product using spectroscopic methods such as NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[11]
References
- 1. CN1944370A - Synthesizing and preparing method for this compound - Google Patents [patents.google.com]
- 2. CN102775286A - this compound synthesis method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. m.youtube.com [m.youtube.com]
- 6. CN101157603A - A kind of green synthesis method of this compound - Google Patents [patents.google.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Knoevenagel Condensation of this compound with AldehydesCatalyzed by a New Catalyst Indium Trichloride [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Performance of Metal Acetylacetonates
For Researchers, Scientists, and Drug Development Professionals
Metal acetylacetonates (B15086760) are a versatile class of coordination complexes widely employed as catalysts and catalyst precursors in a myriad of organic transformations. Their solubility in organic solvents, thermal stability, and the diverse electronic properties of the central metal ion make them invaluable tools in both academic research and industrial applications. This guide provides an objective comparison of the catalytic performance of various metal acetylacetonates in key organic reactions, supported by experimental data.
Ring-Opening Polymerization of L-Lactide
The ring-opening polymerization (ROP) of L-lactide is a crucial process for the production of biodegradable polylactic acid (PLA). The choice of catalyst significantly impacts the polymerization rate and the properties of the resulting polymer. A screening of various metal acetylacetonates revealed significant differences in their catalytic activity.
Comparative Performance in L-Lactide Polymerization
| Catalyst | Metal Ion | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) |
| Zr(acac)₄ | Zr(IV) | 140 | 24 | High | 70,000[1] |
| Bu₂Sn(acac)₂ | Sn(IV) | 140 | 24 | High | - |
| Mn(acac)₂ | Mn(II) | 140 | 24 | No polymerization | - |
| Ni(acac)₂ | Ni(II) | 140 | 24 | No polymerization | - |
| Cu(acac)₂ | Cu(II) | 140 | 24 | No polymerization | - |
| VO(acac)₂ | V(IV) | 140 | 24 | No polymerization | - |
Table 1: Comparison of metal acetylacetonates as catalysts for the bulk polymerization of L-lactide.[1]
As the data indicates, Zirconium(IV) and Dibutyltin(IV) acetylacetonates are highly effective catalysts for this transformation, yielding high molecular weight PLA.[1] In contrast, Manganese(II), Nickel(II), Copper(II), and Vanadyl(V) acetylacetonates showed no catalytic activity under the tested conditions.[1] Further studies have shown that Zr(acac)₄ exhibits slightly higher reactivity than Bu₂Sn(acac)₂.[1]
Experimental Protocol: Bulk Polymerization of L-Lactide
The following is a representative experimental protocol for screening the catalytic activity of metal acetylacetonates in the bulk polymerization of L-lactide:
-
A flame-dried 50 mL Erlenmeyer flask is charged with the metal acetylacetonate (B107027) complex (0.08 mmol) and L-lactide (40 mmol) under an argon atmosphere.
-
A magnetic stir bar is added to the flask.
-
The reaction vessel is then immersed in a preheated oil bath at 140°C.
-
The reaction is allowed to proceed for 24 hours.
-
After the reaction period, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The resulting polymer is then characterized to determine conversion and molecular weight.[1]
Cross-Coupling Reactions
Metal acetylacetonates, particularly those of palladium, nickel, and iron, are frequently used as pre-catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
While a direct quantitative comparison under identical conditions is challenging due to the diversity of reaction protocols, the general reactivity trends can be summarized.
-
Palladium(II) acetylacetonate (Pd(acac)₂) is a common and effective pre-catalyst for a wide range of Suzuki-Miyaura couplings. It is often used in conjunction with phosphine (B1218219) ligands.
-
Nickel(II) acetylacetonate (Ni(acac)₂) has emerged as a more cost-effective alternative to palladium catalysts.[2] It is particularly effective for coupling challenging substrates, including aryl ethers and fluorides.[2]
-
Iron(III) acetylacetonate (Fe(acac)₃) is an even more economical and environmentally benign catalyst.[3] It has shown high efficiency in the cross-coupling of alkyl and aryl Grignard reagents with various electrophiles.[3]
Catalytic Cycle: A Generalized View of Suzuki-Miyaura Coupling
The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a metal acetylacetonate complex typically involves the in-situ reduction of the M(II) or M(III) pre-catalyst to the active M(0) species.
References
A Comparative Guide to Acetylacetone and Trifluoroacetylacetone in Volatile Metal Complexes
For researchers, scientists, and drug development professionals, the choice of chelating ligand is critical in the formation of volatile metal complexes for applications ranging from gas chromatography to chemical vapor deposition. This guide provides an objective comparison of two common β-diketonate ligands, acetylacetone (acac) and 1,1,1-trifluorothis compound (tfac), focusing on their impact on the volatility and thermal stability of the resulting metal complexes. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making.
The fundamental difference between this compound and trifluorothis compound lies in the substitution of a methyl group in acac with a highly electronegative trifluoromethyl group in tfac. This substitution significantly influences the properties of the corresponding metal complexes, primarily by altering the electron density on the oxygen donor atoms and affecting intermolecular forces.
Impact on Volatility and Thermal Stability
The introduction of the trifluoromethyl group in tfac generally leads to the formation of more volatile metal complexes compared to their acetylacetonate (B107027) counterparts.[1][2][3] This increased volatility is a key advantage in applications requiring gas-phase transport of the metal species, such as in gas chromatography for ultratrace metal analysis.[4][5] The higher volatility of metal trifluoroacetylacetonates can be attributed to the reduced intermolecular interactions in the solid state. The electron-withdrawing nature of the CF3 group decreases the polarity of the M-O bond and weakens van der Waals forces between the molecules.
Thermogravimetric analysis (TGA) is a common technique used to evaluate the volatility and thermal stability of these complexes. Studies have shown that metal trifluoroacetylacetonate complexes can often be eluted at much lower column temperatures during gas chromatography than the corresponding acetylacetonate complexes.[1]
Quantitative Data Comparison
To facilitate a direct comparison, the following tables summarize key quantitative data for metal complexes of this compound (M(acac)n) and trifluorothis compound (M(tfac)n). Data has been compiled from various experimental studies.
Table 1: Comparison of Sublimation Enthalpies (ΔHsub)
| Metal Ion | Complex | ΔHsub (kJ/mol) | Relative ΔHsub to M(acac)n (%) |
| Cr(III) | Cr(acac)₃ | 115.1 | 100 |
| Cr(tfac)₃ | 94.2 | ~82 | |
| Fe(III) | Fe(acac)₃ | 112.4 | 100 |
| Fe(tfac)₃ | 92.1 | ~82 | |
| Al(III) | Al(acac)₃ | 118.7 | 100 |
| Al(tfac)₃ | 97.4 | ~82 |
Data sourced from Barron Research Group, Rice University.[6][7] The lower sublimation enthalpies for the M(tfac)₃ complexes indicate that less energy is required to transition them into the gas phase, confirming their higher volatility.
Table 2: Gas Chromatography Elution Temperatures
| Metal Ion | Complex | Column Temperature (°C) for Elution |
| Be(II) | Be(acac)₂ | >150 |
| Be(tfac)₂ | <100 | |
| Al(III) | Al(acac)₃ | ~180 |
| Al(tfac)₃ | ~120 | |
| Cr(III) | Cr(acac)₃ | ~200 |
| Cr(tfac)₃ | ~140 | |
| Cu(II) | Cu(acac)₂ | ~190 |
| Cu(tfac)₂ | ~130 |
Note: These are approximate temperatures compiled from various gas chromatography studies and can vary based on specific experimental conditions.[1][3] The data clearly shows that M(tfac)n complexes elute at significantly lower temperatures, which is advantageous for the analysis of thermally sensitive compounds.
Experimental Protocols
Synthesis of Metal β-Diketonate Complexes
A general and widely used method for the synthesis of metal acetylacetonate and trifluoroacetylacetonate complexes involves the reaction of a metal salt with the respective β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the β-diketone.[8][9]
General Synthesis Procedure:
-
Dissolve the metal salt (e.g., chloride, nitrate, or carbonate) in an appropriate solvent (e.g., water, methanol, ethanol).
-
Add the β-diketone (this compound or trifluorothis compound) to the solution, typically in a stoichiometric amount or slight excess.
-
Slowly add a base (e.g., ammonia, sodium hydroxide, or urea) to the mixture with stirring to raise the pH and promote the formation of the acetylacetonate or trifluoroacetylacetonate anion.[10]
-
The metal complex will precipitate out of the solution. The reaction mixture may be heated to ensure complete reaction.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove any unreacted starting materials and byproducts.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., methanol, ethanol, or petroleum ether) or by sublimation under reduced pressure.[10][11]
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and volatility of the metal complexes.
Typical TGA Protocol:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the metal complex into a TGA crucible (e.g., platinum or alumina).
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The temperature at which a significant weight loss occurs corresponds to the sublimation or decomposition of the complex. A single, sharp weight loss to near zero residue indicates clean sublimation, a desirable characteristic for volatile complexes.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile metal complexes.
Typical GC-MS Protocol:
-
Dissolve a small amount of the metal complex in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through a capillary column.
-
The column is housed in an oven that is programmed to increase in temperature, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the metal complex.[14][15][16]
Logical Relationship Diagram
The following diagram illustrates the relationship between the choice of ligand and the resulting properties and applications of the metal complexes.
Caption: Ligand structure's influence on complex properties and applications.
Conclusion
The choice between this compound and trifluorothis compound for the formation of volatile metal complexes is dictated by the specific requirements of the application.
-
Trifluorothis compound (tfac) is the preferred ligand when high volatility is the primary concern. The resulting metal complexes exhibit lower sublimation temperatures and are amenable to analysis by gas chromatography at lower temperatures, which is beneficial for thermally labile compounds. The enhanced volatility also makes them suitable precursors for chemical vapor deposition processes where efficient gas-phase transport is crucial.
-
This compound (acac) , while forming less volatile complexes, often yields complexes with higher thermal stability. This can be an advantage in applications where the complex must withstand higher temperatures without decomposition. Additionally, this compound is generally a less expensive and more readily available reagent.
Researchers and professionals in drug development and materials science should carefully consider these trade-offs between volatility and thermal stability when selecting a β-diketonate ligand for their specific needs. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these important classes of compounds.
References
- 1. Gas Phase Chromatography of Metal Chelates of this compound, Trifluorothis compound, and Hexafluorothis compound (Journal Article) | OSTI.GOV [osti.gov]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. scilit.com [scilit.com]
- 5. Volatile metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. barron.rice.edu [barron.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 10. iiste.org [iiste.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mass spectra of fluorinated acetylacetonate complexes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Determination of Acetylacetone Purity: GC-MS vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of acetylacetone (2,4-pentanedione) purity is critical across various scientific disciplines, from quality control in pharmaceutical manufacturing to the synthesis of advanced materials. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with two common alternatives, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the quantitative analysis of this compound purity. The information presented is supported by experimental data from scientific literature to aid in selecting the most appropriate analytical technique for your specific research needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key performance metrics for GC-MS, HPLC, and qNMR in the context of this compound purity determination.
| Parameter | GC-MS | HPLC | qNMR |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.9999[1] | Highly linear by nature |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 µg/mL | Not explicitly reported for purity | Relatively high, typically in the µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 5 µg/mL | 0.01 mg/L (for impurities)[1] | Typically in the µg/mL to mg/mL range |
| Accuracy (Recovery) | Typically 90 - 110% | 99.00% - 101.50%[1] | High, with measurement uncertainty < 1.5% |
| Precision (Relative Standard Deviation, RSD) | < 5% | < 1.0%[1] | High, with measurement uncertainty < 1.5% |
| Specificity | High (mass fragmentation) | Good (with appropriate column and detector) | High (unique chemical shifts) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) in a 10 mL volumetric flask.
-
Prepare a series of calibration standards of certified pure this compound in the same solvent, covering the expected concentration range of the sample.
-
An internal standard (e.g., 3,4-hexanedione) may be added to both samples and standards to improve precision.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is suitable.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and specificity. Key ions for this compound (m/z 100, 85, 43) should be monitored.[2]
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the analysis of the certified standards is used.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a robust alternative to GC-MS, particularly for less volatile impurities or when derivatization is not desired. The following protocol is based on a validated method for the simultaneous determination of this compound and acetone.[1]
Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in the mobile phase.
-
Prepare a series of calibration standards from a certified reference standard of this compound in the mobile phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Agilent Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of tetrahydrofuran (B95107) and water (15:85, v/v) containing 0.1 mol/L monosodium phosphate, with the pH adjusted to 4.0 - 5.0.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detection at 270 nm.[1]
-
Injection Volume: 20 µL.
Data Analysis:
Quantification is performed using an external standard calibration curve, plotting the peak area of the this compound standards against their known concentrations. The purity of the sample is then determined from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have resonances that do not overlap with the this compound signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A standard 5 mm probe.
-
Temperature: A constant and accurately controlled temperature (e.g., 298 K).
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification and should be at least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the internal standard.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250) for the signals used for quantification.
Data Analysis:
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the analytical methods, the following diagrams are provided.
Caption: Experimental workflow for this compound purity determination by GC-MS.
Caption: Logical comparison of analytical methods for this compound purity.
References
A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of two classes of novel compounds synthesized from the versatile precursor, acetylacetone: a representative transition metal complex, Tris(acetylacetonato)chromium(III) (Cr(acac)₃), and a heterocyclic compound, 3,5-dimethylpyrazole (B48361). While Cr(acac)₃ is a well-characterized complex, its detailed structural analysis serves as an excellent benchmark for novel metal-acetylacetonate compounds. 3,5-dimethylpyrazole represents a fundamental heterocyclic structure obtainable from this compound, and its confirmation provides a basis for comparison with more complex, novel pyrazole (B372694) derivatives.
This guide offers detailed experimental protocols for the synthesis and structural elucidation of these compounds using various analytical techniques. Quantitative data are presented in structured tables for straightforward comparison, and key experimental workflows are visualized using diagrams.
Synthesis and Structural Confirmation of a Transition Metal Complex: Tris(acetylacetonato)chromium(III) (Cr(acac)₃)
Tris(acetylacetonato)chromium(III) is an octahedral coordination complex. The acetylacetonate (B107027) anion acts as a bidentate ligand, binding to the chromium(III) ion through both oxygen atoms to form a stable six-membered chelate ring.[1]
Experimental Protocols
This synthesis involves the reaction of chromium(III) chloride with this compound. To avoid the formation of inert Cr(OH)₃ in a basic solution, urea (B33335) is used to slowly generate ammonia (B1221849) in situ, which deprotonates this compound.[2]
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Urea
-
This compound (acacH)
-
Distilled water
Procedure:
-
Dissolve 1.4 g of CrCl₃·6H₂O in 50 mL of distilled water in a conical flask.
-
Add 10 g of urea to the solution in 3-4 portions with stirring.
-
Add 3 mL of this compound, cover the flask with a watch glass, and heat the mixture to 80-90°C.
-
The solution will initially be very dark, and as the reaction progresses, maroon crystals of Cr(acac)₃ will form.
-
After 90 minutes of heating, cool the reaction mixture to room temperature.
-
Filter the precipitate using a Büchner funnel. Do not rinse the product.
-
Dry the product in the air and determine the percent yield.[2]
¹H NMR spectroscopy is a powerful tool for characterizing diamagnetic metal acetylacetonate complexes. However, for paramagnetic complexes like Cr(acac)₃, the unpaired electrons significantly affect the NMR spectrum, leading to broadened peaks and large chemical shifts.[3] The Evans method can be used to determine the magnetic susceptibility of the complex.[3][4]
Sample Preparation:
-
Prepare a solution of the Cr(acac)₃ complex in a deuterated solvent (e.g., CDCl₃).
-
For the Evans method, two solutions are prepared in NMR tubes. One contains the paramagnetic sample and a reference compound (e.g., t-butanol) in a specific solvent. The other contains only the reference compound in the same solvent.
Data Acquisition:
-
A ¹H NMR spectrum is acquired for both samples.
-
The chemical shift difference (Δδ) of the reference compound's signal between the two spectra is used to calculate the magnetic susceptibility.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of metal acetylacetonate complexes.[5][6]
Sample Preparation:
-
The sample is mixed with a suitable matrix, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB).[5]
-
The mixture is spotted onto a MALDI plate and allowed to dry.
Data Acquisition:
-
The plate is inserted into the mass spectrometer.
-
A laser is used to desorb and ionize the sample, and the time-of-flight of the ions is measured to determine their mass-to-charge ratio (m/z).
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise bond lengths and angles.[7][8]
Crystal Growth:
-
Dissolve a small sample of the purified Cr(acac)₃ in a suitable solvent (e.g., boiling petroleum ether).
-
Decant the solution and reduce the volume by half.
-
Cool the solution slowly in an ice bath to allow for the formation of single crystals.[2]
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer in the X-ray diffractometer.[7]
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[9]
-
The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the structure is refined.
Data Presentation
Table 1: Comparison of Spectroscopic and Structural Data for Tris(acetylacetonato)chromium(III) (Cr(acac)₃) and a Standard Alternative, Tris(acetylacetonato)iron(III) (Fe(acac)₃)
| Property | Tris(acetylacetonato)chromium(III) (Cr(acac)₃) | Tris(acetylacetonato)iron(III) (Fe(acac)₃) - Alternative |
| ¹H NMR (in CDCl₃) | Paramagnetic, broad signals. | Paramagnetic, broad signals. |
| Magnetic Moment (µeff) | ~3.8 µB (consistent with 3 unpaired electrons) | ~5.9 µB (consistent with 5 unpaired electrons) |
| Mass Spectrometry (m/z) | Molecular ion [M]⁺ expected at ~349.1 | Molecular ion [M]⁺ expected at ~353.1 |
| IR Spectroscopy (cm⁻¹) | ν(C=O) ~1577, ν(C=C) ~1522 | ν(C=O) and ν(C=C) bands in a similar region, characteristic of the acetylacetonate ligand. |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Metal-Oxygen Bond Lengths (Å) | ~1.95 Å | ~2.00 Å |
Note: Specific NMR chemical shifts are not reported for paramagnetic complexes due to significant broadening and shifting. The key information is the magnetic moment determined via the Evans method.
Mandatory Visualization
Synthesis and Structural Confirmation of a Heterocyclic Compound: 3,5-Dimethylpyrazole
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to the synthesis of 3,5-dimethylpyrazole, a five-membered heterocyclic compound.[10]
Experimental Protocols
Materials:
-
This compound
-
Hydrazine hydrate
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution while stirring. The reaction is often exothermic.
-
After the addition is complete, reflux the mixture for a specified time.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the product, wash with cold ethanol, and dry to obtain 3,5-dimethylpyrazole.[10]
¹H and ¹³C NMR are crucial for the structural elucidation of pyrazole derivatives.[11]
Sample Preparation:
-
Dissolve the synthesized 3,5-dimethylpyrazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure. Due to tautomerism, the signals for the two methyl groups may be equivalent.[12]
Mass spectrometry confirms the molecular weight of the synthesized pyrazole.
Sample Preparation and Data Acquisition:
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by gas chromatography).
-
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3,5-dimethylpyrazole.
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation and Data Acquisition:
-
The sample can be analyzed as a solid (e.g., KBr pellet) or as a solution.
-
The IR spectrum is recorded, and characteristic absorption bands are identified.
Data Presentation
Table 2: Comparison of Spectroscopic Data for 3,5-Dimethylpyrazole and a Simpler Alternative, Pyrazole
| Property | 3,5-Dimethylpyrazole | Pyrazole - Alternative |
| ¹H NMR (in CDCl₃, δ ppm) | ~2.2 (s, 6H, 2xCH₃), ~5.8 (s, 1H, CH), ~9.5 (br s, 1H, NH) | ~6.3 (t, 1H, C4-H), ~7.6 (d, 2H, C3-H & C5-H), ~12.5 (br s, 1H, NH) |
| ¹³C NMR (in CDCl₃, δ ppm) | ~13 (CH₃), ~105 (C4), ~145 (C3 & C5) | ~105 (C4), ~135 (C3 & C5) |
| Mass Spectrometry (m/z) | Molecular ion [M]⁺ expected at 96.07 | Molecular ion [M]⁺ expected at 68.04 |
| IR Spectroscopy (cm⁻¹) | ~3150-3200 (N-H stretch), ~2900-3000 (C-H stretch), ~1590 (C=N stretch) | ~3140 (N-H stretch), ~3090 (C-H stretch), ~1535 (C=N stretch) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Mandatory Visualization
Comparison of Structural Confirmation Techniques
| Technique | Application for Metal Complexes | Application for Heterocyclic Compounds | Advantages | Limitations |
| NMR Spectroscopy | Determines magnetic properties (paramagnetic/diamagnetic). Provides structural information for diamagnetic complexes. | Provides detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[12] | Non-destructive, provides detailed structural information in solution. | Paramagnetism can lead to broad, uninterpretable spectra.[3] Tautomerism can complicate spectra.[12] |
| Mass Spectrometry | Confirms molecular weight and isotopic distribution of the metal.[5] | Confirms molecular weight and elemental composition. | High sensitivity, provides accurate molecular weight information. | Can cause fragmentation, which may complicate interpretation. |
| X-ray Diffraction | Provides definitive 3D structure, including bond lengths, bond angles, and coordination geometry.[7] | Provides definitive 3D structure in the solid state. | Unambiguous determination of molecular structure.[13] | Requires a suitable single crystal, which can be difficult to obtain.[9] |
| Infrared Spectroscopy | Identifies the coordination of the acetylacetonate ligand to the metal center.[2] | Identifies functional groups (e.g., N-H, C=N, C-H). | Relatively simple and inexpensive, provides information on functional groups. | Provides limited information on the overall molecular structure. |
This guide demonstrates a systematic approach to the structural confirmation of novel compounds derived from this compound. By employing a combination of spectroscopic and crystallographic techniques and comparing the results to known compounds, researchers can unambiguously determine the structure of their synthesized molecules.
References
- 1. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 2. iiste.org [iiste.org]
- 3. magritek.com [magritek.com]
- 4. New Lab Manual: Metal Acetylacetonate Complexes - Magritek [magritek.com]
- 5. Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the thermal stability of various metal acetylacetonates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various metal acetylacetonate (B107027) complexes, crucial precursors in materials science, catalysis, and pharmaceutical development. Understanding the decomposition behavior of these compounds is paramount for their effective application in processes such as chemical vapor deposition (CVD), nanoparticle synthesis, and as catalysts. This document summarizes key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines a detailed experimental protocol for such analyses, and presents a visual workflow of the analytical process.
Data Presentation: Thermal Decomposition of Metal Acetylacetonates (B15086760)
The thermal stability of metal acetylacetonates varies significantly depending on the central metal ion. The following table summarizes the decomposition characteristics of several first-row transition metal acetylacetonates. It is important to note that the experimental conditions, such as the atmosphere and heating rate, can influence the observed decomposition temperatures. Therefore, these conditions are provided where available to allow for a more nuanced comparison.
| Metal Center | Formula | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Total Mass Loss (%) | Experimental Conditions |
| Iron (III) | Fe(acac)₃ | 186[1] | 186 (endothermic peak)[1] | 76 (between 186-680 °C)[1] | Inert atmosphere[1] |
| Manganese (II) | Mn(acac)₂ | ~200 | Not Specified | Not Specified | On TiO₂ support, in air[2] |
| Cobalt (II) | Co(acac)₂ | Not Specified | 182 (endothermic peak)[3] | Not Specified | Inert atmosphere[3] |
| Cobalt (III) | Co(acac)₃ | Not Specified | 215 (major weight loss peak)[3] | ~57 (in two major steps)[3] | Inert atmosphere[3] |
| Nickel (II) | Ni(acac)₂ | Not Specified | ~450 (major loss)[2] | ~78[2] | Inert atmosphere[2] |
| Copper (II) | Cu(acac)₂ | >200[4] | Not Specified | 76.25 (in air), 72.86 (in argon)[4] | Air and Argon atmospheres[4] |
Experimental Protocols
The following is a generalized protocol for determining the thermal stability of metal acetylacetonates using simultaneous thermogravimetric analysis and differential scanning calorimetry (TGA/DSC).
1. Instrumentation
A simultaneous TGA/DSC instrument capable of operating up to at least 800 °C is required. The instrument should be equipped with a high-precision balance and a furnace with programmable temperature control. The system must allow for a controlled atmosphere, typically inert (e.g., nitrogen, argon) or oxidative (e.g., air).
2. Sample Preparation
-
Ensure the metal acetylacetonate sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum). The exact sample weight should be recorded.
-
For hydrated complexes, a preliminary heating step at a low temperature (e.g., 100-120 °C) under an inert atmosphere can be employed to remove water molecules prior to the decomposition analysis.
3. TGA/DSC Measurement Parameters
-
Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate, typically 20-50 mL/min, for at least 30 minutes before starting the experiment to ensure an inert or oxidative environment.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).
-
Heat the sample at a constant rate, commonly 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Collection: Continuously record the sample weight, temperature, and heat flow as a function of time and temperature.
4. Data Analysis
-
TGA Curve: Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This can be calculated using the tangent method at the point of initial mass loss.
-
The total mass loss for each decomposition step is calculated from the TGA curve.
-
-
DTG Curve: The derivative of the TGA curve (d(weight)/dT) is plotted against temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of weight loss, often referred to as the peak decomposition temperature .
-
DSC Curve: Plot the heat flow versus temperature.
-
Endothermic peaks (heat absorption) can indicate melting, dehydration, or decomposition.
-
Exothermic peaks (heat release) can indicate crystallization, oxidation, or certain types of decomposition.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol for the thermal analysis of metal acetylacetonates.
Caption: Experimental workflow for thermal analysis.
Caption: Relationship between thermal events and analysis.
References
A Comparative Guide to Analytical Methods for Acetylacetone Residue Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of acetylacetone residues: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a Spectrophotometric (Colorimetric) Method. The selection of an appropriate method is critical for ensuring product quality and safety in pharmaceutical manufacturing and research. This document presents a side-by-side analysis of their performance, supported by experimental data, to facilitate an informed decision-making process.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of each analytical method for the determination of this compound residues.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometric (Colorimetric) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in a gaseous mobile phase, with detection and identification by mass spectrometry. | Chemical reaction with a specific reagent to form a colored product, the absorbance of which is measured. |
| Linearity Range | 0.01 - 50.00 mg/L[1] | 0.1 - 100 mg/L (for similar compounds)[2] | 5 - 150 µg/mL (for similar reaction)[3] |
| Accuracy (Recovery) | 99.00% - 101.50%[1] | High (data not specific to this compound) | High (data not specific to this compound) |
| Precision (RSD) | < 1.0%[1] | High (data not specific to this compound) | High (data not specific to this compound) |
| Limit of Detection (LOD) | 0.05 mg/L[4] | < 0.1 mg/L (for similar compounds)[2] | 0.449 µg/mL (for similar reaction)[3] |
| Limit of Quantitation (LOQ) | 0.21 mg/L[4] | 0.1 mg/L (for similar compounds)[2] | 1.362 µg/mL (for similar reaction)[3] |
| Selectivity/Specificity | Good | Excellent | Moderate to Good |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity analysis. | Confirmatory analysis, identification of unknown impurities. | Rapid screening, process monitoring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound in various samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) and adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards covering the desired concentration range.
-
Sample Preparation: Dilute the sample containing this compound residues with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level detection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol (GC grade) or other suitable solvent
-
Helium (carrier gas)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: Extract the this compound residues from the sample matrix using a suitable solvent and dilute to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 35-200
-
-
Analysis: Inject the standard solutions and the sample extract into the GC-MS system.
-
Quantification: Monitor characteristic ions of this compound (e.g., m/z 100, 85, 43). Create a calibration curve by plotting the peak area of a selected ion against the concentration of the standards. Determine the concentration in the sample from this curve.
Spectrophotometric (Colorimetric) Method
This method is based on the Hantzsch reaction, where this compound reacts with an amine and formaldehyde (B43269) to produce a yellow-colored dihydropyridine (B1217469) derivative.[3]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound reagent (containing this compound, formaldehyde, and ammonium (B1175870) acetate (B1210297) in a buffered solution)
-
Solvent for sample and standard preparation (e.g., water or a suitable buffer)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of a primary amine standard in the chosen solvent. Prepare a series of calibration standards from the stock solution.
-
Sample Preparation: Dissolve the sample containing the primary amine in the solvent and dilute to fall within the calibration range.
-
Color Development: To a known volume of each standard and sample solution, add a specific volume of the this compound reagent. Heat the mixture in a water bath at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 10-15 minutes) to allow for color development. Cool the solutions to room temperature.
-
Measurement: Measure the absorbance of the yellow-colored solution at the wavelength of maximum absorbance (typically around 412-455 nm) against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship of the key validation parameters.
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for the simultaneous assay of diacetyl and acetoin in the presence of alpha-acetolactate: application in determining the kinetic parameters for the decomposition of alpha-acetolactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Determination of Titanium Acetyl Acetone in Polyethylene Film’s Printing Layer and Its Stability [spkx.net.cn]
Differentiating Keto and Enol Forms of Acetylacetone: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Acetylacetone, a fundamental β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomers. The ability to distinguish and quantify these forms is crucial for understanding its reactivity, complexation behavior, and role in various chemical syntheses. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the effective differentiation of this compound's tautomers, supported by experimental data and detailed protocols.
Spectroscopic Data Summary
The distinct structural features of the keto and enol forms of this compound give rise to unique spectroscopic signatures. The following tables summarize the key quantitative data for each technique.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of the keto-enol tautomerism. The slow interchange between the two forms on the NMR timescale allows for the observation of distinct signals for each tautomer.
| Tautomer | Functional Group | ¹H Chemical Shift (δ) in CDCl₃ (ppm) | ¹³C Chemical Shift (δ) in CDCl₃ (ppm) |
| Keto | Methylene (B1212753) (-CH₂-) | ~ 3.5 - 3.6 | ~ 58 |
| Methyl (-CH₃) | ~ 2.2 | ~ 30 | |
| Carbonyl (C=O) | - | ~ 202 | |
| Enol | Vinylic (=CH-) | ~ 5.5 | ~ 100 |
| Methyl (-CH₃) | ~ 2.0 | ~ 24 | |
| Enolic Hydroxyl (-OH) | ~ 15.5 | - | |
| Carbonyl/Enol Carbon (C=C-OH) | - | ~ 191 |
Note: ¹³C NMR chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides insight into the vibrational modes of the molecule, clearly distinguishing the carbonyl and hydroxyl groups.
| Tautomer | Vibrational Mode | Frequency (cm⁻¹) | Appearance |
| Keto | C=O Stretch (asymmetric & symmetric) | ~ 1727 and 1707 | Two sharp, strong bands |
| Enol | O-H Stretch (intramolecular H-bond) | ~ 2400 - 3200 | Very broad and strong |
| C=O / C=C Conjugated Stretch | ~ 1600 - 1640 | Strong, sharp band |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy highlights the differences in electronic conjugation between the two tautomers.
| Tautomer | Electronic Transition | λ_max (nm) | Solvent Dependence |
| Keto | n → π | ~ 275 | Relatively low molar absorptivity |
| Enol | π → π | ~ 270 - 295 | High molar absorptivity; λ_max can shift with solvent polarity |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To acquire a ¹H NMR spectrum of this compound to identify and quantify the keto and enol tautomers.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Pipettes
Procedure:
-
Prepare a sample by adding approximately 5-10 mg of this compound to an NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube to dissolve the sample.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the distinct signals corresponding to the keto (-CH₂- at ~3.5 ppm) and enol (=CH- at ~5.5 ppm) forms.
-
Calculate the percentage of each tautomer using the integral values. The ratio of the enol to keto form can be determined by comparing the integration of the vinylic proton of the enol form to half the integration of the methylene protons of the keto form.[1][2]
FT-IR Spectroscopy
Objective: To obtain an FT-IR spectrum of liquid this compound to identify the characteristic vibrational bands of the keto and enol forms.
Materials:
-
This compound
-
FT-IR spectrometer with a liquid sample cell (e.g., salt plates - NaCl or KBr)
-
Pipette
Procedure:
-
Ensure the salt plates of the liquid sample cell are clean and dry.
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the sample cell in the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the keto (C=O stretches around 1727 and 1707 cm⁻¹) and enol (broad O-H stretch around 2400-3200 cm⁻¹ and C=O/C=C stretch around 1600 cm⁻¹) forms.[3][4][5][6]
UV-Vis Spectroscopy
Objective: To measure the UV-Vis absorption spectrum of this compound to observe the electronic transitions of the tautomers.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, hexane)
-
Volumetric flasks
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the this compound solution.
-
Scan the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Identify the absorption maximum (λ_max), which will be dominated by the π → π* transition of the more abundant and strongly absorbing enol form.[7][8]
Visualizing the Equilibrium and Workflow
The following diagrams, generated using Graphviz, illustrate the keto-enol tautomerism and a generalized workflow for spectroscopic analysis.
Caption: Keto-enol tautomerism of this compound.
Caption: Generalized experimental workflow.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With this compound. An Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficiency of Different Bases in Acetylacetonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of metal acetylacetonates (B15086760), a critical class of coordination complexes with wide-ranging applications in catalysis, materials science, and pharmaceuticals, is fundamentally influenced by the choice of base. The primary role of the base is to facilitate the deprotonation of acetylacetone (acacH), a β-diketone, to its corresponding acetylacetonate (B107027) anion (acac⁻). This anion then acts as a bidentate ligand, coordinating with a metal ion to form the stable metal acetylacetonate complex. The efficiency of this synthesis, in terms of yield, reaction rate, and product purity, is intrinsically linked to the nature of the base employed. This guide provides an objective comparison of various bases used in acetylacetonate synthesis, supported by experimental data and detailed protocols.
The general reaction for the synthesis of a metal acetylacetonate can be represented as:
Mⁿ⁺ + n(acacH) + n(Base) → M(acac)ₙ + n(Base-H)⁺
The selection of an appropriate base is crucial and depends on several factors, including the metal salt used, the desired reaction conditions, and the required purity of the final product.
Comparison of Common Bases in Acetylacetonate Synthesis
The following table summarizes the performance of different bases commonly used in the synthesis of metal acetylacetonates, based on available experimental data. It is important to note that direct comparison can be complex as reaction conditions are not always standardized across different protocols.
| Base | Typical Form | Strength | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield |
| Sodium Hydroxide (B78521) (NaOH) | Aqueous solution | Strong | Room temperature or gentle cooling.[1][2] | Fast reaction rate due to complete deprotonation of this compound.[3] | Can lead to the formation of metal hydroxide precipitates if the addition is not carefully controlled, potentially lowering the yield and purity.[4] | 57-66% for sodium acetylacetonate.[1] |
| Sodium Carbonate (Na₂CO₃) | Aqueous solution or solid | Weak | Often requires heating to drive the reaction to completion.[5][6] | Less corrosive and safer to handle than strong bases. Good for metals sensitive to high pH. | Slower reaction rates compared to strong bases. | Not explicitly quantified in the provided results. |
| Sodium Acetate (B1210297) (CH₃COONa) | Aqueous solution | Weak | Typically requires heating (e.g., ~60-80°C) for a period of time.[7][8] | Acts as a buffer, controlling the pH of the reaction mixture and preventing the formation of metal hydroxides.[7] | Requires heating, which can increase energy consumption and reaction time. | Not explicitly quantified in the provided results. |
| Ammonia (B1221849) (NH₃) / Urea (B33335) | Aqueous solution | Weak | Often requires heating to facilitate the slow release of ammonia from urea.[9][10] | Gradual in-situ generation of ammonia from urea provides good pH control, preventing the formation of metal hydroxides.[10] | Longer reaction times are generally required. | Not explicitly quantified in the provided results. |
| Triethylamine (Et₃N) | Organic solution | Weak | Can be used when a non-aqueous, non-coordinating base is required.[11] | Soluble in organic solvents, useful for specific applications. | Can be more expensive and requires careful handling due to its volatility and odor. | Not explicitly quantified in the provided results. |
Experimental Protocols
Below are detailed methodologies for the synthesis of metal acetylacetonates using different bases, as cited in the literature.
Protocol 1: Synthesis of Sodium Acetylacetonate using Sodium Hydroxide[1]
-
Preparation of Sodium Hydroxide Solution: Dissolve 40 g (1 mole) of sodium hydroxide in 50 ml of water and add 200 ml of methanol.
-
Reaction: Slowly add the sodium hydroxide solution with stirring to 100 g (1 mole) of this compound in a 500-ml Erlenmeyer flask. A creamy-white crystalline salt will separate immediately.
-
Isolation: Stopper the flask and cool it in an ice bath for at least 2 hours.
-
Purification: Collect the sodium salt on a Büchner funnel and wash it with two small portions of cold methanol.
-
Drying: Air-dry the salt and then dry it further in a vacuum desiccator at room temperature or in a vacuum oven at 100°C for 3 hours.
Protocol 2: Synthesis of Tris(acetylacetonato)manganese(III) using Sodium Acetate[7]
-
Preparation of Reactant Solution: Dissolve 5g (0.025 mol) of manganese(II) chloride and 1.3g (0.0095 mol) of sodium acetate trihydrate in 200ml of distilled water.
-
Addition of this compound: Slowly add 21 cm³ (~0.20 mol) of this compound to the stirred solution.
-
Oxidation: Treat the resulting two-phase system with a solution of potassium permanganate (B83412) (1g in 50 cm³ of water).
-
Addition of Base: After a few minutes, add a solution of 13g (0.095 mol) of sodium acetate trihydrate with stirring.
-
Heating: Heat the solution to about 60°C with continuous stirring for 30 minutes.
-
Isolation and Purification: Cool the resultant solution in ice-cold water. Filter the solid complex by suction filtration, wash with acetone, and suck until dry.
Protocol 3: Synthesis of Tris(acetylacetonato)chromium(III) using Urea[9]
-
Preparation of Reactant Solution: In a 10-mL Erlenmeyer flask, dissolve 130 mg (0.49 mmol) of chromium(III) chloride hexahydrate in 2.0 mL of distilled water.
-
Addition of Urea and this compound: Add 500 mg (8.3 mmol) of urea and 0.40 mL (3.8 mmol) of this compound.
-
Heating: Heat the mixture in a boiling water bath with stirring for approximately 1 hour. As urea hydrolyzes to release ammonia, the solution becomes basic, and deep maroon crystals will begin to form.
-
Isolation: Cool the reaction mixture and collect the crystals by filtration.
Visualization of the Synthesis Workflow
The following diagrams illustrate the general signaling pathway of the synthesis and a typical experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DE2402399C3 - Process for the preparation of alkali acetylacetonates - Google Patents [patents.google.com]
- 3. This compound (pentane-2,4-dione) reacts with sodium hydroxide to... | Study Prep in Pearson+ [pearson.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Synthesis of vanadyl acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 3-Phenylazothis compound - Wikipedia [en.wikipedia.org]
- 7. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]
- 8. magritek.com [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Acetylacetone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. Acetylacetone, a common organic solvent, is classified as a flammable liquid and is harmful if swallowed or inhaled, and toxic in contact with skin.[1][2] Therefore, its disposal requires strict adherence to established safety protocols and regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Protective gloves, such as butyl rubber gloves. Nitrile gloves are not recommended for prolonged contact.[1]
-
Body Protection: A fully-buttoned lab coat or chemical-resistant apron.[1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3]
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to mitigate hazards.
For small spills (cleanable within 10 minutes by trained personnel):
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]
-
Eliminate Ignition Sources: Turn off all nearby heat sources, open flames, and spark-producing equipment.[2][3][4]
-
Absorb the Spill: Use a non-flammable absorbent material, such as sand, diatomaceous earth, or vermiculite, to contain and absorb the spilled liquid.[3][4]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[2][4]
-
Decontaminate the Area: Wash the affected surface with soap and water.[3]
For large spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Activate Emergency Procedures: Contact your institution's emergency response team or local emergency services.
Quantitative Data: Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound, highlighting its hazardous properties.
| Property | Value | Citation(s) |
| Flash Point | 35 °C (95 °F) - closed cup | [5] |
| Lower Explosion Limit | 1.7 % (V) | [5] |
| Upper Explosion Limit | 11.4 % (V) | [5] |
| Vapor Pressure | 7.9 hPa at 20 °C (68 °F) | [5] |
| Water Solubility | ca. 153.8 g/L at 20 °C (68 °F) | [5] |
| pH | 6 (200 g/L, H₂O, 20 °C) | [5] |
Disposal Procedure
The recommended and most common method for the proper disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[2][4] Direct disposal down the drain is strictly prohibited as it can harm the environment and disrupt wastewater treatment processes.[3][6]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste.[1] The container should be made of a material that will not react with the chemical, such as glass or stainless steel.[7]
-
The label should clearly state "Hazardous Waste" and "this compound".[7]
-
Never mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[4]
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][4]
-
The storage area should be away from heat, sparks, open flames, and direct sunlight.[1][4]
-
Ensure the container is stored in a secondary containment tray to prevent the spread of any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
